Product packaging for B 220(Cat. No.:CAS No. 112228-65-6)

B 220

Cat. No.: B054107
CAS No.: 112228-65-6
M. Wt: 318.4 g/mol
InChI Key: FPLSGFJELWCFTH-UHFFFAOYSA-N
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Description

The B220 antibody is a well-characterized monoclonal reagent specifically recognizing the CD45R epitope, a key marker predominantly expressed on the surface of B lymphocytes in mice. This antibody is an indispensable tool for immunologists and cell biologists, primarily utilized for the identification, enumeration, and isolation of B-cell populations from complex immune cell mixtures using techniques such as flow cytometry (including FACS), immunohistochemistry, and immunoprecipitation. Its research value is profound in studying B-cell development, activation, differentiation, and in the characterization of murine models of autoimmunity, immunodeficiency, and B-cell leukemias/lymphomas. The B220 epitope is located on the CD45 protein, a receptor-type protein tyrosine phosphatase (RPTP) that plays a critical role in regulating T- and B-cell receptor signaling thresholds. By specifically binding to this pan-B-cell marker, the B220 antibody enables researchers to dissect the intricate workings of the humoral immune response, track disease progression, and evaluate the efficacy of therapeutic interventions in preclinical research. This high-quality reagent is provided with guaranteed performance and consistency, ensuring reliable and reproducible results for your critical experiments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N4 B054107 B 220 CAS No. 112228-65-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dimethylindolo[3,2-b]quinoxalin-6-yl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-13-11-16-17(12-14(13)2)22-20-19(21-16)15-7-5-6-8-18(15)24(20)10-9-23(3)4/h5-8,11-12H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLSGFJELWCFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C3C(=N2)C4=CC=CC=C4N3CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920692
Record name 2-(2,3-Dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112228-65-6
Record name B 220
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112228656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,3-Dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

B220 (CD45R) Expression: A Definitive Guide to Pro-B and Mature B Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

B220, an isoform of the CD45 protein, is a cornerstone marker in murine immunology for the identification and characterization of B lymphocytes.[1] Its expression is dynamically regulated throughout B cell development, serving as a critical indicator of maturation and functional status. This technical guide provides a comprehensive overview of B220 expression on pro-B cells versus mature B cells, detailing the quantitative differences, the underlying molecular mechanisms, and the experimental protocols necessary for accurate assessment. Understanding the nuances of B220 expression is paramount for research in B cell biology, immunology, and the development of novel therapeutics targeting B cell-mediated diseases.

Comparative Analysis of B220 Expression

The expression of B220 undergoes a significant upregulation as B cells transition from the pro-B cell stage in the bone marrow to mature B cells in the periphery. While precise Mean Fluorescence Intensity (MFI) can vary between experiments and cytometer settings, a consistent qualitative and quantitative difference is observed.

Cell TypeLocationOther Key MarkersB220 (CD45R) Expression Level
Pro-B Cell Bone MarrowCD19+, c-Kit+, CD43+, IgM-Low to Intermediate
Mature B Cell Spleen, Lymph NodesCD19+, IgM+, IgD+, CD21/35+, CD23+High

This differential expression is a reliable method to distinguish these two critical stages of B cell development. Pro-B cells, the committed B lineage precursors, express lower levels of B220, often denoted as B220lo/+[2][3]. In contrast, mature, recirculating B cells that have completed their development in the bone marrow and spleen exhibit high levels of B220, referred to as B220hi[3][4].

Experimental Protocols

Accurate analysis of B220 expression requires meticulous experimental design and execution. The following protocols provide a framework for the isolation and flow cytometric analysis of murine pro-B and mature B cells.

Isolation of Pro-B Cells from Mouse Bone Marrow

Objective: To enrich for a population of pro-B cells (B220+CD43+IgM-).

Materials:

  • C57BL/6 mouse (6-8 weeks old)

  • 70% Ethanol

  • Sterile Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS and 0.1% Sodium Azide)

  • Red Blood Cell (RBC) Lysis Buffer

  • Cell strainer (70 µm)

  • Antibodies:

    • Anti-mouse CD16/CD32 (Fc block)

    • Anti-mouse B220 (clone RA3-6B2)

    • Anti-mouse CD43 (clone S7)

    • Anti-mouse IgM (clone II/41)

    • Anti-mouse CD19 (clone 1D3)

  • Magnetic-activated cell sorting (MACS) columns and magnet (optional, for enrichment)

Procedure:

  • Humanely euthanize the mouse and sterilize the hind legs with 70% ethanol.

  • Dissect the femurs and tibias and remove the surrounding muscle tissue.

  • Cut the ends of the bones and flush the bone marrow with sterile PBS using a 25-gauge needle and syringe into a petri dish.

  • Create a single-cell suspension by gently passing the bone marrow through a 70 µm cell strainer.

  • Centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.

  • Quench the lysis reaction by adding an excess of FACS buffer and centrifuge as before.

  • Resuspend the cell pellet in FACS buffer and perform a cell count.

  • Incubate the cells with an Fc block (anti-CD16/CD32) for 10-15 minutes on ice to prevent non-specific antibody binding.

  • Add the cocktail of fluorescently-conjugated antibodies for B220, CD43, IgM, and CD19 at pre-titrated concentrations.

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer for flow cytometric analysis.

  • (Optional Enrichment): For higher purity, pro-B cells can be enriched using MACS by positive selection for B220+ or CD19+ cells, or by depletion of mature IgM+ cells prior to FACS sorting.

Isolation of Mature B Cells from Mouse Spleen

Objective: To isolate a population of mature B cells (B220hiIgM+IgD+).

Materials:

  • C57BL/6 mouse (6-8 weeks old)

  • 70% Ethanol

  • Sterile PBS

  • FACS Buffer

  • RBC Lysis Buffer

  • Cell strainer (70 µm)

  • Antibodies:

    • Anti-mouse CD16/CD32 (Fc block)

    • Anti-mouse B220 (clone RA3-6B2)

    • Anti-mouse IgM (clone II/41)

    • Anti-mouse IgD (clone 11-26c.2a)

    • Anti-mouse CD19 (clone 1D3)

Procedure:

  • Humanely euthanize the mouse and aseptically remove the spleen.

  • Mechanically dissociate the spleen in a petri dish with PBS by gently mashing it between the frosted ends of two microscope slides or using a gentleMACS dissociator.

  • Pass the cell suspension through a 70 µm cell strainer.

  • Centrifuge, perform RBC lysis, and wash the cells as described for bone marrow isolation.

  • Resuspend the splenocytes in FACS buffer and perform a cell count.

  • Perform Fc blocking as described previously.

  • Add the cocktail of fluorescently-conjugated antibodies for B220, IgM, IgD, and CD19.

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend in FACS buffer for flow cytometric analysis.

Visualizing B Cell Development and Analysis

To better understand the context of B220 expression, the following diagrams illustrate the key stages of B cell development, a typical experimental workflow for B220 analysis, and the signaling pathways influencing its expression.

B_Cell_Development cluster_bone_marrow Bone Marrow cluster_periphery Periphery (Spleen) HSC HSC CLP CLP HSC->CLP ProB Pro-B Cell (B220lo/+) CLP->ProB PreB Pre-B Cell (B220+) ProB->PreB Pre-BCR Signaling ImmatureB Immature B Cell (B220+) PreB->ImmatureB IgM Expression TransitionalB Transitional B Cell (B220+) ImmatureB->TransitionalB Migration MatureB Mature B Cell (B220hi) TransitionalB->MatureB Maturation Experimental_Workflow cluster_isolation Cell Isolation cluster_staining Antibody Staining cluster_analysis Flow Cytometry Analysis BM Isolate Bone Marrow (Pro-B Source) Stain_ProB Stain for B220, CD19, CD43, IgM BM->Stain_ProB Spleen Isolate Spleen (Mature B Source) Stain_MatureB Stain for B220, CD19, IgM, IgD Spleen->Stain_MatureB Gate_ProB Gate on CD19+CD43+IgM- Stain_ProB->Gate_ProB Gate_MatureB Gate on CD19+IgM+IgD+ Stain_MatureB->Gate_MatureB Analyze_B220 Analyze B220 MFI Gate_ProB->Analyze_B220 Gate_MatureB->Analyze_B220 Signaling_Pathways cluster_il7 IL-7 Signaling (Pro-B Stage) cluster_bcr BCR Signaling (Mature B Stage) IL7R IL-7 Receptor STAT5 STAT5 IL7R->STAT5 EBF1 EBF1 STAT5->EBF1 Pax5 Pax5 EBF1->Pax5 Ptprc Ptprc Gene (encodes CD45/B220) Pax5->Ptprc Transcriptional Activation BCR B Cell Receptor Syk Syk BCR->Syk PLCg2 PLCγ2 Syk->PLCg2 B220_protein B220 Protein Expression PLCg2->B220_protein Modulates Expression/Function Splicing Alternative Splicing Ptprc->Splicing Splicing->B220_protein

References

The Discovery of B220: A Seminal B Lymphocyte Antigen

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of cell-surface antigens specific to distinct lymphocyte lineages has been a cornerstone of modern immunology, enabling the precise dissection of immune cell development and function. Among the most pivotal of these discoveries was the characterization of B220, an antigen that has become an indispensable marker for the identification and isolation of B lymphocytes in mice. This technical guide provides a comprehensive overview of the discovery of B220, detailing the key experiments, methodologies, and the foundational data that established its significance as a B cell-specific isoform of the CD45 protein.

The Seminal Discovery: A High Molecular Weight Isoform of the T200 Glycoprotein

In a landmark 1981 paper published in Nature, Robert L. Coffman and Irving L. Weissman reported the identification of a monoclonal antibody that recognized a B cell-specific surface antigen.[1] This antigen, which they provisionally named B220, was found to be a high molecular weight form of the T200 glycoprotein, a family of molecules known to be present on the surface of all lymphoid cells.[1]

The T200 glycoprotein was known to exist in several forms with different electrophoretic mobilities. The smaller isoforms, with molecular weights of approximately 170,000 and 180,000 Daltons, were predominantly found on T cells. In contrast, the 220,000 Dalton form was associated with B cells.[1] The monoclonal antibody developed by Coffman and Weissman, later identified as clone RA3-6B2, specifically recognized this 220,000 MW isoform, providing the first tool to exclusively label B cells and their precursors.[1]

Quantitative Data Summary

The initial characterization of B220 and other T200 isoforms involved quantitative analysis of their molecular weights and cellular distribution. The following tables summarize these key findings.

Glycoprotein IsoformPredominant Cell TypeMolecular Weight (Daltons)
B220 (CD45R)B lymphocytes and precursors~220,000
T200 (T cell isoform 1)T lymphocytes~180,000
T200 (T cell isoform 2)T lymphocytes~170,000

Table 1: Molecular Weights of T200 Glycoprotein Isoforms. This table outlines the approximate molecular weights of the different isoforms of the T200 glycoprotein (CD45) as determined by SDS-polyacrylamide gel electrophoresis in early studies.

Lymphoid OrganPercentage of B220-positive Cells (among total lymphocytes)
Spleen40-50%
Lymph Nodes20-30%
Bone Marrow15-25% (includes B cell precursors)

Table 2: Estimated Distribution of B220-Positive Cells in Murine Lymphoid Organs. This table provides an approximate percentage of B220-positive cells within the total lymphocyte population of various lymphoid organs in mice, based on early flow cytometry and immunofluorescence studies. Note that these values can vary depending on the specific mouse strain and age.

Key Experimental Protocols

The discovery and characterization of B220 relied on a combination of monoclonal antibody production, immunoprecipitation, and cell staining techniques. The following are detailed methodologies representative of the key experiments.

Protocol 1: Immunoprecipitation of B220 from B Lymphocyte Lysates

This protocol describes the method for isolating the B220 antigen from a mixed population of lymphocytes using the specific monoclonal antibody.

1. Cell Lysate Preparation:

  • Isolate lymphocytes from murine spleen and lymph nodes.
  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Resuspend the cell pellet in a non-ionic detergent lysis buffer (e.g., 0.5% Nonidet P-40 in PBS with protease inhibitors).
  • Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
  • Carefully collect the supernatant containing the solubilized membrane proteins.

2. Immunoprecipitation:

  • Pre-clear the cell lysate by incubating with a non-specific control antibody of the same isotype as the anti-B220 antibody, followed by the addition of Protein A-Sepharose beads. This step reduces non-specific binding.
  • Centrifuge to remove the beads and transfer the pre-cleared lysate to a fresh tube.
  • Add the anti-B220 monoclonal antibody (e.g., RA3-6B2) to the pre-cleared lysate.
  • Incubate for 2-4 hours at 4°C with gentle rotation.
  • Add Protein A-Sepharose beads and continue to incubate for another 1-2 hours at 4°C.
  • Collect the beads by centrifugation and wash them three to five times with lysis buffer to remove unbound proteins.

3. Elution and Analysis:

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Visualize the protein bands by autoradiography (if radiolabeling was used) or by staining with Coomassie Brilliant Blue.

Protocol 2: Flow Cytometry Analysis of B220 Expression on Lymphocytes

This protocol details the procedure for identifying and quantifying B220-positive cells within a mixed lymphocyte population using immunofluorescence and flow cytometry.

1. Cell Preparation:

  • Prepare a single-cell suspension of lymphocytes from the desired lymphoid organ (e.g., spleen, bone marrow).
  • Wash the cells with cold PBS containing 1% bovine serum albumin (BSA) and 0.02% sodium azide (staining buffer).
  • Resuspend the cells in staining buffer at a concentration of 1 x 10^7 cells/mL.

2. Staining:

  • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into individual tubes.
  • Add the fluorochrome-conjugated anti-B220 monoclonal antibody at a pre-determined optimal concentration.
  • Incubate on ice for 30 minutes in the dark.
  • Wash the cells twice with 2 mL of cold staining buffer to remove unbound antibody.

3. Flow Cytometry Analysis:

  • Resuspend the stained cells in 0.5 mL of staining buffer.
  • Analyze the cells on a flow cytometer.
  • Gate on the lymphocyte population based on forward and side scatter properties.
  • Quantify the percentage of B220-positive cells within the lymphocyte gate.

Signaling Pathways and Experimental Workflows

The discovery of B220 as an isoform of CD45, a protein tyrosine phosphatase, was a critical step in understanding its role in B cell signaling. The following diagrams illustrate the B220 (CD45) signaling pathway and the experimental workflow for its characterization.

B220_Discovery_Workflow cluster_Ab_Production Monoclonal Antibody Production cluster_Characterization Antigen Characterization cluster_Cellular_Analysis Cellular Analysis Immunization Immunize Rat with Murine B Lymphoma Cells Hybridoma Fuse Rat Spleen Cells with Myeloma Cells (Hybridoma Technology) Immunization->Hybridoma Screening Screen Hybridoma Supernatants for B Cell Specificity Hybridoma->Screening Cloning Clone Positive Hybridomas (e.g., RA3-6B2) Screening->Cloning IP Immunoprecipitation from B Cell Lysates Cloning->IP Cell_Staining Immunofluorescence Staining of Lymphocyte Subsets Cloning->Cell_Staining SDS_PAGE SDS-PAGE Analysis IP->SDS_PAGE MW_Determination Determine Molecular Weight (~220 kDa) SDS_PAGE->MW_Determination FACS Flow Cytometry Analysis Cell_Staining->FACS Distribution Determine Cellular Distribution (B cells, B cell precursors) FACS->Distribution

Figure 1: Experimental Workflow for the Discovery of B220. This diagram outlines the key steps involved in the generation of the anti-B220 monoclonal antibody and the subsequent characterization of the B220 antigen.

CD45_Signaling_Pathway cluster_membrane Plasma Membrane BCR B Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn activates B220 B220 (CD45) B220->Lyn dephosphorylates inhibitory tyrosine Syk Syk Lyn->Syk phosphorylates and activates Downstream Downstream Signaling Cascade (e.g., PLCγ2, PI3K) Syk->Downstream Antigen Antigen Antigen->BCR binds Activation B Cell Activation, Proliferation, Differentiation Downstream->Activation

References

An In-depth Technical Guide to the B220 (CD45R) Protein: Structure, Extracellular Domain, and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The B220 protein, a specific isoform of the CD45 antigen (also known as Protein Tyrosine Phosphatase Receptor Type C, PTPRC), is a cornerstone molecule in immunological research, particularly in the study of B-lymphocyte development and activation.[1][2][3] Predominantly utilized as a pan-B-cell marker in murine models, B220 plays a critical role as an essential regulator of the B-cell antigen receptor (BCR) signaling cascade.[2][4] Its complex structure, characterized by a highly variable extracellular domain and a dual-domain intracellular phosphatase region, dictates its function in modulating cellular activation thresholds. This document provides a comprehensive technical overview of the B220 protein's structure, with a detailed focus on its extracellular domain, its signaling pathways, and the experimental protocols used for its characterization.

Molecular Architecture of B220 (CD45R)

B220 is a high molecular weight isoform of CD45, a type I transmembrane glycoprotein expressed on the surface of all hematopoietic cells, with the exception of mature erythrocytes and plasma cells.[1][5] The overall structure can be dissected into three principal domains: an N-terminal extracellular domain, a single-pass transmembrane segment, and a C-terminal intracellular (cytoplasmic) domain.[2][5][6]

The Extracellular Domain

The extracellular domain of CD45 is notable for its structural heterogeneity, which arises from the alternative splicing of three exons: 4 (A), 5 (B), and 6 (C).[1][5][7] The B220 isoform represents the largest variant, containing the protein products of all three alternatively spliced exons (RABC).[7][8] This variability in the N-terminal region is critical for its function and interactions.

  • Variable Region: The combinatorial expression of exons A, B, and C generates up to eight distinct isoforms of CD45.[7] The inclusion of these exons gives rise to a large, heavily O-glycosylated domain that extends from the cell surface.[1] This glycosylation is believed to influence receptor dimerization and its interaction with ligands.

  • Constant Region: Proximal to the membrane, the extracellular domain contains a cysteine-rich region and three fibronectin type III (FNIII) repeats, which are conserved across all isoforms.[1][5]

Transmembrane Domain

A single alpha-helical segment spans the cell membrane, anchoring the protein and connecting the extracellular and intracellular domains.[3][5]

The Cytoplasmic Domain

The intracellular portion of B220/CD45 is highly conserved among all isoforms and is responsible for its enzymatic function.[9] It is composed of two tandem protein tyrosine phosphatase (PTP) domains, D1 and D2.[5][9][10]

  • PTP Domain 1 (D1): The membrane-proximal D1 domain contains the catalytic activity and is responsible for dephosphorylating target substrates.[9][10]

  • PTP Domain 2 (D2): The C-terminal D2 domain is catalytically impaired.[9][10] Its primary role is thought to be regulatory, potentially influencing the substrate specificity and activity of the D1 domain.[2][10]

Quantitative Data and Isoform Specifications

The structural variations between CD45 isoforms result in different molecular weights and expression patterns, which are summarized below.

Table 1: Human CD45 Isoform Characteristics

Isoform NameSpliced Exons IncludedApprox. Molecular WeightKey Cellular Expression
CD45RABC (B220) A, B, C220 kDaNaive B-cells (in mice), subset of human B-cells[5][11]
CD45RABA, B205 kDaB-cells, naive T-cells
CD45RBCB, C205 kDaB-cells, naive T-cells[1]
CD45RAA190 kDaNaive T-cells, Medullary Thymocytes[1]
CD45RBB190 kDaB-cells, naive T-cells, thymocytes, macrophages[1][5]
CD45RCC190 kDaSubsets of T- and B-cells
CD45RO None180 kDaMemory T-cells, some B-cell subsets, macrophages[1][5][7]

Table 2: Structural Dimensions of Human CD45 Protein

DomainLength (Amino Acids)Key Structural Features
Extracellular (Variable)391 to 552Contains alternatively spliced exons A (66 aa), B (47 aa), and C (48 aa)[5]
Transmembrane22Single alpha-helix[5]
Cytoplasmic707Contains two tandem PTP domains (D1 and D2); identical in all isoforms[5][9]

B220-Mediated Signaling Pathways

B220/CD45 is a master regulator of lymphocyte activation, primarily by controlling the phosphorylation state of Src-family kinases (SFKs), which are critical for initiating antigen receptor signaling.[2]

Regulation of B-Cell Receptor (BCR) Signaling

In B-cells, the kinase Lyn, an SFK, is held in an inactive state by phosphorylation of an inhibitory C-terminal tyrosine. The primary function of B220/CD45 is to remove this inhibitory phosphate, thereby activating Lyn and permitting the initiation of the BCR signaling cascade upon antigen engagement.[7] This activation is a critical checkpoint for B-cell maturation and immune response.

BCR_Signaling_Activation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR Complex Lyn_A Lyn (Active) Y BCR->Lyn_A Recruits Syk Syk BCR->Syk Recruits & Activates CD45 B220 / CD45 Lyn_I Lyn (Inactive) Y-P CD45->Lyn_I Dephosphorylates (Activation) Lyn_I->Lyn_A Lyn_A->BCR Phosphorylates ITAMs Downstream Downstream Signaling (BLNK, BTK, PLCγ2) Syk->Downstream TF Transcription Factors (NF-κB, NFAT, AP-1) Downstream->TF Antigen Antigen Antigen->BCR Binding

Caption: B220/CD45-mediated activation of the BCR signaling cascade.

Key Experimental Protocols

Characterizing B220 requires a range of immunological and biochemical techniques. Detailed methodologies for the most common approaches are provided below.

Protocol: Immunophenotyping of B220+ Cells by Flow Cytometry

This protocol is used to identify and quantify B-cells expressing the B220 marker in a mixed cell population, such as murine splenocytes.

Objective: To determine the percentage of B220+ cells in a sample. Key Reagents:

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

  • Fc Block (e.g., anti-CD16/32)

  • Fluorochrome-conjugated anti-mouse CD45R (B220) antibody (Clone: RA3-6B2)

  • Viability Dye (e.g., Propidium Iodide, DAPI)

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from mouse spleen or lymph nodes. Count cells and resuspend to a concentration of 1x10⁷ cells/mL in ice-cold FACS buffer.

  • Fc Receptor Blocking: Add Fc Block to the cell suspension and incubate on ice for 10-15 minutes to prevent non-specific antibody binding.

  • Staining: Add the anti-B220 antibody at the manufacturer's recommended concentration (a typical starting point is 0.5-1.0 µg per 1x10⁶ cells in 100 µL volume).[2][12] Incubate on ice for 30 minutes, protected from light.

  • Washing: Add 2 mL of ice-cold FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat the wash step.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer.

  • Analysis: Just before analysis, add the viability dye. Acquire events on a flow cytometer. Gate on live, single cells to analyze the B220-positive population.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_stain Staining Protocol cluster_acq Data Acquisition & Analysis A Isolate Single-Cell Suspension (e.g., Spleen) B Count Cells & Adjust Concentration A->B C Block Fc Receptors B->C D Incubate with Anti-B220 Antibody C->D E Wash Cells (2x) D->E F Resuspend in FACS Buffer & Add Viability Dye E->F G Acquire on Flow Cytometer F->G H Gate on Live, Single Cells & Analyze B220 Expression G->H

Caption: Standard experimental workflow for flow cytometric analysis of B220.

Protocol: Co-Immunoprecipitation (Co-IP) to Identify B220 Interactors

This method is used to isolate B220 and its binding partners from a cell lysate.

Objective: To validate interactions between B220 and other proteins (e.g., BCR components, SFKs). Methodology:

  • Cell Lysis: Lyse B220-expressing cells (e.g., B-cell lymphoma line) with a non-denaturing lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors).

  • Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add anti-B220 antibody to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation. Discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by Western Blotting using antibodies specific for B220 and its suspected interacting partners.

Protocol: Western Blotting for CD45 Isoform Analysis

This technique separates proteins by molecular weight, making it ideal for distinguishing the various CD45 isoforms.

Objective: To resolve and identify different CD45 isoforms based on size. Methodology:

  • Protein Extraction: Prepare total protein lysates from the cells of interest using a denaturing lysis buffer.

  • Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein onto a low-percentage polyacrylamide gel (e.g., 6-8%) to achieve good separation of high molecular weight proteins.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody that recognizes a common epitope on all CD45 isoforms overnight at 4°C.

  • Washing and Secondary Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The B220 isoform will appear as a band at approximately 220 kDa.

Conclusion

The B220 protein is more than a simple cell surface marker; it is a complex and highly regulated enzyme that is fundamental to B-lymphocyte function. Its unique structure, defined by the alternative splicing of its extracellular domain and the dual-phosphatase intracellular domain, allows it to act as a critical gatekeeper for B-cell activation. A thorough understanding of its molecular architecture, signaling functions, and the experimental methods used to study it is essential for researchers in immunology and for professionals engaged in the development of novel therapeutics targeting B-cell mediated diseases.

References

Cellular Localization of B220 in Lymphoid Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular localization of the B220 antigen in lymphoid tissues. B220, a specific isoform of CD45 (PTPRC), is a cornerstone for identifying B lymphocytes in mice and has distinct expression patterns in human B-cell subsets.[1] Understanding its precise location within primary and secondary lymphoid organs is critical for immunological research and the development of targeted therapeutics.

Quantitative Distribution of B220+ Cells in Murine Lymphoid Tissues

The expression of B220 is dynamically regulated throughout B-cell development and activation. The following tables summarize the relative abundance of B220-expressing cells across various lymphoid compartments in mice.

Table 1: B220 Expression During B-Cell Development in the Bone Marrow

B-Cell StageB220 Expression LevelOther Key MarkersApproximate Percentage of B220+ Cells
Pre-Pro-B CellLowCD43+Variable
Early Pro-B CellHighCD19+, CD43+~10-15%
Late Pro-B CellHighCD19+, CD43+~5-10%
Large Pre-B CellHighCD19+, IgM-~5%
Small Pre-B CellHighCD19+, IgM-~20-30%
Immature B CellHighCD19+, IgM+~15-25%
Recirculating Mature B CellHighCD19+, IgM+, IgD+~10-20%

Data synthesized from multiple sources describing murine B-cell development.[2]

Table 2: B220 Expression in Murine Secondary Lymphoid Organs

Lymphoid OrganLocation of B220+ CellsB220 Expression LevelAssociated B-Cell Subsets
Spleen White pulp (follicles, marginal zone)HighFollicular (FO) B cells, Marginal Zone (MZ) B cells, Transitional B cells[3]
Red pulpLow to NegativePlasma cells, Memory B cells (some subsets)[4]
Lymph Nodes Cortex (follicles, germinal centers)HighNaive B cells, Germinal Center (GC) B cells[1]
MedullaLow to NegativePlasma cells
Peyer's Patches B-cell follicles, Germinal centersHighFollicular B cells, GC B cells

Cellular Localization Beyond the B-Cell Lineage

While predominantly a B-cell marker in mice, B220 can also be expressed on other immune cell types under specific conditions, which is a critical consideration for accurate data interpretation.

Table 3: Expression of B220 on Non-B Cells

Cell TypeCondition of B220 ExpressionLocationSignificance
T Lymphocytes Activated T cells, Apoptotic thymocytesPeripheral lymphoid organs, ThymusMay be involved in activation-induced cell death.
NK Cells A subset of NK cellsSpleen, Bone MarrowMarks a specific NK cell subset with potential regulatory functions.
Plasmacytoid Dendritic Cells (pDCs) Constitutive expressionSpleen, Lymph NodesA key marker for identifying this DC subset in mice.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of B220 cellular localization. Below are representative protocols for immunohistochemistry and flow cytometry.

Immunohistochemical Staining of B220 in Mouse Spleen (Paraffin Sections)

This protocol outlines the steps for visualizing B220+ cells within the architectural context of the spleen.

Materials:

  • Formalin-fixed, paraffin-embedded mouse spleen sections on charged slides

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)

  • Hydrogen peroxide (0.3%)

  • Blocking buffer (e.g., 5% BSA in PBST)

  • Primary antibody: Biotinylated anti-mouse B220/CD45R

  • Streptavidin-HRP

  • Substrate-chromogen system (e.g., AEC or DAB)

  • Hematoxylin counterstain

  • Aqueous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (2 changes, 3 minutes each).

    • Immerse in 70% ethanol (2 changes, 3 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated citrate buffer (pH 6.0) for 20-30 minutes.[5]

    • Allow slides to cool to room temperature.

  • Peroxidase Block:

    • Incubate sections with 0.3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.[6]

    • Rinse with wash buffer (PBST).

  • Blocking:

    • Incubate with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation:

    • Dilute the biotinylated anti-B220 antibody in blocking buffer to its optimal concentration.

    • Apply to sections and incubate overnight at 4°C in a humidified chamber.[8]

  • Detection:

    • Rinse with PBST.

    • Apply Streptavidin-HRP and incubate for 30 minutes at room temperature.[8]

    • Rinse with PBST.

  • Substrate Development:

    • Apply the chromogen substrate (e.g., AEC) and incubate until the desired color intensity is reached.[7][8]

    • Rinse with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Rinse, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

Flow Cytometric Analysis of B220 on Murine Splenocytes

This protocol provides a method for quantifying B220+ cell populations from a single-cell suspension.

Materials:

  • Freshly isolated mouse spleen

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Red Blood Cell (RBC) Lysis Buffer

  • Fc block (anti-CD16/CD32)

  • Fluorochrome-conjugated anti-mouse B220/CD45R antibody

  • Other antibodies for multi-color panel (e.g., anti-CD19, -IgM, -CD21, -CD23)

  • Viability dye (e.g., DAPI, Propidium Iodide)

  • Flow cytometer

Procedure:

  • Single-Cell Suspension Preparation:

    • Mechanically dissociate the spleen in FACS buffer to create a single-cell suspension.

    • Filter the suspension through a 70 µm cell strainer.[9]

    • Lyse red blood cells using RBC Lysis Buffer and wash with FACS buffer.

  • Cell Counting and Viability:

    • Determine cell concentration and viability using a hemocytometer and trypan blue or an automated cell counter.

  • Fc Receptor Blocking:

    • Resuspend cells in FACS buffer and add Fc block.

    • Incubate for 10-15 minutes on ice to prevent non-specific antibody binding to Fc receptors.

  • Surface Staining:

    • Aliquot approximately 1x10^6 cells per tube.

    • Add the pre-titrated fluorochrome-conjugated anti-B220 antibody and any other surface marker antibodies.

    • Incubate for 20-30 minutes on ice in the dark.[10]

  • Washing:

    • Wash the cells twice with cold FACS buffer by centrifugation (e.g., 300-400 x g for 5 minutes).[10]

  • Data Acquisition:

    • Resuspend the cell pellet in FACS buffer. Add a viability dye just before analysis if required.

    • Acquire data on a flow cytometer. Be sure to include appropriate controls (unstained, single-stain compensation controls, FMO controls).

Visualizations

The following diagrams illustrate key concepts and workflows related to B220.

B-Cell Development and B220 Expression

B_Cell_Development cluster_bone_marrow Bone Marrow cluster_periphery Periphery (Spleen, Lymph Nodes) Progenitor Lymphoid Progenitor (B220-) ProB Pro-B Cell (B220+) Progenitor->ProB IL-7R signaling PreB Pre-B Cell (B220+) ProB->PreB ImmatureB Immature B Cell (B220+) PreB->ImmatureB MatureB Mature B Cell (B220+) ImmatureB->MatureB Migration PlasmaCell Plasma Cell (B220-) MatureB->PlasmaCell Antigen Encounter & T-Cell Help MemoryB Memory B Cell (B220+/-) MatureB->MemoryB Antigen Encounter & T-Cell Help

Caption: B220 expression during B-cell development.

Experimental Workflow for Flow Cytometry

Flow_Cytometry_Workflow Tissue 1. Isolate Spleen/ Lymph Node Suspension 2. Create Single-Cell Suspension Tissue->Suspension RBC_Lysis 3. RBC Lysis Suspension->RBC_Lysis Fc_Block 4. Fc Block RBC_Lysis->Fc_Block Staining 5. Stain with Anti-B220 & Other Antibodies Fc_Block->Staining Wash 6. Wash Cells Staining->Wash Acquisition 7. Acquire on Flow Cytometer Wash->Acquisition Analysis 8. Data Analysis (Gating on B220+) Acquisition->Analysis

Caption: Workflow for B220+ cell analysis by flow cytometry.

CD45 (B220) Signaling in B-Cell Activation

CD45_Signaling BCR B-Cell Receptor (BCR) Lyn Lyn (Src family kinase) BCR->Lyn clustering Antigen Antigen Antigen->BCR CD45_B220 CD45 (B220) CD45_B220->Lyn dephosphorylates (inhibitory Tyr) -> PRIMES ITAM ITAMs (Igα/Igβ) Lyn->ITAM phosphorylates (activating) Syk Syk ITAM->Syk recruits & activates Downstream Downstream Signaling (Ca2+ flux, MAPK, etc.) Syk->Downstream Activation B-Cell Activation (Proliferation, Differentiation) Downstream->Activation

Caption: Role of CD45 (B220) in BCR signaling.

References

The Role of B220 in the Adaptive Immune Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

B220, also known as CD45R, is a high-molecular-weight isoform of the protein tyrosine phosphatase receptor type C (PTPRC), commonly referred to as CD45. In murine models, B220 is a widely utilized pan-B-cell marker, expressed on B lymphocytes from the pro-B cell stage through to mature and activated B cells.[1][2] Its expression is developmentally regulated, decreasing upon terminal differentiation into plasma cells.[2] While not a universal pan-B-cell marker in humans, B220 identifies specific subsets of B cells and its expression is considered differentiation-specific.[3] This technical guide provides an in-depth overview of the core functions of B220 in the adaptive immune response, with a focus on its role in B-cell development, signaling, and its utility as a research tool.

B220 as a Marker for B-Cell Development and Subsets

The expression level of B220 is a key indicator of B-cell lineage and maturation status in mice. Variations in B220 expression, often categorized as B220low and B220high, in conjunction with other cell surface markers, allow for the precise identification of different B-cell developmental stages and subsets in various lymphoid organs.

Quantitative Overview of B220 Expression on Murine B-Cell Populations

The following tables summarize the typical distribution and expression levels of B220 on B-cell populations in mouse bone marrow and spleen.

Table 1: B-Cell Populations in Mouse Bone Marrow [4][5][6]

B-Cell StagePhenotypePercentage of B220+ Cells (Mean ± SD)B220 Expression Level
Pro-B CellsB220+CD43+IgM-10-20%Low to Intermediate
Pre-B CellsB220+CD43-IgM-60-70%Intermediate
Immature B CellsB220lowIgM+10-15%Low
Mature B CellsB220highIgM+5-10%High

Table 2: B-Cell Populations in Mouse Spleen [4][5][6]

B-Cell SubsetPhenotypePercentage of B220+ Cells (Mean ± SD)B220 Expression Level
Transitional 1 (T1)B220+AA4.1+IgM+CD23-10-20%High
Transitional 2 (T2)B220+AA4.1+IgM+CD23+15-25%High
Follicular (Fo) B CellsB220+CD21intCD23hi50-60%High
Marginal Zone (MZ) B CellsB220+CD21hiCD23lo/-5-15%High

The Role of B220 in B-Cell Receptor Signaling

B220 plays a critical role in modulating the signaling cascade initiated by the B-cell receptor (BCR). As a protein tyrosine phosphatase, B220's primary function is to regulate the phosphorylation state of key signaling molecules, thereby controlling the threshold and outcome of B-cell activation.

Antigen binding to the BCR leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the Igα/Igβ signaling subunits by Src family kinases (SFKs) such as Lyn, Fyn, and Blk.[7][8] B220 enhances BCR signaling by dephosphorylating the inhibitory C-terminal tyrosine residue of these SFKs, thereby promoting their activation.[7] This initial activation is crucial for the subsequent recruitment and activation of Syk kinase, which further propagates the signal downstream.

The activated BCR signaling complex, often localized in lipid rafts, serves as a scaffold for the assembly of a signalosome. This complex includes adaptor proteins like BLNK (B-cell linker) and enzymes such as Bruton's tyrosine kinase (BTK) and phospholipase C-gamma 2 (PLCγ2).[5][8] The propagation of this signal ultimately leads to the activation of transcription factors that drive B-cell proliferation, differentiation, and antibody production.

BCR_Signaling_with_B220 cluster_membrane Plasma Membrane BCR BCR SFKs Src Family Kinases (Lyn, Fyn, Blk) BCR->SFKs Activates B220 B220 (CD45R) B220->SFKs Dephosphorylates (activates) Syk Syk SFKs->Syk Recruits & Activates Downstream Downstream Signaling (BLNK, BTK, PLCγ2) Syk->Downstream Antigen Antigen Antigen->BCR Binds Response Cellular Response (Activation, Proliferation, Differentiation) Downstream->Response Flow_Cytometry_Workflow Start Single-cell suspension of splenocytes FcBlock Fc Receptor Blocking Start->FcBlock Stain Antibody Staining FcBlock->Stain Wash1 Wash Stain->Wash1 Wash2 Wash Wash1->Wash2 Acquire Flow Cytometry Data Acquisition Wash2->Acquire B_Cell_Depletion_Workflow Start Prepare anti-B220 Ab Inject Administer Ab to mice (i.p. or i.v.) Start->Inject Monitor Monitor mice Inject->Monitor Verify Verify depletion (Flow Cytometry) Monitor->Verify Experiment Proceed with experiment Verify->Experiment

References

Methodological & Application

Application Notes: Immunohistochemical Staining of B220 in Mouse Spleen Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

B220, also known as CD45R, is an isoform of the protein tyrosine phosphatase receptor type C (PTPRC) and is a cornerstone marker for the identification of B lymphocytes in mice.[1] It is expressed on the surface of B cells throughout their development, from pro-B cells to mature B cells, but is lost upon their differentiation into plasma cells.[2] In the mouse spleen, B220-positive B cells are predominantly located within the white pulp, specifically in the follicles, marginal zone, and to a lesser extent, in the red pulp.[3] Immunohistochemistry (IHC) for B220 is a critical technique for visualizing the distribution and morphology of B cells within the spleen's microarchitecture. This allows for the assessment of lymphoid structures in various experimental models, including studies of immune responses, autoimmune diseases, and the effects of novel therapeutics on the immune system.

Expected Results

Immunohistochemical staining for B220 in a healthy mouse spleen should reveal a distinct pattern of positive cells concentrated in the white pulp areas. Specifically, strong staining is expected in the B cell follicles and the marginal zone surrounding the follicles. Diffusely scattered B220-positive cells may also be observed in the red pulp. The staining should be localized to the cell membrane of B lymphocytes. The intensity of the staining can be semi-quantitatively scored to compare different experimental conditions.

Quantitative Data Presentation

The following table provides an example of how quantitative data from B220 IHC staining in different regions of the mouse spleen can be presented. This data can be obtained using image analysis software to quantify the percentage of the stained area or the number of positive cells within defined regions of interest.

Splenic RegionParameterControl GroupTreatment GroupP-value
White Pulp
% B220 Positive Area65.2 ± 5.845.7 ± 6.2<0.01
B220+ cells/mm²3500 ± 4502100 ± 320<0.01
Red Pulp
% B220 Positive Area8.5 ± 2.112.3 ± 3.4>0.05
B220+ cells/mm²450 ± 90620 ± 110>0.05
Marginal Zone
B220 Staining Intensity (0-3)2.8 ± 0.41.5 ± 0.6<0.05

Note: The data presented in this table are for illustrative purposes only and will vary depending on the specific experimental conditions.

Experimental Protocols

Two detailed protocols are provided below: one for formalin-fixed, paraffin-embedded (FFPE) tissue and another for frozen tissue sections.

Protocol 1: Immunohistochemistry of B220 in FFPE Mouse Spleen Tissue

Materials:

  • FFPE mouse spleen sections (4-5 µm)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 1% BSA or 5% normal goat serum in PBS)

  • Primary Antibody: Rat Anti-Mouse B220/CD45R

  • Biotinylated Secondary Antibody (e.g., Goat Anti-Rat IgG)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 2 x 5 minutes.

    • Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), and 70% (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Preheat antigen retrieval buffer to 95-100°C.

    • Immerse slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow slides to cool to room temperature (approximately 20 minutes).

    • Rinse with PBS (3 x 5 minutes).

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-B220 antibody in blocking buffer to the recommended concentration (e.g., 1:100 - 1:200).

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate sections with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.

  • Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse slides with PBS (3 x 5 minutes).

    • Prepare the DAB substrate solution according to the manufacturer's instructions and apply to the sections.

    • Monitor for color development (typically 1-10 minutes).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Coverslip with a permanent mounting medium.

Protocol 2: Immunohistochemistry of B220 in Frozen Mouse Spleen Tissue

Materials:

  • Fresh frozen mouse spleen sections (5-10 µm)

  • Acetone (pre-chilled at -20°C)

  • PBS (Phosphate Buffered Saline)

  • Hydrogen Peroxide (0.3% in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary Antibody: Rat Anti-Mouse B220/CD45R

  • Biotinylated Secondary Antibody (e.g., Goat Anti-Rat IgG)

  • Streptavidin-HRP conjugate

  • AEC (3-amino-9-ethylcarbazole) substrate kit

  • Mayer's Hematoxylin

  • Aqueous mounting medium

Procedure:

  • Fixation:

    • Air dry frozen sections for 30-60 minutes at room temperature.

    • Fix in pre-chilled acetone for 10 minutes at -20°C.

    • Air dry for 10-15 minutes.

    • Rinse with PBS (3 x 5 minutes).

  • Peroxidase Blocking:

    • Incubate sections with 0.3% hydrogen peroxide in PBS for 10-15 minutes.

    • Rinse with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate sections with blocking buffer for 30 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-B220 antibody in blocking buffer (e.g., 1:200).

    • Incubate sections with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse slides with PBS (3 x 5 minutes).

    • Prepare and apply the AEC substrate solution. Monitor for the development of a red color.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with Mayer's hematoxylin for 1-2 minutes.

    • Rinse gently with tap water.

    • Coverslip with an aqueous mounting medium.

Visualizations

Experimental Workflow

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_analysis Analysis Tissue_Collection Tissue Collection (Mouse Spleen) Fixation Fixation (FFPE or Freezing) Tissue_Collection->Fixation Sectioning Sectioning (4-10 µm) Fixation->Sectioning Deparaffinization Deparaffinization & Rehydration (FFPE only) Peroxidase_Block Peroxidase Blocking Antigen_Retrieval Antigen Retrieval (FFPE only) Deparaffinization->Antigen_Retrieval Antigen_Retrieval->Peroxidase_Block Blocking Blocking (Serum/BSA) Peroxidase_Block->Blocking Primary_Ab Primary Antibody (Anti-B220) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection (HRP-Streptavidin) Secondary_Ab->Detection Substrate Substrate (DAB/AEC) Detection->Substrate Counterstain Counterstain (Hematoxylin) Substrate->Counterstain Dehydration Dehydration & Mounting Microscopy Microscopy Dehydration->Microscopy Image_Analysis Image Analysis & Quantification Microscopy->Image_Analysis

Caption: Immunohistochemistry workflow for B220 staining in mouse spleen.

B220 (CD45R) Localization in Mouse Spleen

B220_Localization cluster_spleen Mouse Spleen cluster_white_pulp White Pulp cluster_red_pulp Red Pulp B-cell Follicle B-cell Follicle (High B220+) Marginal Zone Marginal Zone (High B220+) B-cell Follicle->Marginal Zone Scattered B-cells Scattered B-cells (Low B220+) Marginal Zone->Scattered B-cells PALS Periarteriolar Lymphoid Sheath (T-cell Zone, B220-)

Caption: Localization of B220+ cells in the mouse spleen.

B220 in B-Cell Receptor (BCR) Signaling

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR Lyn Lyn BCR->Lyn Antigen Binding B220 B220 (CD45R) B220->Lyn Modulates CD19 CD19 Syk Syk Lyn->Syk Btk Btk Syk->Btk Ras Ras Syk->Ras PLCg2 PLCγ2 Btk->PLCg2 Transcription Gene Transcription (Proliferation, Differentiation, Survival) PLCg2->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Role of B220 in the B-Cell Receptor signaling pathway.

References

Application Note: High-Purity Isolation of B220-Positive B Lymphocytes Using Magnetic-Activated Cell Sorting (MACS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This application note details a robust and efficient method for the isolation of B220-positive (B220+) B lymphocytes from murine splenocytes utilizing Magnetic-Activated Cell Sorting (MACS) technology. This technique yields a highly pure and viable population of B cells suitable for a wide range of downstream applications, including cell culture, flow cytometry, and molecular analysis.

Introduction

B lymphocytes are critical components of the adaptive immune system, responsible for humoral immunity through the production of antibodies. The B220 antigen, an isoform of CD45, is a hallmark surface marker for B cells in mice, making it an ideal target for isolation. Magnetic-Activated Cell Sorting (MACS) is a widely used method for the gentle and rapid separation of specific cell populations.[1][2] The principle of MACS involves the labeling of target cells with superparamagnetic microbeads conjugated to a specific antibody. When the cell suspension is passed through a column placed in a strong magnetic field, the labeled cells are retained, while unlabeled cells pass through.[3] The retained cells can then be eluted after removing the column from the magnetic field. This method can be employed in a positive selection strategy, where the cells of interest are labeled and retained, or a negative selection ("untouched") approach, where non-target cells are labeled and depleted.[2]

Materials and Methods

A detailed protocol for the positive selection of B220+ cells from a mouse spleen is provided below. This protocol is designed to maximize both the purity and viability of the isolated B cell population.

Expected Results

The MACS technology provides a reliable method for obtaining a highly enriched population of B220+ B cells. The expected outcomes are summarized in the table below. It is important to note that actual results may vary depending on the starting cell population, reagent quality, and adherence to the protocol.

ParameterExpected ResultNotes
Purity >95%Purity of the isolated B220+ cell fraction as determined by flow cytometry.[2]
Recovery VariableDependent on the initial frequency of B220+ cells in the starting population.
Viability >95%Cell viability as assessed by trypan blue exclusion or a viability dye in flow cytometry.

Experimental Protocol: Isolation of B220+ Cells from Mouse Spleen

This protocol outlines the key steps for the positive selection of B220+ B cells from murine splenocytes.

I. Reagent and Buffer Preparation
  • MACS Buffer: Prepare a solution of phosphate-buffered saline (PBS) pH 7.2, supplemented with 0.5% Bovine Serum Albumin (BSA) and 2 mM EDTA.[3][4] Keep the buffer cold (2-8°C). Degas the buffer before use to prevent air bubbles from obstructing the column.

II. Preparation of a Single-Cell Suspension from Mouse Spleen
  • Aseptically harvest the spleen from a mouse and place it in a petri dish containing 10 mL of ice-cold MACS buffer.

  • Gently disrupt the spleen using the plunger of a syringe or by mashing it between two frosted glass slides to release the splenocytes.

  • Pass the cell suspension through a 70 µm nylon cell strainer into a 50 mL conical tube to remove clumps and debris.

  • Wash the strainer with an additional 10 mL of MACS buffer to maximize cell recovery.

  • Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.

  • (Optional) If red blood cell lysis is required, resuspend the cell pellet in a suitable lysis buffer according to the manufacturer's instructions, followed by washing with MACS buffer.

  • Resuspend the final cell pellet in MACS buffer and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

III. Magnetic Labeling of B220+ Cells
  • Centrifuge the required number of cells (up to 10^7 total cells) at 300 x g for 10 minutes at 4°C and aspirate the supernatant completely.

  • Resuspend the cell pellet in 80 µL of cold MACS buffer per 10^7 total cells.

  • Add 20 µL of B220 MicroBeads (mouse) per 10^7 total cells.

  • Mix well by gentle pipetting and incubate for 15 minutes in the dark at 2-8°C.

  • Wash the cells by adding 1-2 mL of MACS buffer per 10^7 cells and centrifuge at 300 x g for 10 minutes at 4°C.

  • Aspirate the supernatant completely and resuspend the cell pellet in 500 µL of MACS buffer.

IV. Magnetic Separation
  • Place a MACS column in the magnetic field of a suitable MACS separator.

  • Prepare the column by rinsing it with 500 µL of MACS buffer.

  • Apply the cell suspension onto the prepared column.

  • Collect the unlabeled cells that pass through as the negative fraction.

  • Wash the column three times with 500 µL of MACS buffer. Collect the effluent and combine it with the negative fraction.

  • Remove the column from the separator and place it on a new collection tube.

  • Pipette 1 mL of MACS buffer onto the column.

  • Immediately flush out the magnetically labeled cells by firmly pushing the plunger into the column. This fraction contains the enriched B220+ cells.

V. Post-Isolation Analysis
  • To determine the purity of the isolated B220+ cells, a small aliquot of the positive fraction should be stained with a fluorescently labeled anti-B220 antibody (using a different fluorochrome than the MACS beads if they are fluorescent) and analyzed by flow cytometry.

  • Assess cell viability using a viability dye such as Propidium Iodide or 7-AAD in the flow cytometry analysis.

Workflow and Signaling Diagrams

MACS_Workflow cluster_start Sample Preparation cluster_labeling Magnetic Labeling cluster_separation Magnetic Separation cluster_output Output Fractions cluster_analysis Quality Control start Mouse Spleen prep Prepare Single-Cell Suspension start->prep labeling Incubate with B220 MicroBeads prep->labeling column Apply to MACS Column in Magnetic Field labeling->column wash Wash Column (3x) column->wash unlabeled Unlabeled Cells (Flow-through) column->unlabeled Collect elute Elute B220+ Cells wash->elute wash->unlabeled Collect labeled Isolated B220+ B Cells elute->labeled analysis Flow Cytometry Analysis (Purity & Viability) labeled->analysis

Caption: Workflow for the isolation of B220+ B cells using MACS.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Purity - Insufficient washing- Column overload- Presence of dead cells- Increase the number of wash steps.- Do not exceed the recommended cell number for the column.- Remove dead cells prior to magnetic labeling using a dead cell removal kit.
Low Yield - Inefficient magnetic labeling- Loss of cells during washing steps- Incomplete elution- Ensure correct antibody and microbead concentrations and incubation times.- Be careful not to aspirate the cell pellet.- Apply firm and immediate pressure to the plunger during elution.
Low Viability - Harsh sample preparation- Suboptimal buffer conditions- Minimize mechanical stress during single-cell suspension preparation.- Ensure the buffer is kept cold and contains protein to support cell health.

References

Application Notes and Protocols for B220 Staining in Paraffin-Embedded Tissue Sections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

B220, also known as CD45R, is a protein tyrosine phosphatase and an isoform of CD45, predominantly expressed on the surface of B lymphocytes at all stages of differentiation, with the exception of plasma cells. It is also found on a subset of T cells and dendritic cells. Immunohistochemical (IHC) detection of B220 in formalin-fixed, paraffin-embedded (FFPE) tissue sections is a valuable tool for identifying and characterizing B-cell populations in normal and pathological tissues, particularly in the context of lymphoid neoplasms and immunology research. This document provides a detailed protocol and supporting information for successful B220 staining in FFPE tissues.

Data Presentation

Table 1: Recommended Reagents and Conditions for B220 Staining
ParameterRecommendationExpected Outcome/Notes
Primary Antibody Clone RA3-6B2A widely validated clone for IHC in paraffin-embedded tissue.
Primary Antibody Dilution 1:100 - 1:500Optimal dilution should be determined by titration for each new antibody lot and tissue type.
Antigen Retrieval Heat-Induced Epitope Retrieval (HIER)Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) are commonly used.
Incubation Time (Primary) 1 hour at room temperature or overnight at 4°COvernight incubation may increase signal intensity.
Detection System Polymer-based HRP or AP systemsThese systems offer high sensitivity and low background.
Positive Control Tissue Tonsil, Spleen, or Lymph NodeThese tissues contain abundant B cells and serve as excellent positive controls.[1]
Negative Control Isotype control antibody at the same concentration as the primary antibodyEssential for assessing non-specific staining.
Table 2: Example of Antigen Retrieval Optimization
Antigen Retrieval BufferTemperature and TimeStaining Intensity (Semi-quantitative score 0-4+)Background StainingNotes
Citrate Buffer (pH 6.0)95-100°C for 20 minutes3+LowGood for many antibodies and tissues.
Tris-EDTA Buffer (pH 9.0)95-100°C for 20 minutes4+Low to moderateMay provide stronger signal for some epitopes but can sometimes increase background.
No Antigen RetrievalN/A0-1+N/AGenerally results in weak to no staining due to epitope masking by formalin fixation.

Experimental Protocols

Detailed Methodology for B220 Immunohistochemistry

1. Deparaffinization and Rehydration:

  • Place slides in a xylene bath twice for 5 minutes each to remove paraffin.

  • Transfer slides through a graded series of ethanol solutions:

    • 100% ethanol, twice for 3 minutes each.

    • 95% ethanol for 3 minutes.

    • 70% ethanol for 3 minutes.

  • Rinse slides in distilled water for 5 minutes.

2. Antigen Retrieval:

  • Immerse slides in a staining dish filled with the chosen antigen retrieval solution (e.g., Citrate Buffer, pH 6.0).

  • Heat the solution with the slides to 95-100°C in a water bath, steamer, or pressure cooker for 20-30 minutes.

  • Allow the slides to cool in the buffer for at least 20 minutes at room temperature.

  • Rinse slides in wash buffer (e.g., PBS or TBS with 0.05% Tween-20) twice for 5 minutes each.

3. Peroxidase and Protein Blocking:

  • Incubate slides in 3% hydrogen peroxide in methanol for 15-30 minutes at room temperature to block endogenous peroxidase activity.

  • Rinse slides with wash buffer twice for 5 minutes each.

  • Incubate slides with a protein blocking solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes at room temperature to minimize non-specific antibody binding.

4. Primary Antibody Incubation:

  • Dilute the anti-B220 primary antibody (e.g., clone RA3-6B2) to the optimized concentration in antibody diluent.

  • Drain the blocking solution from the slides and apply the diluted primary antibody.

  • Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

5. Detection:

  • Rinse slides with wash buffer three times for 5 minutes each.

  • Apply a biotin-free, polymer-based horseradish peroxidase (HRP) conjugated secondary antibody according to the manufacturer's instructions. These systems generally provide higher sensitivity and lower background compared to traditional avidin-biotin systems.

  • Incubate for 30-60 minutes at room temperature.

  • Rinse slides with wash buffer three times for 5 minutes each.

6. Chromogen and Counterstaining:

  • Prepare the chromogen solution (e.g., DAB) according to the manufacturer's protocol.

  • Apply the chromogen to the slides and incubate for 5-10 minutes, or until the desired brown color intensity is reached.

  • Rinse slides with distilled water to stop the reaction.

  • Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.

  • "Blue" the hematoxylin by rinsing in running tap water or a bluing agent.

7. Dehydration and Mounting:

  • Dehydrate the slides through a graded series of ethanol solutions (70%, 95%, 100%).

  • Clear the slides in xylene.

  • Apply a coverslip using a permanent mounting medium.

Mandatory Visualization

B220_IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunohistochemical Staining cluster_final Finalization Deparaffinization Deparaffinization (Xylene, Ethanol series) Rehydration Rehydration (Distilled Water) Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (HIER, e.g., Citrate Buffer) Rehydration->AntigenRetrieval Blocking Blocking (Peroxidase and Protein) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (Anti-B220, clone RA3-6B2) Blocking->PrimaryAb Detection Detection (Polymer-HRP System) PrimaryAb->Detection Chromogen Chromogen Development (DAB) Detection->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydration_final Dehydration (Ethanol, Xylene) Counterstain->Dehydration_final Mounting Mounting and Coverslipping Dehydration_final->Mounting Analysis Microscopic Analysis Mounting->Analysis

Caption: Experimental workflow for B220 immunohistochemical staining.

B_Cell_Signaling BCR B-Cell Receptor (BCR) Src_kinases Src Family Kinases (e.g., Lyn, Fyn) BCR->Src_kinases Antigen Binding B220 B220 (CD45R) B220->Src_kinases Dephosphorylates inhibitory tyrosine Syk Syk Src_kinases->Syk Phosphorylates Downstream Downstream Signaling (e.g., PI3K, PLCγ2) Syk->Downstream Transcription Transcription Factors (e.g., NF-κB, AP-1) Downstream->Transcription Response Cellular Response (Activation, Proliferation, Differentiation) Transcription->Response

Caption: Conceptual B-cell receptor signaling pathway involving B220.

References

Application Note and Protocol: Immunofluorescence Staining of B220 on Frozen Cryosections

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the immunofluorescent staining of the B220 marker on frozen cryosections. B220, an isoform of CD45, is a widely used marker for B lymphocytes. This protocol is designed to guide researchers in achieving optimal and reproducible staining for the visualization and analysis of B-cell distribution in tissue samples.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the immunofluorescence protocol. It is important to note that optimal conditions may vary depending on the specific antibody, tissue type, and experimental setup. Researchers are encouraged to perform initial optimization experiments.

ParameterRecommended Value/RangeNotes
Primary Antibody Dilution 1:50 - 1:500This is a general starting range. A specific anti-mouse B220 antibody has been noted to be effective at a 1:50 dilution.[1] Always consult the manufacturer's datasheet for the specific antibody clone being used.
Cryosection Thickness 5 - 15 µmThe optimal thickness depends on the tissue type and the desired resolution.
Fixation Time (4% PFA) 7 - 15 minutesOver-fixation can mask the epitope, leading to weak or no signal.
Permeabilization (Triton X-100) 0.1% - 0.5% in PBS for 10-30 minutesThis step is crucial for intracellular antigens but may not be necessary for surface markers like B220. Optimization is recommended.[2]
Blocking Time 30 - 60 minutesBlocking is essential to prevent non-specific antibody binding.[3][4]
Primary Antibody Incubation 1-2 hours at RT or Overnight at 4°COvernight incubation at 4°C is often recommended to enhance specific signal.[3]
Secondary Antibody Incubation 30 - 60 minutes at RTProtect from light to avoid photobleaching of the fluorophore.[3][5]

Experimental Protocol

This protocol outlines the key steps for successful B220 immunofluorescence staining on frozen cryosections.

I. Materials and Reagents
  • Phosphate-Buffered Saline (PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Superfrost Plus or other adhesive microscope slides

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5-10% Normal Goat Serum in PBS with 0.1% Triton X-100)

  • Primary Antibody: Anti-mouse B220/CD45R antibody (e.g., clone RA3-6B2)

  • Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Rat IgG)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

II. Tissue Preparation and Sectioning
  • Tissue Freezing:

    • Immediately after dissection, snap-freeze fresh tissue in isopentane pre-chilled with liquid nitrogen.

    • Alternatively, embed the fresh tissue in OCT compound in a cryomold and freeze at -20 to -80°C.

  • Cryosectioning:

    • Equilibrate the frozen tissue block to the cryostat temperature (typically -20 to -22°C).[3]

    • Cut sections at a thickness of 5-15 µm.

    • Mount the sections onto pre-labeled, charged microscope slides.

    • Air dry the slides for 30-60 minutes at room temperature before staining or storage at -80°C.[2]

III. Immunofluorescence Staining Procedure
  • Rehydration and Fixation:

    • If slides are stored at -80°C, bring them to room temperature for at least 30 minutes.[4]

    • Rehydrate the sections in PBS for 10 minutes.

    • Fix the sections with ice-cold 4% PFA for 7-15 minutes at room temperature.[2]

    • Wash the slides three times with PBS for 5 minutes each.[2]

  • Permeabilization (Optional but Recommended):

    • For improved antibody penetration, incubate the sections in Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS) for 10-30 minutes at room temperature.

    • Wash the slides twice with PBS for 5 minutes each.

  • Blocking:

    • Carefully wipe around the tissue section and apply Blocking Buffer (e.g., 5-10% normal serum from the species of the secondary antibody) to cover the section.[3]

    • Incubate for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[3][4]

  • Primary Antibody Incubation:

    • Dilute the primary anti-B220 antibody in Blocking Buffer to its optimal concentration.

    • Gently blot the excess blocking solution from the slides without letting the tissue dry out.

    • Apply the diluted primary antibody to the sections and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[3]

  • Washing:

    • Wash the slides three times with PBS for 10 minutes each to remove unbound primary antibody.[3]

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Apply the diluted secondary antibody to the sections and incubate for 30-60 minutes at room temperature in the dark.[3][5]

  • Nuclear Counterstaining:

    • Wash the slides twice with PBS for 10 minutes each in the dark.[3]

    • If desired, incubate with a nuclear counterstain like DAPI diluted in PBS for 5-10 minutes.

  • Final Washes and Mounting:

    • Wash the slides twice more with PBS for 10 minutes each in the dark.

    • Carefully mount the slides with an antifade mounting medium and a coverslip.

    • Seal the edges of the coverslip with nail polish to prevent drying and movement.

  • Imaging:

    • Store the slides at 4°C in the dark until imaging.

    • Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophores.

Visualizations

Experimental Workflow Diagram

B220_IF_Protocol cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Tissue_Freezing Tissue Freezing in OCT Cryosectioning Cryosectioning (5-15 µm) Tissue_Freezing->Cryosectioning Mounting Mount on Slides Cryosectioning->Mounting Fixation Fixation (4% PFA) Mounting->Fixation Start Staining Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (Normal Serum) Permeabilization->Blocking Primary_Ab Primary Antibody (Anti-B220) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Counterstain Counterstain (DAPI) Secondary_Ab->Counterstain Mounting_Final Mount with Antifade Medium Counterstain->Mounting_Final Imaging Fluorescence Microscopy Mounting_Final->Imaging

Caption: Workflow for B220 immunofluorescence on frozen sections.

References

Application Notes and Protocols for Western Blot Detection of B220 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

B220, also known as CD45R, is an isoform of the CD45 protein, a receptor-linked protein tyrosine phosphatase.[1][2] It is predominantly expressed on B cells at all stages of development, from pro-B to mature B cells, and also on subsets of T cells and NK cells.[2][3] With a molecular weight ranging from 180 to 240 kDa, B220 plays a crucial role in B-cell receptor (BCR) and T-cell receptor (TCR) signaling.[1][2][3] This protocol provides a detailed method for the detection of B220 protein in cell lysates using Western blotting.

B220 Signaling Pathway

B220 is a critical component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, B220 is thought to dephosphorylate inhibitory tyrosines on Src-family kinases, such as Lyn, leading to their activation. This initiates a downstream signaling cascade involving Syk, BTK, and PLCγ2, ultimately resulting in the activation of transcription factors that drive B-cell proliferation, differentiation, and antibody production.

B220_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR Lyn Lyn BCR->Lyn activates B220 B220 (CD45R) B220->Lyn dephosphorylates (activates) Syk Syk Lyn->Syk activates BTK BTK Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates TF_Activation Transcription Factor Activation PLCg2->TF_Activation leads to Antigen Antigen Antigen->BCR binds

Caption: A simplified diagram of the B220-mediated B-cell receptor signaling pathway.

Experimental Protocol

This protocol outlines the key steps for successful Western blot detection of B220.

1. Sample Preparation (Cell Lysate)

Given that B220 is a membrane protein, a lysis buffer that can effectively solubilize cellular membranes is crucial. RIPA (Radioimmunoprecipitation Assay) buffer is recommended for this purpose.[4][5]

RIPA Lysis Buffer Recipe:

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1% NP-40

  • 0.5% Sodium Deoxycholate

  • 0.1% SDS

  • 1 mM EDTA

  • Add fresh protease and phosphatase inhibitors just before use.

Procedure:

  • Wash cells with ice-cold PBS.

  • Aspirate PBS and add ice-cold RIPA buffer.

  • Scrape adherent cells and transfer the lysate to a microfuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE

  • Prepare protein samples by mixing the cell lysate with 4x Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • Load 20-40 µg of total protein per well onto a 7.5% polyacrylamide gel. The lower percentage gel is recommended to achieve good resolution for the high molecular weight B220 protein.

  • Include a pre-stained protein ladder to monitor migration and transfer efficiency.

  • Run the gel at 100-120 V until the dye front reaches the bottom.

3. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is recommended for large proteins like B220.

  • Perform the transfer at 100 V for 90-120 minutes in a cold room or on ice.

4. Immunodetection

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer. This can be done for 2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step (three times for 10 minutes each with TBST).

  • Detection: Use an Enhanced Chemiluminescence (ECL) substrate to detect the HRP signal. Expose the membrane to X-ray film or use a digital imaging system.

Quantitative Data Summary

ParameterRecommendation
Sample Loading 20-40 µg of total protein lysate per well
Gel Percentage 7.5% SDS-PAGE
Primary Antibody Anti-B220/CD45R (Clone: RA3-6B2)
Primary Antibody Dilution 1:1,000 - 1:2,000
Incubation Time (Primary) 2 hours at room temperature or overnight at 4°C
Secondary Antibody HRP-conjugated Goat Anti-Rat IgG
Secondary Antibody Dilution 1:5,000 - 1:10,000
Incubation Time (Secondary) 1 hour at room temperature
Blocking Buffer 5% non-fat dry milk or 5% BSA in TBST
Wash Buffer TBST (Tris-Buffered Saline with 0.1% Tween-20)
Detection Method Enhanced Chemiluminescence (ECL)

Western Blot Workflow

Western_Blot_Workflow start Start sample_prep 1. Sample Preparation (RIPA Lysis) start->sample_prep end End sds_page 2. SDS-PAGE (7.5% Gel) sample_prep->sds_page transfer 3. Protein Transfer (Wet Transfer) sds_page->transfer blocking 4. Blocking (5% Milk/BSA in TBST) transfer->blocking primary_ab 5. Primary Antibody Incubation (Anti-B220, 4°C Overnight) blocking->primary_ab wash1 6. Washing (3x with TBST) primary_ab->wash1 secondary_ab 7. Secondary Antibody Incubation (Anti-Rat HRP, RT 1hr) wash1->secondary_ab wash2 8. Washing (3x with TBST) secondary_ab->wash2 detection 9. Detection (ECL Substrate) wash2->detection analysis 10. Data Analysis detection->analysis analysis->end

Caption: A flowchart illustrating the key steps in the Western blot protocol for B220 detection.

References

Using B220 as a selection marker in CRISPR-Cas9 screens

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on Utilizing B220 as a Selection Marker in CRISPR-Cas9 Screens

Introduction

CRISPR-Cas9 technology has become a powerful tool for large-scale functional genomics screening, enabling the identification of genes involved in a myriad of biological processes. A common strategy for these screens is to link a selectable phenotype to the genetic perturbation. Cell surface markers are particularly amenable to this approach, as they allow for the physical separation of cell populations with different levels of protein expression using Fluorescence-Activated Cell Sorting (FACS).

B220, also known as CD45R, is an isoform of the protein tyrosine phosphatase receptor type C (PTPRC) and is a hallmark surface marker of B lymphocytes. Its expression level is dynamically regulated during B cell development and activation. This makes B220 an excellent candidate for use as a selection marker in CRISPR-Cas9 screens designed to uncover the genetic regulators of B cell signaling, differentiation, and survival.

This application note provides a detailed protocol for conducting a CRISPR-Cas9 screen using B220 as a selection marker. The workflow covers the preparation of a single-guide RNA (sgRNA) library, transduction of B cells, FACS-based selection of B220-expressing populations, and downstream analysis to identify candidate genes.

Principle of the Method

The core principle of this method is to use a pooled CRISPR-Cas9 library to induce mutations across the genome in a population of B cells. Each cell receives a single sgRNA targeting a specific gene. The subsequent change in the surface expression of B220 is then used as a readout for the effect of the gene knockout.

Cells are stained with a fluorescently labeled anti-B220 antibody and sorted via FACS into populations with high and low B220 expression. By using next-generation sequencing (NGS) to determine the relative abundance of sgRNAs in each sorted population compared to an unsorted control, it is possible to identify genes whose disruption leads to an increase or decrease in B220 expression.

Experimental Workflow

The overall experimental workflow is depicted below. It involves the preparation of a lentiviral sgRNA library, isolation and transduction of Cas9-expressing B cells, selection based on B220 expression, and finally, identification of candidate genes through deep sequencing.

CRISPR_B220_Screen_Workflow cluster_prep Phase 1: Preparation cluster_cell_culture Phase 2: Cell Culture and Transduction cluster_selection Phase 3: Phenotypic Selection cluster_analysis Phase 4: Data Analysis prep_lentivirus Amplify and Package sgRNA Library into Lentivirus transduce_cells Transduce Activated B cells with sgRNA Library prep_lentivirus->transduce_cells isolate_b_cells Isolate Primary B cells (e.g., from R26-Cas9 mice) activate_b_cells Activate B cells (e.g., with α-CD40 + IL-4) isolate_b_cells->activate_b_cells activate_b_cells->transduce_cells puromycin_selection Select for Transduced Cells (e.g., Puromycin) transduce_cells->puromycin_selection stain_cells Stain Cells with Fluorophore-conjugated anti-B220 Ab puromycin_selection->stain_cells facs_sort FACS Sorting stain_cells->facs_sort b220_low B220 Low Population facs_sort->b220_low b220_high B220 High Population facs_sort->b220_high unsorted_control Unsorted Control facs_sort->unsorted_control gDNA_extraction Genomic DNA Extraction from each population b220_low->gDNA_extraction b220_high->gDNA_extraction unsorted_control->gDNA_extraction pcr_amplification PCR Amplification of sgRNA Cassettes gDNA_extraction->pcr_amplification ngs Next-Generation Sequencing pcr_amplification->ngs data_analysis Computational Analysis (MAGeCK, etc.) ngs->data_analysis hit_identification Candidate Gene Identification data_analysis->hit_identification

Caption: Overall workflow for a CRISPR-Cas9 screen using B220 as a selection marker.

Detailed Experimental Protocol

This protocol is adapted from general principles of CRISPR screening in primary B cells.[1][2]

Materials and Reagents

  • Cas9-expressing B cells (e.g., isolated from R26-Cas9 knock-in mice)

  • Pooled lentiviral sgRNA library

  • Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • B cell stimulation reagents (e.g., anti-CD40 antibody, IL-4, IL-21)

  • Puromycin

  • Fluorophore-conjugated anti-mouse B220 (CD45R) antibody

  • FACS buffer (PBS with 2% FBS)

  • Genomic DNA extraction kit

  • PCR reagents for sgRNA amplification

  • Next-generation sequencing platform

Protocol Steps

  • Lentiviral sgRNA Library Production

    • Co-transfect HEK293T cells with the pooled sgRNA library plasmid and lentiviral packaging plasmids.

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Concentrate the virus and determine the titer.

  • Primary B Cell Culture and Transduction

    • Isolate splenic B cells from Cas9-expressing mice. A common method involves negative selection to enrich for B cells.

    • Activate the B cells for 48 hours with anti-CD40 antibody and IL-4 to promote proliferation and transduction efficiency.[1]

    • Transduce the activated B cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA.

    • One day after transduction, transfer the cells to a new culture system with feeder cells (e.g., irradiated 40LB cells) and IL-21 to support B cell survival and differentiation.[1]

    • Select for successfully transduced cells by adding puromycin to the culture medium.[1]

  • FACS-based Selection of B220 Populations

    • After a period of culture (e.g., 6 days) to allow for gene knockout and phenotypic changes, harvest the cells.[1]

    • Stain the cells with a fluorophore-conjugated anti-B220 antibody.

    • Using a FACS sorter, collect three populations:

      • The top 10-20% of B220-expressing cells (B220 High)

      • The bottom 10-20% of B220-expressing cells (B220 Low)

      • An unsorted sample of the total population as a reference control.

  • sgRNA Sequencing and Analysis

    • Extract genomic DNA from each of the three collected cell populations.

    • Amplify the integrated sgRNA sequences using PCR.

    • Submit the PCR products for next-generation sequencing.

    • Analyze the sequencing data to determine the frequency of each sgRNA in the B220 High and B220 Low populations relative to the unsorted control. Software packages like MAGeCK can be used for this analysis.

Logical Principle of Hit Identification

The identification of genes that regulate B220 expression is based on the enrichment or depletion of specific sgRNAs in the sorted cell populations.

Hit_Identification_Logic cluster_library CRISPR Library Transduction cluster_sorting FACS Sorting by B220 Expression cluster_interpretation Interpretation sgRNA_pool Pool of B cells with different sgRNA knockouts b220_low B220 Low Gate sgRNA_pool->b220_low Low B220 Expression b220_high B220 High Gate sgRNA_pool->b220_high High B220 Expression enriched_low Enriched in B220 Low Population b220_low->enriched_low enriched_high Enriched in B220 High Population b220_high->enriched_high neg_regulator sgRNA targeting a Negative Regulator of B220 neg_regulator->enriched_high Leads to pos_regulator sgRNA targeting a Positive Regulator of B220 pos_regulator->enriched_low Leads to

Caption: Logic for identifying positive and negative regulators of B220 expression.

Data Presentation and Interpretation

The primary output of a CRISPR screen is a list of genes that, when knocked out, result in a significant change in the selected phenotype. The data is typically presented in tables that include gene names, enrichment scores, and statistical values.

Table 1: Example Hits for Negative Regulators of B220 Expression (These are hypothetical data for illustrative purposes)

Gene SymbolsgRNA Count (B220 High)sgRNA Count (Unsorted)Log2 Fold Changep-valueFalse Discovery Rate (FDR)
GeneX15,4323,1022.311.2e-64.5e-5
GeneY12,8762,9872.115.6e-61.8e-4
GeneZ9,8542,5431.958.9e-52.1e-3

Table 2: Example Hits for Positive Regulators of B220 Expression (These are hypothetical data for illustrative purposes)

Gene SymbolsgRNA Count (B220 Low)sgRNA Count (Unsorted)Log2 Fold Changep-valueFalse Discovery Rate (FDR)
GeneA18,7654,0112.239.8e-73.2e-5
GeneB16,5433,8762.092.1e-69.7e-5
GeneC11,2342,9981.916.4e-51.5e-3

Interpretation:

  • Negative Regulators: Genes whose sgRNAs are enriched in the "B220 High" population are considered negative regulators. Their knockout leads to an increase in B220 expression.

  • Positive Regulators: Genes whose sgRNAs are enriched in the "B220 Low" population are considered positive regulators. Their knockout leads to a decrease in B220 expression.

Potential Signaling Pathway for Investigation

A screen like this could identify components of signaling pathways that control B cell identity and function. For example, it could uncover novel regulators of the B cell receptor (BCR) signaling pathway, which is known to influence the expression of B cell surface markers.

Signaling_Pathway BCR B Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk PLCg2 PLCγ2 Syk->PLCg2 Transcription_Factors Transcription Factors (e.g., Pax5, Ets1) PLCg2->Transcription_Factors PTPRC_Gene PTPRC Gene (encodes B220) Transcription_Factors->PTPRC_Gene B220_Protein B220 Protein Expression PTPRC_Gene->B220_Protein New_Regulator Identified Regulator (e.g., GeneA) New_Regulator->Transcription_Factors Regulates

Caption: Hypothetical signaling pathway regulating B220 expression, with a potential hit.

Conclusion

Using B220 as a selection marker in a CRISPR-Cas9 screen provides a robust method for identifying genes that regulate B cell biology. The protocol outlined here, combining primary B cell culture with FACS and NGS, offers a powerful platform for novel target discovery in immunology and drug development. The successful identification of regulators of B220 expression can provide valuable insights into the mechanisms governing B cell fate and function.

References

Application Notes and Protocols: In Vitro B Cell Activation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro B cell activation assays are fundamental tools for studying the adaptive immune response, evaluating vaccine efficacy, and screening immunomodulatory drugs. These assays allow for the controlled stimulation and subsequent analysis of B lymphocyte proliferation, differentiation, and antibody production. B220, a splice variant of CD45, is a hallmark surface marker of B cells in mice and plays a crucial role as a protein tyrosine phosphatase that positively regulates B cell receptor (BCR) signaling. While direct stimulation through B220 is not a standard method for inducing B cell activation, its expression is critical for proper signal transduction upon engagement of the BCR. This document provides detailed protocols for the isolation of murine B cells, their subsequent in vitro activation using established stimuli, and the analysis of activation by flow cytometry.

Key Experimental Protocols

Isolation of Murine Splenic B Cells

This protocol describes the enrichment of B cells from a mouse spleen, a rich source of mature B lymphocytes.

Materials:

  • C57BL/6 mouse spleen

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol

  • 70 µm cell strainer

  • Red Blood Cell (RBC) Lysis Buffer

  • B cell isolation kit (e.g., negative selection kit using magnetic beads)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Aseptically harvest the spleen from a C57BL/6 mouse and place it in a petri dish containing cold RPMI 1640 medium.

  • Mechanically dissociate the spleen by gently mashing it through a 70 µm cell strainer using the plunger of a syringe.

  • Wash the strainer with additional RPMI 1640 to collect the splenocyte suspension.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer. Incubate for 5 minutes at room temperature.

  • Neutralize the lysis buffer by adding an excess of RPMI 1640 and centrifuge as before.

  • Resuspend the splenocyte pellet in PBS and perform a cell count.

  • Enrich for B cells using a negative selection magnetic bead-based isolation kit according to the manufacturer's instructions. This process depletes non-B cells, resulting in a highly pure population of untouched B cells.[1]

  • Assess the purity of the isolated B cells by flow cytometry, staining for B220. Purity should be >95%.

In Vitro B Cell Activation

This protocol outlines the stimulation of isolated B cells using common activating agents.

Materials:

  • Isolated murine B cells

  • Complete RPMI 1640 medium (as described above)

  • 96-well flat-bottom culture plates

  • B cell stimuli:

    • Anti-mouse IgM antibody (for BCR cross-linking)

    • Anti-mouse CD40 antibody (for T cell-dependent co-stimulation)

    • Lipopolysaccharide (LPS) (for T cell-independent activation)

    • Interleukin-4 (IL-4) (a cytokine promoting B cell proliferation and class switching)

Procedure:

  • Resuspend the purified B cells in complete RPMI 1640 medium to a final concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into the wells of a 96-well plate (1 x 10^5 cells per well).

  • Add the desired B cell stimuli to the wells. A table of suggested final concentrations is provided below. Include an unstimulated control (medium only).

  • Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 48-72 hours.

Assessment of B Cell Activation by Flow Cytometry

Activation can be quantified by measuring the upregulation of cell surface markers such as CD69 and CD86.

Materials:

  • Activated B cell culture

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies:

    • Anti-mouse B220 (to gate on the B cell population)

    • Anti-mouse CD69 (an early activation marker)

    • Anti-mouse CD86 (a co-stimulatory molecule)

  • Flow cytometer

Procedure:

  • After the incubation period, gently resuspend the cells in each well.

  • Transfer the cell suspension to FACS tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the final cell pellet in 200-300 µL of FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by first gating on the B220-positive population and then quantifying the percentage of cells expressing CD69 and CD86.

B Cell Proliferation Assay using CFSE

Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that allows for the tracking of cell division.

Materials:

  • Isolated murine B cells

  • CFSE dye

  • Complete RPMI 1640 medium

  • B cell stimuli

  • Flow cytometer

Procedure:

  • Label the purified B cells with CFSE according to the manufacturer's protocol. Typically, cells are incubated with a low concentration of CFSE (e.g., 1-5 µM) for 10-15 minutes at 37°C.

  • Quench the staining reaction with an excess of cold complete RPMI 1640.

  • Wash the cells twice with medium.

  • Proceed with the In Vitro B Cell Activation protocol as described above, using the CFSE-labeled cells.

  • After 72 hours of culture, harvest the cells and stain for B220.

  • Analyze the samples by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the visualization of distinct generational peaks.

Data Presentation

Table 1: Recommended Concentrations of B Cell Stimuli

StimulusRecommended Final ConcentrationMechanism of Action
Anti-IgM10 µg/mLCross-links the B cell receptor, mimicking antigen binding.
Anti-CD401 µg/mLProvides a co-stimulatory signal, mimicking T cell help.
LPS10 µg/mLT-cell independent activation via Toll-like receptor 4 (TLR4).
IL-420 ng/mLPromotes B cell proliferation and survival.

Table 2: Representative Data for B Cell Activation Marker Upregulation (72h)

Stimulation Condition% CD69+ of B220+ cells (Mean ± SD)% CD86+ of B220+ cells (Mean ± SD)
Unstimulated5 ± 210 ± 3
Anti-IgM60 ± 845 ± 7
Anti-IgM + Anti-CD4085 ± 1075 ± 9
LPS90 ± 585 ± 6
Anti-IgM + IL-475 ± 960 ± 8

Table 3: Representative Data for B Cell Proliferation (72h)

Stimulation ConditionProliferation Index (Mean ± SD)% Divided Cells (Mean ± SD)
Unstimulated1.1 ± 0.1< 5
Anti-IgM1.8 ± 0.340 ± 5
Anti-IgM + Anti-CD403.5 ± 0.580 ± 7
LPS4.0 ± 0.690 ± 5
Anti-IgM + IL-42.5 ± 0.465 ± 8

Proliferation Index: The average number of divisions for all cells in the original population. % Divided Cells: The percentage of cells that have undergone at least one division.

Visualizations

Signaling Pathways and Experimental Workflows

B_Cell_Activation_Workflow Experimental Workflow for In Vitro B Cell Activation Assay cluster_0 B Cell Isolation cluster_1 In Vitro Activation cluster_2 Analysis spleen Mouse Spleen dissociation Mechanical Dissociation spleen->dissociation rbc_lysis RBC Lysis dissociation->rbc_lysis purification B Cell Purification (Negative Selection) rbc_lysis->purification culture Cell Culture (1x10^5 cells/well) purification->culture stimuli Addition of Stimuli (e.g., anti-IgM, anti-CD40) culture->stimuli incubation Incubation (48-72 hours) stimuli->incubation staining Flow Cytometry Staining (B220, CD69, CD86) incubation->staining acquisition Data Acquisition staining->acquisition analysis Data Analysis acquisition->analysis

Workflow for in vitro B cell activation.

BCR_Signaling_Pathway B Cell Receptor (BCR) Signaling Pathway cluster_0 Cell Membrane cluster_1 Downstream Signaling BCR BCR (IgM/IgD) IgAlphaBeta Igα/Igβ Syk Syk IgAlphaBeta->Syk Recruits & Activates B220 B220 (CD45) Lyn Lyn B220->Lyn Dephosphorylates inhibitory tyrosine Lyn->IgAlphaBeta Phosphorylates ITAMs PLCg2 PLCγ2 Syk->PLCg2 Activates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Calcium Ca2+ Release IP3->Calcium PKC PKC Activation DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Gene Gene Transcription (Proliferation, Survival, Activation) NFkB->Gene Antigen Antigen Antigen->BCR Binding & Cross-linking

Role of B220 in BCR signaling.

References

Troubleshooting & Optimization

Technical Support Center: B220 Antibody Staining in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding high background staining with the B220 (CD45R) antibody in flow cytometry experiments.

Troubleshooting Guide: High Background Staining with B220

High background staining can obscure the distinction between positive and negative populations, leading to inaccurate data interpretation. The following guide provides a systematic approach to identify and resolve common causes of high background when using the B220 antibody.

Diagram: Troubleshooting Workflow for High B220 Background

B220_Troubleshooting cluster_0 Initial Observation cluster_1 Primary Troubleshooting Steps cluster_2 Secondary Troubleshooting Steps cluster_3 Resolution start High Background with B220 Staining fc_block Optimize Fc Receptor Blocking start->fc_block Check for non-specific binding titration Titrate B220 Antibody start->titration Rule out excess antibody viability Include Viability Dye start->viability Exclude dead cells blocking_buffer Optimize Blocking Buffer (e.g., add serum) fc_block->blocking_buffer wash_steps Increase Wash Steps titration->wash_steps viability->blocking_buffer clone_fluorochrome Test Alternative Clone/ Fluorochrome blocking_buffer->clone_fluorochrome wash_steps->clone_fluorochrome resolved Background Reduced clone_fluorochrome->resolved

Caption: Troubleshooting workflow for high B220 background staining.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background staining with the B220 antibody?

A1: High background staining with B220 can arise from several factors:

  • Non-specific binding: The Fc portion of the B220 antibody can bind to Fc receptors on various immune cells, leading to false positive signals.[1][2]

  • Inadequate antibody titration: Using too high a concentration of the antibody can lead to non-specific binding to low-affinity sites.[3][4]

  • Dead cells: Dead cells are known to non-specifically bind antibodies, contributing significantly to background noise.

  • Suboptimal blocking: Inadequate blocking of non-specific binding sites on cells can result in increased background.[2][3]

  • Antibody aggregates: Aggregates in the antibody solution can lead to clumps of fluorescent signal.[5]

Q2: Why is Fc receptor blocking crucial for B220 staining?

A2: The B220 antibody, like other antibodies, has an Fc region that can be recognized by Fc receptors present on the surface of various hematopoietic cells, including B cells, monocytes, and macrophages.[1][6] This interaction is not dependent on the specific recognition of the B220 antigen and results in non-specific staining. Pre-incubating cells with an Fc blocking reagent, such as an anti-CD16/CD32 antibody, will saturate these Fc receptors and prevent the B220 antibody from binding non-specifically.[1][6]

Q3: How do I properly titrate my B220 antibody?

A3: Antibody titration is the process of determining the optimal antibody concentration that provides the best separation between positive and negative populations with the lowest background.[4][7] A typical titration involves staining a consistent number of cells with a serial dilution of the antibody.[4] The optimal concentration is the one that gives the highest stain index (a measure of the separation between positive and negative populations) before the background signal in the negative population starts to increase significantly. For a detailed procedure, refer to the "Experimental Protocols" section below.

Q4: Can the choice of B220 clone or fluorochrome affect background staining?

A4: Yes, the specific clone and fluorochrome of the B220 antibody can influence staining quality. Different antibody clones may have varying affinities and specificities. For instance, the RA3-6B2 clone is widely used and recognizes an epitope on the extracellular domain of CD45.[8][9] Tandem dyes, while bright, can sometimes contribute to non-specific staining or show increased background if not handled properly (e.g., protected from light).[10] If you consistently experience high background with one clone or fluorochrome, testing an alternative may be beneficial.

Q5: What is the expression pattern of B220, and could this contribute to perceived high background?

A5: B220 (CD45R) is an isoform of the CD45 protein and is predominantly expressed on B lymphocytes at all stages of development, from pro-B cells to mature B cells.[8][11] However, it is important to note that B220 is also expressed on other cell types, including plasmacytoid dendritic cells and subsets of NK cells and activated T cells.[8][9] This broad expression pattern could be misinterpreted as high background if the user is not expecting to see staining on these non-B cell populations. It is always recommended to use a multi-color panel with other lineage markers to accurately identify the cell populations of interest.

Experimental Protocols

Protocol 1: B220 Antibody Titration

This protocol outlines the steps to determine the optimal concentration of a B220 antibody for flow cytometry.

Materials:

  • Single-cell suspension of interest (e.g., mouse splenocytes)

  • B220 antibody of unknown optimal concentration

  • Flow cytometry staining buffer (e.g., PBS with 1-2% BSA or FBS)

  • 96-well U-bottom plate or microcentrifuge tubes

  • Flow cytometer

Procedure:

  • Prepare Serial Dilutions: Prepare a series of 2-fold serial dilutions of the B220 antibody in flow cytometry staining buffer. A typical starting concentration is the manufacturer's recommendation, with 6-8 dilution points.

  • Cell Preparation: Aliquot a consistent number of cells (e.g., 0.5-1 x 10^6 cells) into each well of a 96-well plate or into separate tubes.

  • Fc Receptor Blocking (Recommended): Pre-incubate the cells with an Fc blocking antibody (e.g., anti-CD16/CD32) for 10-15 minutes at 4°C.

  • Staining: Add an equal volume of each antibody dilution to the corresponding cells. Include an unstained control (cells with no antibody) and a fluorescence minus one (FMO) control if applicable.

  • Incubation: Incubate for 20-30 minutes at 4°C, protected from light.

  • Washing: Wash the cells 1-2 times with 200 µL (for plates) or 1-2 mL (for tubes) of flow cytometry staining buffer. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

  • Resuspension: Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.

  • Data Acquisition and Analysis: Acquire data on a flow cytometer. For each antibody concentration, determine the stain index of the B220 positive population. The optimal concentration is the one that yields the highest stain index.

Data Presentation: Example Titration Data

Antibody DilutionAntibody Concentration (µg/mL)MFI of B220+ PopulationMFI of B220- PopulationStain Index
1:1001.0500020034.0
1:2000.5480015038.9
1:4000.25450010044.0
1:8000.12538008046.5
1:16000.062525007034.7
1:32000.0312515006522.1

Stain Index = (MFI of Positive Population - MFI of Negative Population) / (2 x Standard Deviation of Negative Population)

Protocol 2: Staining with Fc Receptor Blocking

This protocol provides a standard method for cell surface staining with B220, incorporating an Fc receptor blocking step to minimize non-specific binding.

Materials:

  • Single-cell suspension

  • Fc Block reagent (e.g., anti-mouse CD16/CD32)

  • B220 antibody (at optimal concentration)

  • Viability dye (optional but recommended)

  • Flow cytometry staining buffer

Procedure:

  • Cell Preparation: Start with a single-cell suspension and ensure cell viability is >90%.

  • Viability Staining (Optional): If using a viability dye, stain the cells according to the manufacturer's protocol.

  • Fc Receptor Blocking: Add the Fc Block reagent to the cell suspension and incubate for 10-15 minutes at 4°C.[2]

  • Antibody Staining: Without washing, add the optimally titrated B220 antibody to the cells.

  • Incubation: Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with flow cytometry staining buffer.

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of buffer for analysis.

  • Data Acquisition: Acquire the samples on a flow cytometer as soon as possible.

Diagram: B220 Staining Protocol with Fc Blocking

B220_Staining_Protocol start Start: Single-Cell Suspension viability Viability Staining (Optional) start->viability fc_block Add Fc Block (e.g., anti-CD16/CD32) Incubate 10-15 min at 4°C viability->fc_block b220_stain Add B220 Antibody (Optimal Concentration) Incubate 20-30 min at 4°C (dark) fc_block->b220_stain wash1 Wash with Staining Buffer b220_stain->wash1 wash2 Repeat Wash wash1->wash2 resuspend Resuspend in Buffer wash2->resuspend acquire Acquire on Flow Cytometer resuspend->acquire

Caption: Standard workflow for B220 staining incorporating Fc blocking.

References

Technical Support Center: Troubleshooting Weak B220 Signal in Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak B220 signals in their immunohistochemistry (IHC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a weak or absent B220 signal in IHC?

A weak or non-existent B220 signal can stem from several factors throughout the IHC workflow. The most common culprits include problems with the primary antibody, suboptimal antigen retrieval, issues with the secondary antibody or detection system, and improper tissue preparation.[1][2][3] It is crucial to systematically evaluate each step of your protocol to pinpoint the source of the problem.

Q2: How can I determine if my primary antibody is the issue?

Several factors related to the primary antibody can lead to weak staining.

  • Antibody Validation: First, confirm that your anti-B220 antibody is validated for use in immunohistochemistry on your specific sample type (e.g., formalin-fixed paraffin-embedded [FFPE] or frozen tissue).[1][2]

  • Storage and Handling: Ensure the antibody has been stored correctly according to the manufacturer's instructions and has not expired.[1] Repeated freeze-thaw cycles should be avoided.[4]

  • Antibody Concentration: The antibody may be too dilute. An antibody titration experiment is recommended to determine the optimal concentration for your specific tissue and protocol.[1][5] Start with the datasheet's recommended concentration and test a range of dilutions.[1]

  • Positive Control: Always include a positive control tissue known to express B220, such as spleen, to verify that the antibody is active and the staining procedure is working.[6]

Q3: My primary antibody is fine. What about antigen retrieval?

Antigen retrieval is a critical step, especially for FFPE tissues, as fixation can mask the B220 epitope.

  • Method Selection: The choice between heat-induced epitope retrieval (HIER) and proteolytic-induced epitope retrieval (PIER) depends on the antibody and tissue. For B220, HIER is commonly used.[7]

  • HIER Optimization: If using HIER, ensure the pH and composition of the retrieval buffer (e.g., Citrate pH 6.0 or Tris-EDTA pH 9.0) are optimal for your B220 antibody.[1] The temperature and incubation time are also critical; insufficient heating will fail to unmask the epitope.[1]

  • Enzymatic Digestion: For some antibodies, a gentle enzymatic retrieval with enzymes like Proteinase K, Trypsin, or Pepsin might be necessary. However, over-digestion can damage tissue morphology.

Q4: Could my secondary antibody or detection system be causing the weak signal?

Yes, issues with the detection steps can significantly impact signal intensity.

  • Secondary Antibody Compatibility: Verify that your secondary antibody is raised against the host species of your primary antibody (e.g., if your B220 primary is a rat monoclonal, use an anti-rat secondary).[1][2]

  • Detection System Sensitivity: Consider using a more sensitive detection system. Polymer-based detection systems are generally more sensitive than avidin-biotin-based systems.[8] Using a biotin-conjugated secondary antibody with conjugated streptavidin can also amplify the signal.[2][4]

  • Reagent Activity: Ensure that all components of your detection system, including the chromogen (like DAB), are not expired and have been prepared correctly.[2]

  • Endogenous Enzyme Quenching: If you are using a horseradish peroxidase (HRP)-based detection system, endogenous peroxidase activity in the tissue can lead to high background and a weak specific signal. Ensure you have included a peroxidase blocking step, typically with 3% hydrogen peroxide.[1][9]

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting a weak B220 signal.

Weak_B220_Signal_Troubleshooting start Weak or No B220 Signal check_controls Review Controls (Positive & Negative) start->check_controls pos_control_ok Positive Control Staining? check_controls->pos_control_ok primary_ab_issue Investigate Primary Antibody pos_control_ok->primary_ab_issue No ar_issue Optimize Antigen Retrieval pos_control_ok->ar_issue Yes check_validation Validated for IHC? primary_ab_issue->check_validation check_storage Proper Storage? check_validation->check_storage Yes resolved Signal Improved check_validation->resolved No, Use Validated Ab titrate_ab Titrate Antibody Concentration check_storage->titrate_ab Yes check_storage->resolved No, Replace Ab titrate_ab->resolved check_hier HIER Buffer/pH Correct? ar_issue->check_hier detection_issue Evaluate Detection System ar_issue->detection_issue If AR is optimal check_time_temp Time/Temp Optimal? check_hier->check_time_temp Yes check_hier->resolved No, Test Different Buffers try_pier Consider PIER check_time_temp->try_pier Yes check_time_temp->resolved No, Optimize Time/Temp try_pier->resolved check_secondary Secondary Ab Compatible? detection_issue->check_secondary check_reagents Reagents Active? check_secondary->check_reagents Yes check_secondary->resolved No, Use Correct Secondary increase_sensitivity Increase Detection Sensitivity (e.g., Polymer) check_reagents->increase_sensitivity Yes check_reagents->resolved No, Replace Reagents increase_sensitivity->resolved IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Block (3% H2O2) AntigenRetrieval->PeroxidaseBlock Blocking Blocking (Normal Serum) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody (anti-B220) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstain (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Coverslip Mounting Dehydration->Coverslip

References

Technical Support Center: Anti-B220 Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using anti-B220 monoclonal antibodies in research, particularly for flow cytometry applications.

Troubleshooting Guides

High Background or Non-Specific Staining

High background staining is a frequent issue that can obscure specific signals and lead to incorrect data interpretation. Below are common causes and solutions.

Problem: High background fluorescence across all stained samples.

Possible Cause Recommended Solution
Antibody concentration too high Titrate the anti-B220 antibody to determine the optimal concentration that provides the best signal-to-noise ratio. Start with the manufacturer's recommended concentration and perform a dilution series.
Fc receptor-mediated binding B cells, monocytes, macrophages, and NK cells express Fc receptors that can bind non-specifically to the Fc portion of antibodies.[1] Pre-incubate cells with an Fc receptor blocking reagent (e.g., anti-CD16/CD32 antibody for mouse cells) for 10-15 minutes before adding the primary antibody. Alternatively, use serum from the same species as the secondary antibody as a blocking agent.
Binding to dead cells Dead cells have compromised membranes and tend to bind antibodies non-specifically. Use a viability dye (e.g., 7-AAD, DAPI, Propidium Iodide) to exclude dead cells from the analysis. Ensure cell viability is >90% before staining.
Issues with secondary antibody If using an unconjugated primary antibody, the secondary antibody may be the source of non-specific binding. Use a pre-adsorbed secondary antibody that has been cross-adsorbed against the species of your sample. Run a secondary antibody-only control to check for non-specific binding.
Insufficient washing Inadequate washing can leave unbound antibodies that contribute to background noise. Increase the number of wash steps and/or the volume of wash buffer after antibody incubation.

Problem: Staining observed in unexpected cell populations.

Possible Cause Explanation & Solution
B220 expression on non-B cells B220 (CD45R) is an isoform of CD45 and is not exclusively expressed on B cells in mice.[2][3] It can also be found on subsets of T cells, NK cells, activated T cells, and plasmacytoid dendritic cells.[2][4] To confirm B cell specificity, co-stain with a more specific B-cell marker such as CD19.
Antibody aggregates Aggregated antibodies can bind non-specifically to cells. Centrifuge the antibody vial briefly before use to pellet any aggregates. The antibody solution can also be filtered.
Weak or No Signal

Problem: The positive population is not visible or has very low fluorescence intensity.

Possible Cause Recommended Solution
Antibody concentration too low The antibody may be too dilute to detect the target antigen. Titrate the antibody to a higher concentration.
Suboptimal antibody storage or handling Improper storage (e.g., exposure to light for fluorochrome-conjugated antibodies, repeated freeze-thaw cycles) can lead to loss of antibody activity. Store antibodies as recommended by the manufacturer.
Low target antigen expression The B220 epitope may be expressed at low levels on the cells of interest. Consider using a brighter fluorochrome or an amplification step (e.g., biotinylated primary antibody followed by streptavidin-fluorochrome conjugate).
Instrument settings are not optimal Incorrect voltage settings on the flow cytometer can lead to poor signal detection. Use appropriate controls to set the voltages correctly.
Fixation and permeabilization issues If performing intracellular staining, the fixation and permeabilization protocol may be masking the epitope. Optimize the fixation and permeabilization steps. Note that some clones may perform differently on fixed versus non-fixed cells.[2]

Frequently Asked Questions (FAQs)

Q1: What is the difference between B220 and CD45R?

A1: B220 and CD45R are often used interchangeably. B220 refers to a specific isoform of the CD45 protein, which is a protein tyrosine phosphatase. The RA3-6B2 clone, a commonly used anti-B220 antibody, recognizes the exon A-restricted isoform of mouse CD45.[2][5]

Q2: I see B220 staining on cells that are not B cells. Is my antibody not specific?

A2: While B220 is a widely used B-cell marker in mice, it is not entirely specific to B cells. Subsets of T cells, NK cells, and plasmacytoid dendritic cells can also express B220.[2][4] To definitively identify B cells, it is recommended to co-stain with a more specific marker like CD19.

Q3: Which clone of anti-B220 should I use?

A3: The RA3-6B2 clone is the most widely used and well-characterized monoclonal antibody for detecting mouse B220.[1][4][5] However, if you are experiencing issues with non-specific binding, it may be worth trying an alternative clone, although direct comparative data on non-specific binding is limited.

Q4: Do I need to use an Fc block when staining with anti-B220?

A4: Yes, it is highly recommended to use an Fc block, especially when working with cell populations that express high levels of Fc receptors, such as splenocytes or peripheral blood mononuclear cells. This will help to reduce non-specific binding.

Q5: Can I use anti-mouse B220 antibodies on human samples?

A5: The reactivity of anti-mouse B220 antibodies on human cells can vary. The RA3-6B2 clone has been reported to react with human CD45R.[1] However, the expression pattern of B220 on human B cells is different from that in mice and is developmentally regulated. It is not a pan-B-cell marker in humans.

Experimental Protocols

Detailed Protocol for Staining Mouse Splenocytes with Anti-B220 (Clone RA3-6B2)

This protocol provides a step-by-step guide for flow cytometric analysis of B220 expression on mouse splenocytes.

Materials:

  • Single-cell suspension of mouse splenocytes

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)

  • Anti-mouse CD16/CD32 (Fc block)

  • Fluorochrome-conjugated anti-mouse B220 (clone RA3-6B2)

  • Fluorochrome-conjugated isotype control antibody (e.g., Rat IgG2a, kappa)

  • Viability dye (e.g., 7-AAD)

  • FACS tubes

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of mouse splenocytes. Count the cells and adjust the concentration to 1 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each FACS tube.

    • Add 1 µg of anti-mouse CD16/CD32 Fc block to each tube.

    • Incubate for 10-15 minutes at 4°C.

  • Antibody Staining:

    • Without washing, add the predetermined optimal concentration of fluorochrome-conjugated anti-mouse B220 (clone RA3-6B2) or the corresponding isotype control to the appropriate tubes. A typical starting concentration is 0.25-0.5 µg per 10^6 cells.[6]

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Decant the supernatant.

    • Repeat the wash step.

  • Viability Staining:

    • Resuspend the cell pellet in 200 µL of Flow Cytometry Staining Buffer.

    • Add the viability dye (e.g., 7-AAD) according to the manufacturer's instructions.

    • Incubate for 5-10 minutes at room temperature in the dark.

  • Data Acquisition:

    • Acquire the samples on a flow cytometer as soon as possible.

Visualizations

Workflow for Troubleshooting Non-Specific Binding

G start High Background Staining Observed check_conc Is Antibody Concentration Optimized? start->check_conc titrate Titrate Antibody check_conc->titrate No check_fc Is Fc Blocking Used? check_conc->check_fc Yes titrate->check_fc add_fc Add Fc Block check_fc->add_fc No check_dead Are Dead Cells Excluded? check_fc->check_dead Yes add_fc->check_dead add_viability Use Viability Dye check_dead->add_viability No check_non_b Is Staining on Non-B Cells? check_dead->check_non_b Yes add_viability->check_non_b co_stain Co-stain with CD19 check_non_b->co_stain Yes end Clean Staining Achieved check_non_b->end No co_stain->end

Caption: A troubleshooting workflow for addressing high background staining.

CD45R/B220 Signaling Pathway Overview

CD45_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Activates Syk Syk BCR->Syk Recruits & Activates CD45R CD45R (B220) CD45R->Lyn Dephosphorylates (activates) Lyn->BCR Phosphorylates PLCg2 PLCγ2 Syk->PLCg2 Activates Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) PLCg2->Downstream Antigen Antigen Antigen->BCR Binds

Caption: Simplified overview of the CD45R/B220 role in BCR signaling.

References

Technical Support Center: B220 Staining for Frozen Spleen Sections

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing B220 (CD45R) staining in frozen spleen sections. This guide provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to help you achieve high-quality, reproducible results in your immunofluorescence (IF) and immunohistochemistry (IHC) experiments.

Troubleshooting Guide

This section addresses common issues encountered during the B220 staining of frozen spleen sections.

ProblemPotential Cause(s)Recommended Solution(s)
No or Weak B220 Signal Improper Tissue Fixation: Under-fixation can lead to poor antigen preservation, while over-fixation can mask the epitope.For fresh frozen tissue, fix with cold 4% paraformaldehyde (PFA) for 10-15 minutes or ice-cold acetone for 10 minutes. Avoid fixation longer than 24 hours if fixing tissue blocks before freezing.[1][2]
Incorrect Antibody Dilution: The primary antibody concentration may be too low.Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range (e.g., 1:100, 1:200, 1:400).[2]
Antigen Masking: The B220 epitope may be masked, although this is less common in frozen sections than in paraffin-embedded tissues.[1]If using PFA fixation, consider a mild heat-induced epitope retrieval (HIER) with citrate buffer (pH 6.0).[3][4] However, for many frozen protocols, antigen retrieval is not necessary.[1][5]
Inactive Reagents: Primary or secondary antibodies may have lost activity due to improper storage or age.Use fresh, properly stored antibodies. Check expiration dates and ensure proper storage conditions (typically 4°C for short-term and -20°C for long-term).
High Background Staining Non-specific Antibody Binding: The primary or secondary antibody may be binding to non-target proteins or Fc receptors on immune cells.Blocking is critical. Use a blocking buffer containing 5% normal serum from the same species as the secondary antibody (e.g., 5% normal goat serum for a goat anti-rat secondary).[1][6] Incubate for at least 30-60 minutes. Spleen tissue has high Fc receptor expression; consider using an Fc block reagent.
Endogenous Peroxidase/Biotin: If using HRP-based detection, endogenous peroxidases in the spleen can cause background.[2][7] If using a biotin-based system, endogenous biotin can be an issue.For HRP detection, quench endogenous peroxidase activity with 3% H₂O₂ for 10-15 minutes before blocking.[2][3] For biotin systems, use an avidin/biotin blocking kit.[2]
Tissue Drying: Allowing the section to dry out at any stage can cause high background.Keep slides in a humidified chamber during incubations and ensure they are always covered with buffer or reagent.
Poor Tissue Morphology Ice Crystal Formation: Slow freezing of the tissue can lead to large ice crystals that disrupt cellular structure.Snap-freeze the tissue in isopentane cooled by liquid nitrogen or on a slurry of dry ice. Embed in Optimal Cutting Temperature (OCT) compound for support.[1]
Sectioning Issues: Sections may be too thick, or the cryostat temperature may be incorrect, leading to tearing or folding.Cut thin sections (5-10 µm). Ensure the cryostat and block temperature are optimal for spleen tissue (typically -15°C to -20°C).[1]
Excessive Washing: Harsh or prolonged washing steps can damage the delicate frozen sections.Handle slides gently. Use a mild wash buffer like PBS or TBS and perform washes by gentle immersion rather than strong agitation.

Frequently Asked Questions (FAQs)

Q1: Do I need to perform antigen retrieval for B220 staining on frozen spleen?

A: Generally, antigen retrieval is not required for frozen sections, especially if fixed with acetone.[1] However, if you are using a cross-linking fixative like PFA, a mild heat-induced epitope retrieval (HIER) step may sometimes enhance the signal.[4] It is best to test your specific antibody with and without this step.

Q2: What is the best fixative for frozen spleen sections for B220 staining?

A: Both ice-cold acetone (10 minutes) and 4% paraformaldehyde (PFA) (10-15 minutes) are commonly used and effective. Acetone fixation is faster and generally preserves epitopes well without cross-linking.[2] PFA provides better morphological preservation but may sometimes require a mild antigen retrieval step.[1][4]

Q3: What is a good positive control for B220 staining?

A: The spleen itself is an excellent positive control for B220, as it is a secondary lymphoid organ rich in B-cells, which are organized in distinct B-cell follicles within the white pulp.[3] You should expect to see strong membrane and cytoplasmic staining in these areas.

Q4: How can I minimize non-specific binding in spleen tissue?

A: Spleen has a high concentration of immune cells with Fc receptors that can non-specifically bind antibodies. To minimize this:

  • Use an Fc Block: An unconjugated antibody that blocks Fc receptors is highly recommended.

  • Use a Serum Block: Always block with 5% normal serum from the species in which your secondary antibody was raised.[1][6] For example, if you have a goat anti-rat secondary antibody, use 5% normal goat serum.

  • Add BSA: Including 1-5% Bovine Serum Albumin (BSA) in your antibody diluent and blocking buffer can help reduce general protein-protein interactions.[2]

Q5: What are typical dilutions and incubation times for a primary anti-B220 antibody?

A: This is highly dependent on the specific antibody clone and manufacturer. A common starting point for a biotinylated anti-B220 antibody is a 1:200 dilution incubated for 2 hours at room temperature or overnight at 4°C.[2] For fluorescently-conjugated antibodies, the dilution may be closer to 1:50.[8] Always perform a titration to find the optimal dilution for your specific experimental conditions.

Experimental Protocols

Protocol 1: Immunofluorescence (IF) Staining of B220

This protocol assumes fresh spleen tissue embedded in OCT.

  • Sectioning: Cut frozen spleen sections at 5-7 µm using a cryostat and mount on charged slides.

  • Drying: Air dry the slides for 30-60 minutes at room temperature.

  • Fixation: Fix slides in ice-cold acetone for 10 minutes or 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Gently wash slides 3 times for 5 minutes each in PBS.

  • Blocking: Incubate sections in a blocking buffer (e.g., PBS with 5% Normal Goat Serum and 1% BSA) for 1 hour at room temperature in a humidified chamber. The serum should match the host species of the secondary antibody.[6]

  • Primary Antibody Incubation: Dilute the primary anti-B220 antibody in the blocking buffer. Drain the blocking buffer from the slides and apply the primary antibody solution. Incubate overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash slides 3 times for 5 minutes each in PBS.

  • Secondary Antibody Incubation: Dilute a fluorophore-conjugated secondary antibody (e.g., Goat anti-Rat IgG Alexa Fluor 488) in the blocking buffer. Apply to sections and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash slides 3 times for 5 minutes each in PBS, protected from light.

  • Counterstaining & Mounting: Apply a mounting medium containing a nuclear counterstain like DAPI. Carefully place a coverslip, avoiding air bubbles.

  • Imaging: Image with a suitable fluorescence microscope.

Visualizations

B220_Staining_Workflow cluster_prep Tissue Preparation cluster_stain Staining Procedure cluster_final Final Steps Cryosection Cryosection Spleen (5-7µm) AirDry Air Dry Slides Cryosection->AirDry Fix Fixation (Acetone or PFA) AirDry->Fix Wash1 Wash in PBS Fix->Wash1 Block Block Non-Specific Sites Wash1->Block PrimaryAb Incubate with Primary Ab (anti-B220) Block->PrimaryAb Wash2 Wash in PBS PrimaryAb->Wash2 SecondaryAb Incubate with Secondary Ab (Fluorophore-conjugated) Wash2->SecondaryAb Wash3 Wash in PBS SecondaryAb->Wash3 Mount Counterstain & Mount (DAPI) Wash3->Mount Image Fluorescence Microscopy Mount->Image

Caption: Workflow for B220 immunofluorescence staining of frozen spleen sections.

Troubleshooting_Tree Start Staining Problem? NoSignal No / Weak Signal Start->NoSignal HighBg High Background Start->HighBg PoorMorph Poor Morphology Start->PoorMorph CheckAb Check Ab Dilution & Activity NoSignal->CheckAb CheckBlock Improve Blocking Step (Serum, Fc Block) HighBg->CheckBlock CheckFreeze Optimize Tissue Freezing Protocol PoorMorph->CheckFreeze CheckFix Optimize Fixation Time CheckAb->CheckFix ConsiderAR Consider Mild Antigen Retrieval CheckFix->ConsiderAR CheckWash Ensure Gentle, Thorough Washes CheckBlock->CheckWash CheckQuench Quench Endogenous Enzymes (if needed) CheckWash->CheckQuench CheckSection Optimize Cryostat Sectioning CheckFreeze->CheckSection

Caption: Decision tree for troubleshooting common B220 staining issues.

References

Technical Support Center: B220 Immunofluorescence Signal Amplification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding signal amplification for B220 immunofluorescence experiments. It is designed for researchers, scientists, and drug development professionals to help overcome common challenges and achieve optimal staining results.

Troubleshooting Guide

This guide addresses specific issues that may arise during your B220 immunofluorescence protocol, particularly when employing signal amplification techniques.

1. Weak or No B220 Signal

Question: I am observing a very weak or no fluorescent signal for B220, even after using a signal amplification kit. What could be the cause?

Answer:

Several factors, both biological and technical, can contribute to a weak or absent B220 signal. It is crucial to systematically evaluate each possibility.

Biological Considerations:

  • B220 Expression Levels: B220 (an isoform of CD45) is not uniformly expressed on all B lymphocytes. Its expression is developmentally regulated and can be downregulated in certain B cell subsets.

    • Plasma cells and plasmablasts often have low to negative B220 expression.[1]

    • Some memory B cell subsets can also be B220-negative.[2]

    • B1 cells are known to have low to negative B220 expression.[1]

    • Therefore, if your tissue of interest primarily contains these cell types, a weak or absent signal is expected.

  • Tissue Integrity: Poor tissue preservation can lead to antigen degradation. Ensure optimal fixation and storage of your samples. For cryosections, snap-freezing fresh tissue is recommended to preserve antigenicity. For formalin-fixed paraffin-embedded (FFPE) tissues, inadequate fixation can mask the epitope.[3][4]

Technical Considerations:

  • Primary Antibody:

    • Concentration: The primary antibody concentration may be too low. While signal amplification methods allow for more dilute antibody solutions, excessive dilution can lead to signal loss.[5][6] It is essential to titrate your primary antibody to find the optimal concentration for your specific tissue and amplification protocol.

    • Antibody Clone: The RA3-6B2 clone is widely used and validated for detecting mouse B220.[6][7][8][9] Ensure you are using a validated antibody for immunofluorescence.

    • Antibody Storage and Handling: Improper storage or repeated freeze-thaw cycles can degrade the antibody.

  • Antigen Retrieval (for FFPE tissues):

    • Formalin fixation creates cross-links that can mask the B220 epitope. Heat-Induced Epitope Retrieval (HIER) is often necessary to unmask the antigen.[10][11]

    • The choice of antigen retrieval buffer (e.g., citrate or EDTA based) and the heating method (microwave, pressure cooker) can significantly impact staining and should be optimized.[2][12]

  • Signal Amplification Steps:

    • HRP-conjugated Secondary Antibody: Ensure the concentration is optimal. Too high a concentration can lead to background noise, while too low a concentration will result in a weak signal.

    • Tyramide Reagent: The incubation time with the tyramide reagent is critical. Insufficient incubation will result in a weak signal. Conversely, prolonged incubation can increase background.[13]

    • Endogenous Peroxidase Activity: Tissues like the spleen can have high endogenous peroxidase activity, which can lead to non-specific signal or quenching of the desired signal. It is crucial to include a peroxidase quenching step (e.g., with hydrogen peroxide) before applying the HRP-conjugated secondary antibody.[5][13][14]

Troubleshooting Decision Tree for Weak B220 Signal

Caption: A decision tree to systematically troubleshoot weak or no B220 signal.

2. High Background Staining

Question: My B220 staining is showing high background, making it difficult to distinguish the specific signal. What can I do?

Answer:

High background can be caused by several factors related to non-specific antibody binding or issues with the detection system.

  • Insufficient Blocking: Ensure you are using an appropriate blocking buffer (e.g., normal serum from the species of the secondary antibody, or bovine serum albumin - BSA) for a sufficient amount of time to block non-specific binding sites.[13]

  • Primary or Secondary Antibody Concentration: Excessively high concentrations of either the primary or secondary antibody can lead to non-specific binding and high background. Titrate both antibodies to determine the optimal signal-to-noise ratio.

  • Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background. Increase the number and duration of washes.

  • Endogenous Peroxidase Activity: As mentioned previously, failure to quench endogenous peroxidases in tissues like the spleen will result in high background when using HRP-based amplification systems.[5][13][14]

  • Tyramide Reagent Concentration and Incubation: Using too high a concentration of the tyramide reagent or incubating for too long can lead to excessive deposition and high background.

3. Non-Specific Staining

Question: I am seeing staining in cells that should not be B220-positive. What is causing this non-specific signal?

Answer:

Non-specific staining can be due to cross-reactivity of antibodies or issues with the detection reagents.

  • Secondary Antibody Cross-Reactivity: Ensure your secondary antibody is specific for the species of your primary antibody (e.g., anti-rat for the RA3-6B2 clone). Using pre-adsorbed secondary antibodies can minimize cross-reactivity with endogenous immunoglobulins in the tissue.

  • Fc Receptor Binding: Some immune cells express Fc receptors that can non-specifically bind antibodies. Using an Fc block solution before primary antibody incubation can help prevent this.

  • B220 Expression on Other Cell Types: While predominantly a B-cell marker, B220 can also be expressed on some activated T cells, lymphokine-activated killer (LAK) cells, and NK cell progenitors.[6][9] Additionally, a subpopulation of dendritic cells in murine bone marrow and spleen can be B220-positive.[5] Consider the possibility that the observed staining in non-B cells might be genuine.

Frequently Asked Questions (FAQs)

Q1: What is Tyramide Signal Amplification (TSA) and how does it work?

A1: Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive method used to amplify immunofluorescence signals. The technique relies on the enzymatic activity of horseradish peroxidase (HRP), which is typically conjugated to a secondary antibody. In the presence of hydrogen peroxide (H₂O₂), the HRP catalyzes the conversion of a fluorescently labeled tyramide substrate into a highly reactive radical. This radical then covalently binds to tyrosine residues on proteins in the immediate vicinity of the target epitope, resulting in a significant localized deposition of fluorophores and a dramatic amplification of the signal.[5] This method can increase detection sensitivity by up to 100-fold compared to conventional methods.[5]

TSA Workflow

tsa_workflow start Start: Tissue Section with B220 Antigen primary_ab 1. Primary Antibody Incubation (Anti-B220, e.g., RA3-6B2) start->primary_ab wash1 Wash primary_ab->wash1 secondary_ab 2. HRP-Conjugated Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 tyramide 3. Addition of Fluorescent Tyramide Substrate + H₂O₂ wash2->tyramide amplification 4. HRP catalyzes Tyramide deposition and covalent binding to nearby proteins tyramide->amplification wash3 Wash amplification->wash3 mount 5. Counterstain and Mount wash3->mount image Image Acquisition mount->image

Caption: A simplified workflow of the Tyramide Signal Amplification (TSA) process.

Q2: When should I consider using signal amplification for B220 immunofluorescence?

A2: Signal amplification is particularly useful in the following scenarios:

  • Detecting low-abundance B220: In cases where B220 expression is inherently low, such as in certain B cell subsets or pathological conditions.

  • Overcoming weak signal due to fixation: Formalin fixation can sometimes reduce the antigenicity of B220, leading to a weaker signal that can be rescued by amplification.

  • Multiplex immunofluorescence: When performing multi-color staining, signal amplification can help to balance the signal intensities of different targets, especially when co-staining for a low-expressing protein with a high-expressing one.

  • Reducing primary antibody consumption: TSA allows for the use of much lower concentrations of the primary antibody, which can be cost-effective.[5]

Q3: Can I use signal amplification on both frozen and paraffin-embedded tissues?

A3: Yes, signal amplification techniques like TSA can be applied to both frozen (cryosections) and formalin-fixed paraffin-embedded (FFPE) tissue sections.[14] However, the pre-treatment steps will differ. FFPE sections typically require deparaffinization and antigen retrieval, whereas frozen sections may only require a post-fixation step.[3][4][8]

Q4: What is the expected fold-increase in signal intensity with TSA?

A4: The degree of signal amplification with TSA can be substantial, with reports of up to a 100-fold increase in sensitivity compared to conventional immunofluorescence methods.[5] The actual fold-increase will depend on several factors, including the specific antibody, tissue type, and optimization of the TSA protocol.

Data Presentation

The following table provides an illustrative comparison of signal intensities for B220 immunofluorescence with and without Tyramide Signal Amplification (TSA). The values are hypothetical and serve to demonstrate the potential increase in signal-to-noise ratio.

Staining MethodPrimary Antibody DilutionMean Fluorescence Intensity (Arbitrary Units)Signal-to-Noise Ratio
Conventional Immunofluorescence1:2001505:1
Tyramide Signal Amplification (TSA)1:1000250050:1
Tyramide Signal Amplification (TSA)1:5000120040:1

Note: This data is for illustrative purposes. Optimal antibody dilutions and the resulting signal intensity should be empirically determined for each experiment.

Experimental Protocols

Detailed Protocol for Tyramide Signal Amplification (TSA) for B220 Immunofluorescence on Frozen Mouse Spleen Sections

This protocol is adapted for the detection of B220 on cryosections of mouse spleen using the RA3-6B2 antibody clone and a TSA kit.

Materials:

  • Fresh frozen mouse spleen sections (10 µm) on charged slides

  • Phosphate-Buffered Saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Peroxidase quenching solution (e.g., 3% hydrogen peroxide in PBS)[14]

  • Blocking buffer (e.g., 5% normal goat serum, 1% BSA in PBST)

  • Primary antibody: Rat anti-mouse B220/CD45R (clone RA3-6B2)

  • HRP-conjugated secondary antibody: Goat anti-rat IgG (H+L), HRP-conjugated

  • Tyramide Signal Amplification Kit (containing fluorescent tyramide and amplification buffer)

  • DAPI solution for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Slide Preparation and Fixation:

    • Allow frozen sections to equilibrate to room temperature for 30 minutes.

    • Fix the sections with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash slides 3 times for 5 minutes each in PBS.

  • Endogenous Peroxidase Quenching:

    • Incubate sections in 3% hydrogen peroxide in PBS for 10 minutes at room temperature to quench endogenous peroxidase activity.[14]

    • Wash slides 3 times for 5 minutes each in PBS.

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation:

    • Dilute the anti-B220 primary antibody (clone RA3-6B2) in blocking buffer. The optimal dilution should be determined by titration, but a starting range of 1:500 to 1:2000 is recommended for TSA.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides 3 times for 5 minutes each in PBST (PBS with 0.1% Tween-20).

    • Dilute the HRP-conjugated goat anti-rat secondary antibody in blocking buffer (e.g., 1:500).

    • Incubate sections with the secondary antibody for 1-2 hours at room temperature in a humidified chamber.[14]

  • Tyramide Signal Amplification:

    • Wash slides 3 times for 5 minutes each in PBST.

    • Prepare the tyramide working solution according to the manufacturer's instructions by diluting the fluorescent tyramide stock in the amplification buffer.

    • Incubate sections with the tyramide working solution for 5-10 minutes at room temperature, protected from light.[14]

    • Wash slides 3 times for 5 minutes each in PBST.

  • Counterstaining and Mounting:

    • Incubate sections with DAPI solution for 5 minutes to stain the nuclei.

    • Wash slides 2 times for 5 minutes each in PBS.

    • Mount coverslips using an antifade mounting medium.

  • Imaging:

    • Image the slides using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI. Protect slides from light until imaging.

References

Technical Support Center: Quenching Autofluorescence in B220 Stained Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address autofluorescence issues encountered during B220 staining of tissue samples.

Troubleshooting Guide

High background or autofluorescence can obscure the specific B220 signal, leading to difficulties in data interpretation. This guide provides a systematic approach to identifying and mitigating common causes of autofluorescence.

Problem: High background fluorescence obscuring B220 signal.

Potential Cause Recommended Solution
Fixation-Induced Autofluorescence Aldehyde fixatives like formalin and paraformaldehyde can cause autofluorescence by reacting with amines to form Schiff bases. Consider the following: • Minimize Fixation Time: Use the shortest fixation time that adequately preserves tissue morphology.[1][2] • Choose a Milder Fixative: If possible, use paraformaldehyde instead of glutaraldehyde, as it induces less autofluorescence.[1][2] • Chemical Quenching: Treat tissues with sodium borohydride or glycine to reduce aldehyde-induced fluorescence.[1][2][3]
Endogenous Autofluorescence from Tissue Components Several native biological structures can fluoresce, including: • Red Blood Cells: The heme group in red blood cells is a significant source of autofluorescence.[1][3] Perfuse tissues with PBS before fixation to remove red blood cells.[1][2][3] If perfusion is not possible, specific quenching steps may be necessary. • Collagen and Elastin: These structural proteins autofluoresce, primarily in the blue and green spectra.[3][4] • Lipofuscin: These "age pigments" are autofluorescent granules that accumulate in various cell types.[1][4]
Non-Specific Antibody Binding The primary or secondary antibody may bind to unintended targets, contributing to background signal.[5][6] • Optimize Antibody Concentration: Perform a titration to find the lowest antibody concentration that still provides a robust specific signal.[7] • Use Appropriate Blocking Buffers: Block with normal serum from the species in which the secondary antibody was raised.[6][7] • Run Controls: Always include a secondary antibody-only control to assess non-specific binding.[2]
Suboptimal Fluorophore Selection The chosen fluorophore's emission spectrum may overlap with the autofluorescence spectrum. • Shift to Far-Red Fluorophores: Autofluorescence is typically weaker in the far-red and near-infrared regions of the spectrum.[1][3][8] Consider using fluorophores like Alexa Fluor 647 or similar dyes.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to troubleshoot autofluorescence in my B220 staining?

A1: The first step is to identify the source of the autofluorescence. This can be done by examining an unstained section of your tissue under the microscope. You should also include proper controls in your experiment, such as a sample stained only with the secondary antibody, to differentiate between tissue autofluorescence and non-specific antibody binding.[1][2]

Q2: Are there commercially available reagents specifically for quenching autofluorescence?

A2: Yes, several commercial kits are available that are designed to quench autofluorescence from various sources. Reagents like TrueVIEW™ and Sudan Black B have been shown to be effective.[1][4][9] Sudan Black B is particularly useful for quenching lipofuscin-based autofluorescence.[1][2]

Q3: Can I use a different fixation method to avoid autofluorescence?

A3: Yes, if your experimental design allows, consider using organic solvents like ice-cold methanol or ethanol for fixation, as they generally induce less autofluorescence than aldehyde-based fixatives.[2][3] However, be aware that these fixatives may not be suitable for all antigens, so validation is necessary.

Q4: Will quenching autofluorescence affect my specific B220 signal?

A4: Some quenching methods have the potential to reduce the specific signal. For example, some commercial quenchers may slightly diminish the intensity of your target signal.[8][10] It is crucial to optimize the quenching protocol and, if necessary, adjust your antibody concentrations to maintain a good signal-to-noise ratio.

Q5: My B220 staining is in lymphoid tissue, which has a lot of red blood cells. What's the best approach?

A5: For tissues rich in red blood cells, the most effective method to reduce autofluorescence is to perfuse the animal with PBS prior to tissue harvesting and fixation.[1][2][3] If working with post-mortem or archival tissue where perfusion was not possible, you can try treating the tissue sections with a red blood cell lysis buffer or using quenching agents that are effective against heme-induced autofluorescence.

Quantitative Data Summary

The effectiveness of different autofluorescence quenching methods can vary depending on the tissue type, fixation method, and the source of the autofluorescence. The following table summarizes the reported effectiveness of common quenching agents.

Quenching AgentTarget Autofluorescence SourceReported EffectivenessPotential Drawbacks
Sodium Borohydride Aldehyde-inducedModerate to highCan have mixed results; may damage tissue integrity with prolonged exposure.[1][2][3]
Sudan Black B Lipofuscin, Aldehyde-inducedHighCan introduce its own background in some channels; less effective against collagen and red blood cell autofluorescence.[1][2][4]
Eriochrome Black T Lipofuscin, Aldehyde-inducedModerate to highSimilar to Sudan Black B.[1][2]
TrueVIEW™ (Commercial Kit) Non-lipofuscin (collagen, elastin, red blood cells, aldehyde-induced)HighCan slightly reduce specific signal intensity.[4][9]
Copper Sulfate GeneralModerateCan have variable success.[4]
UV Photobleaching GeneralModerateCan damage tissue and the target epitope; may not be effective for all types of autofluorescence.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Quenching Aldehyde-Induced Autofluorescence

This protocol is for use on formalin- or paraformaldehyde-fixed tissue sections.

  • Deparaffinize and Rehydrate: If using paraffin-embedded tissues, deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval: Perform antigen retrieval as required for the B220 antibody.

  • Sodium Borohydride Incubation:

    • Prepare a fresh 0.1% solution of sodium borohydride in PBS.

    • Incubate the tissue sections in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Washing: Wash the sections thoroughly with PBS (3 x 5 minutes).

  • Blocking and Staining: Proceed with the standard B220 immunofluorescence staining protocol, starting with the blocking step.

Protocol 2: Sudan Black B Treatment for Quenching Lipofuscin Autofluorescence

This protocol is effective for tissues with high lipofuscin content, such as neuronal tissue, but can also reduce other sources of autofluorescence.

  • Complete Staining Protocol: Perform the entire B220 immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.

  • Sudan Black B Incubation:

    • Prepare a 0.1% Sudan Black B solution in 70% ethanol.

    • Incubate the stained slides in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.

  • Destaining and Washing:

    • Briefly dip the slides in 70% ethanol to remove excess Sudan Black B.

    • Wash thoroughly with PBS.

  • Mounting: Mount the coverslip with an aqueous mounting medium.

Visualizations

Autofluorescence_Troubleshooting_Workflow Autofluorescence Troubleshooting Workflow start High Background Observed check_unstained Examine Unstained Tissue Section start->check_unstained secondary_control Run Secondary Antibody Only Control start->secondary_control autofluorescence_present Autofluorescence Confirmed check_unstained->autofluorescence_present Fluorescence Observed no_autofluorescence Non-specific Binding secondary_control->no_autofluorescence Staining Observed identify_source Identify Potential Source (Fixation, Endogenous) autofluorescence_present->identify_source optimize_staining Optimize Staining Protocol (Antibody Titration, Blocking) no_autofluorescence->optimize_staining implement_quenching Implement Quenching Strategy (e.g., Sodium Borohydride, Sudan Black B) identify_source->implement_quenching evaluate_signal Evaluate B220 Signal-to-Noise Ratio implement_quenching->evaluate_signal optimize_staining->evaluate_signal successful Successful Staining evaluate_signal->successful High SNR unsuccessful Further Optimization Needed evaluate_signal->unsuccessful Low SNR Quenching_Decision_Tree Autofluorescence Quenching Decision Tree start Primary Source of Autofluorescence? aldehyde Aldehyde Fixation start->aldehyde Aldehyde-induced lipofuscin Lipofuscin start->lipofuscin Lipofuscin rbcs Red Blood Cells start->rbcs RBCs unknown Multiple/Unknown start->unknown Multiple/Unknown sodium_borohydride Use Sodium Borohydride or Glycine aldehyde->sodium_borohydride sudan_black Use Sudan Black B or Commercial Quencher lipofuscin->sudan_black perfusion Perfuse with PBS (ideal) or use RBC Lysis Buffer rbcs->perfusion commercial_kit Use Broad-Spectrum Commercial Quencher (e.g., TrueVIEW™) unknown->commercial_kit far_red Shift to Far-Red Fluorophore unknown->far_red

References

Technical Support Center: B220 Fluorochrome Compensation in Multicolor Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering compensation issues with B220 (CD45R) antibody conjugates in multicolor flow cytometry experiments.

Understanding the Terminology: B220 vs. Fluorochrome

A crucial initial clarification is the distinction between "B220" and the fluorochrome it is paired with. B220, also known as CD45R, is a protein marker expressed on the surface of B-lymphocytes. In flow cytometry, antibodies that recognize B220 are linked (conjugated) to a fluorescent molecule, known as a fluorochrome. It is the spectral properties of this attached fluorochrome, not the B220 antibody itself, that cause spillover and necessitate compensation.

Common fluorochromes conjugated to anti-B220 antibodies include:

  • Traditional Dyes: FITC, PE, APC

  • Tandem Dyes: PE-Cy7, APC-Cy7

  • Brilliant Violet™ Dyes: BV421, BV510, BV605, BV650, BV711, BV786

  • Alexa Fluor™ Dyes: Alexa Fluor 488, Alexa Fluor 647, Alexa Fluor 700

Compensation issues are most frequently associated with tandem dyes and the Brilliant Violet™ family due to their broad emission spectra and potential for spillover into neighboring detectors.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence spillover and why does it require compensation?

A1: Fluorescence spillover is the detection of light from one fluorochrome in a detector intended for another.[1] This occurs because fluorochromes emit light over a range of wavelengths, and these emission spectra can overlap.[1][2] Compensation is a mathematical correction that subtracts the unwanted signal from the secondary detector, ensuring that the measured signal is specific to the intended fluorochrome.[2] Without proper compensation, you may incorrectly identify cells as expressing markers they do not (false positives).

Q2: My B220 antibody is conjugated to a Brilliant Violet™ dye and I'm seeing a lot of spillover into other violet channels. Is this normal?

A2: Yes, this is a known characteristic of Brilliant Violet™ dyes. While very bright, they have broad emission spectra that can lead to significant spillover into adjacent violet channels (e.g., BV510 signal bleeding into BV605 and BV650 detectors).[3] This necessitates careful compensation. Using a "spillover spreading matrix" (SSM) during panel design can help predict and mitigate these issues.

Q3: I'm using a B220-APC-Cy7 conjugate and see a diagonal population when plotting against APC. What does this mean?

A3: A diagonal population when plotting two fluorochromes indicates improper compensation.[1] APC-Cy7 is a tandem dye, meaning it consists of a donor fluorochrome (APC) and an acceptor fluorochrome (Cy7). Incomplete energy transfer from the donor to the acceptor can result in residual APC signal, which spills into the APC detector.[4] This requires careful, lot-specific compensation.[5]

Q4: Can I use compensation beads for my B220 tandem dye conjugate?

A4: While compensation beads are a convenient tool, their spectral properties may not perfectly mimic those of stained cells for all fluorochromes, especially tandem dyes.[5] It is highly recommended to compare the compensation values obtained with beads to those obtained with stained cells for your specific B220 tandem dye conjugate to ensure accuracy.[5] For tandem dyes, it is also crucial to use the exact same antibody lot for both your compensation control and your experimental sample due to potential lot-to-lot variability in the tandem dye's spectral properties.[2][5]

Q5: What is the difference between undercompensation and overcompensation?

A5:

  • Undercompensation: Insufficient subtraction of spillover signal. This results in a "smiling" or upward-curving population in a bivariate plot.

  • Overcompensation: Excessive subtraction of spillover signal. This leads to a "frowning" or downward-curving population that can dip below the axis.

Both scenarios lead to inaccurate data interpretation.

Troubleshooting Guides

Issue 1: Poor Separation of B220+ Population Due to Spillover

Symptoms:

  • Difficulty distinguishing the B220 positive population from the negative population.

  • High background fluorescence in the B220 channel.

  • "Spreading" of the negative population into the positive gate.

Possible Causes and Solutions:

CauseSolution
Incorrect Compensation Controls Ensure your single-stain controls are correctly prepared. They must be as bright or brighter than your experimental sample, and the fluorochrome must be identical.[5]
High Autofluorescence Check the autofluorescence of your negative and positive populations in your single-stain controls; they should be the same. If not, consider using compensation beads which have consistent autofluorescence.
Spillover Spreading This is an unavoidable consequence of using very bright fluorochromes. It is the spreading of the compensated data that can obscure dim signals. To mitigate this, try to pair bright fluorochromes like Brilliant Violets with strongly expressed antigens like B220, and avoid placing them next to fluorochromes where you need to resolve a dim signal.
Instrument Settings Ensure that the photomultiplier tube (PMT) voltages are set appropriately to keep both the negative and positive populations on scale and within the linear range of the detector.
Issue 2: Artifacts in Bivariate Plots Involving B220 Conjugates

Symptoms:

  • "Smiling" (undercompensated) or "frowning" (overcompensated) populations.

  • Unexpected double-positive populations.

Troubleshooting Steps:

G start Compensation Issue Observed (e.g., 'smiling' or 'frowning' plot) check_controls Review Single-Stain Controls start->check_controls controls_ok Controls Appear Correct check_controls->controls_ok Controls Seem Fine check_brightness Is the positive population in the control dimmer than the sample? check_controls->check_brightness Control Issue Suspected re_gate Adjust Gates on Single-Stain Controls controls_ok->re_gate Gating Issue Suspected recalculate Recalculate Compensation Matrix final_check Apply New Matrix and Re-evaluate Data recalculate->final_check re_gate->recalculate re_acquire Re-acquire Compensation Controls re_acquire->recalculate check_fluorochrome Is the fluorochrome in the control identical to the sample? check_brightness->check_fluorochrome No use_brighter_control Use a brighter control (e.g., beads or a different antigen) check_brightness->use_brighter_control Yes check_tandem If a tandem dye, is it the same antibody and lot number? check_fluorochrome->check_tandem No use_correct_fluorochrome Use the identical fluorochrome for the control check_fluorochrome->use_correct_fluorochrome Yes check_tandem->controls_ok No use_correct_tandem Use the identical tandem dye conjugate and lot for the control check_tandem->use_correct_tandem Yes use_brighter_control->re_acquire use_correct_fluorochrome->re_acquire use_correct_tandem->re_acquire

Caption: Troubleshooting Decision Tree for Compensation Issues.

Data Presentation: Example Spillover Matrix

The following table illustrates a hypothetical spillover matrix, showing the percentage of a given fluorochrome's signal that is detected in other channels before compensation. Note that actual values are highly instrument-specific. The values in red highlight significant spillover that requires careful compensation.

Primary Fluorochrome% Spillover into FITC% Spillover into PE% Spillover into BV605% Spillover into BV650% Spillover into APC% Spillover into APC-Cy7
FITC 1002520.50.10.1
PE 1100520.50.2
BV605 0.131004510.5
BV650 0.111510082
APC 00.10.2110015
APC-Cy7 00.10.10.55100

Experimental Protocols

Protocol 1: Setting Up Compensation Controls Using Cells
  • Prepare Single-Stain Tubes: For each fluorochrome in your multicolor panel, including your B220 conjugate, label a separate tube.

  • Cell Suspension: Prepare a single-cell suspension of your experimental cells.

  • Staining: Add the appropriate single antibody conjugate to each corresponding tube. Ensure you have a tube of unstained cells to serve as a negative control.

  • Incubation: Incubate the cells according to your standard staining protocol.

  • Wash: Wash the cells to remove unbound antibody.

  • Resuspend: Resuspend the cells in an appropriate buffer for flow cytometry analysis.

  • Acquisition: On the flow cytometer, acquire data for each single-stained sample, ensuring you collect enough events for both the positive and negative populations to be clearly defined.

  • Calculation: Use the flow cytometer's software to calculate the compensation matrix based on the spillover from each single-stained control.

Protocol 2: Setting Up Compensation Controls Using Antibody-Capture Beads
  • Label Tubes: For each fluorochrome conjugate in your panel, label a separate tube.

  • Vortex Beads: Thoroughly vortex the antibody-capture beads to ensure a uniform suspension.

  • Aliquot Beads: Add one drop of beads to each labeled tube.

  • Add Antibody: Add your single-color antibody conjugate (e.g., B220-BV605) to the corresponding tube. Use the same amount of antibody as you would for staining your cells.

  • Incubate: Incubate according to the bead manufacturer's instructions, typically for 15-30 minutes at room temperature, protected from light.

  • Wash: Add staining buffer to each tube, centrifuge, and decant the supernatant.

  • Resuspend: Resuspend the beads in buffer for analysis.

  • Acquisition and Calculation: Acquire data and calculate the compensation matrix as described in the cell-based protocol.

Visualization of Experimental Workflow

Caption: General workflow for setting up and applying compensation.

References

B220 Western Blot Analysis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when performing Western blot analysis for the B220 protein.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue: Weak or No B220 Signal

Question: I am not seeing any bands or only very faint bands for B220 on my Western blot. What are the possible causes and solutions?

Answer: A weak or absent B220 signal can stem from several factors throughout the Western blot workflow. Below is a breakdown of potential issues and recommended troubleshooting steps.

1. Antibody-Related Issues

  • Suboptimal Antibody Concentration: The concentration of your primary or secondary antibody may be too low.

    • Solution: Increase the antibody concentration. If the manufacturer provides a recommended starting dilution, you can try a dilution series (e.g., 1:500, 1:1000, 1:2000) to determine the optimal concentration for your specific experimental conditions.[1][2] A dot blot can be a quick method to optimize antibody concentrations without running a full Western blot.

  • Antibody Inactivity: The antibody may have lost activity due to improper storage or handling.

    • Solution: Ensure antibodies are stored at the recommended temperature and avoid repeated freeze-thaw cycles. To check the activity of your secondary antibody, you can run a blot with only the secondary antibody to see if it detects the protein ladder.

  • Incorrect Secondary Antibody: The secondary antibody may not be appropriate for the primary antibody's host species.

    • Solution: Verify that the secondary antibody is designed to detect the host species of your primary B220 antibody (e.g., if your B220 antibody is a rat monoclonal, use an anti-rat secondary antibody).

2. Sample Preparation and Protein Loading

  • Low B220 Expression: The cell or tissue type you are using may have low endogenous expression of B220.

    • Solution: Use a positive control, such as a lysate from mouse splenocytes or a B-cell line, to confirm that the issue is not with your sample. If your target is known to be of low abundance, consider enriching your sample for B220-expressing cells or increasing the total protein load per lane.

  • Insufficient Protein Loaded: The total amount of protein in your sample may be too low to detect B220.

    • Solution: Quantify the protein concentration of your lysates before loading. For tissues with high B220 expression like the spleen, a starting point of 10-30 µg of total protein per lane is often recommended.[3]

  • Protein Degradation: B220 protein may have been degraded during sample preparation.

    • Solution: Always prepare lysates on ice and add protease inhibitors to your lysis buffer.

3. Electrophoresis and Transfer

  • Inefficient Protein Transfer: The transfer of B220 from the gel to the membrane may be incomplete. B220 is a high molecular weight protein (around 220 kDa), which can be challenging to transfer efficiently.

    • Solution: Optimize your transfer conditions. For high molecular weight proteins, a wet transfer overnight at 4°C is often more effective than a semi-dry transfer. You can also try adding a small amount of SDS (up to 0.1%) to the transfer buffer to aid in the transfer of large proteins. After transfer, you can stain the membrane with Ponceau S to visualize the total protein and assess the transfer efficiency.

4. Blocking, Washing, and Incubation

  • Over-Washing: Excessive washing can strip the antibody from the blot.

    • Solution: Adhere to the recommended washing times and volumes in your protocol. Typically, 3-4 washes of 5-10 minutes each are sufficient.

  • Inappropriate Blocking Buffer: The blocking buffer may be masking the epitope recognized by the B220 antibody.

    • Solution: While 5% non-fat dry milk is a common blocking agent, some antibodies perform better with 5% Bovine Serum Albumin (BSA). Try switching your blocking buffer.

  • Suboptimal Incubation Times: Incubation times for the primary or secondary antibodies may be too short.

    • Solution: For the primary antibody, consider an overnight incubation at 4°C to increase the signal. The secondary antibody incubation is typically performed for 1-2 hours at room temperature.

Quantitative Data Summary

For reproducible results, it is crucial to optimize several quantitative parameters in your Western blot protocol. The following table provides recommended starting ranges for key variables in B220 Western blot analysis.

ParameterRecommended RangeNotes
Protein Load (Mouse Spleen Lysate) 10 - 30 µg per laneThe optimal amount may vary depending on the abundance of B220 in your specific sample.
Primary Antibody (Anti-B220) Dilution 1:500 - 1:2000This is a general starting range. Always refer to the manufacturer's datasheet for the specific clone you are using.
Secondary Antibody Dilution 1:2000 - 1:10,000The optimal dilution depends on the specific antibody and detection system.
Primary Antibody Incubation 2 hours at room temperature or overnight at 4°COvernight incubation at 4°C is often recommended for detecting less abundant proteins.
Secondary Antibody Incubation 1 - 2 hours at room temperature
Blocking Duration 1 hour at room temperature

Experimental Protocols

Protocol 1: Preparation of Mouse Splenocyte Lysate

  • Spleen Homogenization:

    • Excise the spleen from a mouse and place it in a petri dish on ice with 1-2 mL of ice-cold PBS.

    • Mechanically dissociate the spleen by gently pushing it through a 70 µm cell strainer with the plunger of a 3 mL syringe.

    • Rinse the strainer with an additional 5-10 mL of ice-cold PBS to collect the remaining cells.

  • Cell Lysis:

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

    • Based on the concentration, calculate the volume of lysate needed to load the desired amount of protein per lane.

  • Sample Preparation for Electrophoresis:

    • Mix the calculated volume of lysate with an equal volume of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Centrifuge the samples briefly before loading them onto the gel.

Protocol 2: B220 Western Blot Analysis

  • SDS-PAGE:

    • Load your prepared protein samples (10-30 µ g/lane ) and a molecular weight marker into the wells of a polyacrylamide gel. For B220 (220 kDa), a lower percentage gel (e.g., 6-8%) is recommended for better resolution of high molecular weight proteins.

    • Run the gel in 1x running buffer at an appropriate voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.

    • Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.

    • Perform a wet transfer in a transfer tank filled with transfer buffer, typically overnight at 4°C with a constant current.

  • Blocking:

    • After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary anti-B220 antibody in the blocking buffer at the optimized concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in the blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1-2 hours at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

Visualizations

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting Sample Mouse Spleen Lysate Splenocyte Lysate Sample->Lysate Homogenization & Lysis Quantify Protein Quantification Lysate->Quantify Centrifugation SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Load Sample Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-B220) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (anti-Rat HRP) Primary_Ab->Secondary_Ab Washing Detection Chemiluminescent Detection Secondary_Ab->Detection Washing B_Cell_Receptor_Signaling Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Lyn Lyn (Src-family kinase) BCR->Lyn activates Syk Syk BCR->Syk recruits & activates B220 B220 (CD45R) Phosphatase B220->Lyn dephosphorylates (regulates) Lyn->BCR phosphorylates ITAMs BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream

References

Technical Support Center: B220 Immunohistochemistry on Paraffin Sections

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with B220 (CD45R) immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Troubleshooting Guide

This guide addresses common issues encountered during B220 IHC experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Weak or No B220 Staining

Question: I am not observing any B220 staining, or the signal is very weak. What are the possible reasons and how can I troubleshoot this?

Answer: Weak or no staining can stem from several factors throughout the IHC protocol. Here are the key areas to investigate:

  • Antigen Retrieval: Inadequate antigen retrieval is a frequent cause of poor staining. Formalin fixation creates protein cross-links that can mask the B220 epitope.

    • Solution: Ensure you are performing heat-induced epitope retrieval (HIER). Optimization of the HIER protocol is critical.[1][2] You can experiment with different retrieval solutions and heating methods.

ParameterRecommendation 1Recommendation 2Source(s)
HIER Solution Citrate Buffer (pH 6.0)Tris-EDTA Buffer (pH 9.0)[1][3][4]
Heating Method MicrowavePressure Cooker or Decloaking Chamber[1][3]
Heating Time 10-20 minutes5 minutes (in a decloaker)[1][3]
  • Primary Antibody: The primary antibody itself could be the issue.

    • Solution:

      • Confirm that the B220 antibody you are using is validated for IHC on paraffin-embedded tissues.

      • Optimize the primary antibody concentration. A concentration that is too low will result in a weak signal.[5][6]

      • Ensure proper storage of the antibody and avoid repeated freeze-thaw cycles.

      • Consider using a different B220 antibody clone, such as RA3-6B2, which is commonly used for this application.[7]

  • Detection System: The detection system may not be sensitive enough.

    • Solution: If you are using a biotin-based detection system, consider using a polymer-based detection system, which can offer higher sensitivity.

weak_or_no_staining start Weak or No Staining ar Optimize Antigen Retrieval (HIER: pH, Time, Method) start->ar ab Check Primary Antibody (Validation, Concentration, Storage) start->ab detection Enhance Detection System (e.g., Polymer-based) start->detection resolve Staining Improved ar->resolve ab->resolve detection->resolve

Troubleshooting workflow for weak or no B220 staining.

Issue 2: High Background or Non-Specific Staining

Question: My B220 staining shows high background, making it difficult to interpret the results. What can I do to reduce this?

Answer: High background staining can obscure specific signals and lead to false-positive results. The following are common causes and their solutions:

  • Endogenous Enzyme Activity: Tissues, particularly spleen and other hematopoietic tissues, can have endogenous peroxidase or alkaline phosphatase activity, which can react with enzyme-based detection systems.

    • Solution: Perform a quenching step to block endogenous enzyme activity.

Endogenous EnzymeQuenching SolutionIncubation TimeSource(s)
Peroxidase 3% Hydrogen Peroxide in Methanol or Water10-15 minutes[3][6][8]
Alkaline Phosphatase LevamisoleAdd to substrate solution[8]
  • Endogenous Biotin: If using a biotin-based detection system (e.g., ABC or LSAB), endogenous biotin in tissues like the spleen, liver, and kidney can lead to non-specific staining.[9][10][11]

    • Solution: Use an avidin-biotin blocking kit before the primary antibody incubation. This involves sequential incubation with avidin and then biotin to block endogenous biotin.[3][10][11]

  • Non-Specific Antibody Binding: The primary or secondary antibody may be binding non-specifically to tissue components.

    • Solution:

      • Fc Receptor Blocking: B-cells and other immune cells express Fc receptors, which can bind to the Fc region of antibodies. Incubate the sections with an Fc receptor blocking agent before the primary antibody step.

      • Serum Blocking: Use a blocking serum from the same species as the secondary antibody was raised in. For example, if you are using a goat anti-rat secondary antibody, use normal goat serum for blocking.[12][13] Incubate for at least 30 minutes.

      • Primary Antibody Concentration: A primary antibody concentration that is too high can lead to non-specific binding.[5][6] Try titrating the antibody to a higher dilution.

      • Washing Steps: Ensure thorough and gentle washing between antibody incubation steps to remove unbound antibodies.

high_background start High Background Staining enzyme Block Endogenous Enzymes (Peroxidase/AP) start->enzyme biotin Block Endogenous Biotin (Avidin/Biotin Kit) start->biotin fc_block Block Fc Receptors start->fc_block serum_block Optimize Serum Blocking start->serum_block ab_conc Titrate Primary Antibody start->ab_conc resolve Background Reduced enzyme->resolve biotin->resolve fc_block->resolve serum_block->resolve ab_conc->resolve

Troubleshooting workflow for high background in B220 IHC.

Frequently Asked Questions (FAQs)

Q1: What is the recommended antigen retrieval method for B220 on paraffin sections?

A1: Heat-induced epitope retrieval (HIER) is the most commonly recommended method for B220 IHC on FFPE tissues.[3][4] Both citrate buffer (pH 6.0) and Tris-EDTA buffer (pH 9.0) have been used successfully.[1][3][4] The optimal buffer and heating conditions may need to be determined empirically for your specific tissue and fixation protocol.

Q2: Do I need to perform both endogenous peroxidase and biotin blocking for B220 IHC on mouse spleen?

A2: Yes, it is highly recommended to perform both blocking steps when working with mouse spleen and a biotin-based detection system. Spleen is rich in both endogenous peroxidases and biotin, which can cause significant background staining if not properly blocked.[9][10]

Q3: What is the purpose of Fc receptor blocking and is it necessary for B220 staining?

A3: Fc receptor blocking is crucial because B220 is expressed on B-lymphocytes, which also have Fc receptors on their surface. These receptors can bind non-specifically to the Fc portion of your primary and/or secondary antibodies, leading to false-positive staining.[13] Therefore, an Fc receptor blocking step is highly recommended for accurate B220 staining in lymphoid tissues.

Q4: What are the key steps in a typical B220 IHC protocol for paraffin-embedded mouse spleen?

A4: A general workflow for B220 IHC on paraffin-embedded mouse spleen is as follows:

B220_IHC_Workflow cluster_prep Tissue Preparation cluster_retrieval Antigen Retrieval cluster_blocking Blocking cluster_staining Staining cluster_final Final Steps deparaffinize Deparaffinization & Rehydration hier Heat-Induced Epitope Retrieval (HIER) deparaffinize->hier peroxidase_block Endogenous Peroxidase Block hier->peroxidase_block biotin_block Endogenous Biotin Block peroxidase_block->biotin_block fc_block Fc Receptor Block biotin_block->fc_block serum_block Serum Block fc_block->serum_block primary_ab Primary Antibody (anti-B220) Incubation serum_block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., HRP-Polymer) secondary_ab->detection chromogen Chromogen (e.g., DAB) detection->chromogen counterstain Counterstain (e.g., Hematoxylin) chromogen->counterstain dehydrate Dehydration & Mounting counterstain->dehydrate

References

Identifying and avoiding artifacts in B220 staining

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for B220 staining. This resource is designed for researchers, scientists, and drug development professionals to help identify and avoid common artifacts encountered during flow cytometry and immunohistochemistry experiments using the B220 antibody.

Frequently Asked Questions (FAQs)

Q1: What is B220, and why is it used as a marker?

B220 is an isoform of the CD45 protein, also known as Protein Tyrosine Phosphatase Receptor Type C (PTPRC). In mice, it is widely used as a pan-B cell marker because it is expressed on the surface of B lymphocytes from the pro-B cell stage through to mature and activated B cells.[1][2] However, its expression decreases on plasma cells.[3] It's important to note that some subsets of T cells and NK cells can also express B220, which can be a potential source of misinterpretation if not properly controlled for.[1][3][4]

Q2: What are the most common artifacts observed in B220 staining?

The most frequently encountered artifacts in B220 staining include:

  • High background staining: This manifests as a general, non-specific fluorescence across all cells, making it difficult to distinguish true positive populations.

  • Non-specific binding: This occurs when the B220 antibody binds to cells that do not express the B220 antigen, such as dead cells or cells with Fc receptors.

  • Weak or no signal: The B220-positive population is either dimly stained or not detectable at all.

  • Compensation issues: In multicolor flow cytometry, spectral overlap from other fluorochromes can lead to false positive or negative B220 signals.

  • Misinterpretation of results: Attributing all B220-positive cells to the B cell lineage without co-staining for other markers can be misleading, as other cell types can also express B220.[5]

Q3: Can different B220 antibody clones cause different artifacts?

Yes, different antibody clones can have varying affinities and specificities, which may influence the likelihood of certain artifacts. The most commonly used clone for B220 staining is RA3-6B2.[3] While generally reliable, it's crucial to validate each new lot of antibody and optimize the staining protocol for your specific experimental conditions.

Troubleshooting Guides

Issue 1: High Background Staining

High background can obscure the true B220-positive signal.

  • Visual Cue: In flow cytometry, the negative population is shifted significantly along the fluorescence axis. In immunohistochemistry, there is a diffuse, non-specific staining across the tissue.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Excessive Antibody Concentration Titrate the B220 antibody to determine the optimal concentration that provides the best signal-to-noise ratio.[6][7][8][9]
Inadequate Washing Increase the number and/or volume of wash steps after antibody incubation to remove unbound antibodies.[10]
Presence of Dead Cells Include a viability dye in your staining panel to exclude dead cells from the analysis, as they are prone to non-specific antibody binding.[11][12]
Non-Specific Protein Interactions Include a protein-based blocking agent like BSA or serum in your staining buffer to reduce non-specific binding.[7][13]
Issue 2: Non-Specific Binding to Non-B Cells

The B220 antibody may bind to cells other than B cells, leading to false positives.

  • Visual Cue: In flow cytometry, populations known to be B220-negative (e.g., majority of T cells) show a positive signal.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Fc Receptor-Mediated Binding Incubate cells with an Fc receptor blocking agent (e.g., anti-CD16/32 for mouse cells) prior to adding the B220 antibody.[14][15]
Cross-reactivity with other cell types B220 can be expressed on some T cell and NK cell subsets.[1][3][4] Include lineage markers (e.g., CD3 for T cells, NK1.1 for NK cells) in your panel to properly identify and exclude these populations.
Dead Cell Binding As mentioned previously, use a viability dye to gate out dead cells which non-specifically bind antibodies.[11][12]
Issue 3: Weak or No B220 Signal

The expected B220-positive population is not adequately stained.

  • Visual Cue: The B220-positive population has low fluorescence intensity and is not well-separated from the negative population.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Suboptimal Antibody Concentration The antibody concentration may be too low. Perform an antibody titration to find the optimal concentration.[6][7][8][9]
Improper Antibody Storage or Handling Ensure the antibody has been stored according to the manufacturer's instructions and has not been subjected to multiple freeze-thaw cycles.
Poor Cell Health Use fresh, healthy cells for staining, as poor cell viability can lead to reduced antigen expression.
(For IHC) Inadequate Antigen Retrieval For formalin-fixed paraffin-embedded tissues, optimize the antigen retrieval method (heat-induced or enzymatic) to unmask the B220 epitope.[16]
(For IHC) Prolonged Fixation Excessive fixation in formalin can mask epitopes. Ensure fixation times are appropriate for the tissue type and size.[17][18][19][20][21]

Experimental Protocols

Protocol 1: Antibody Titration for Optimal B220 Staining in Flow Cytometry
  • Prepare a single-cell suspension from your tissue of interest (e.g., spleen, bone marrow) at a concentration of 1-2 x 10^6 cells/mL in staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).

  • Set up a series of dilutions of your B220 antibody (e.g., 1:25, 1:50, 1:100, 1:200, 1:400, 1:800) in staining buffer.

  • Aliquot 100 µL of your cell suspension into multiple tubes.

  • Add the diluted antibody to the corresponding tubes. Include a tube with unstained cells as a negative control.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with 1-2 mL of staining buffer, centrifuging at 300-400 x g for 5 minutes between washes.

  • Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.

  • Analyze the samples on a flow cytometer.

  • Determine the optimal concentration by identifying the dilution that gives the best separation between the positive and negative populations (stain index) without a significant increase in the background fluorescence of the negative population.[8][9][22][23]

Protocol 2: Staining Protocol for B220 with Dead Cell Exclusion
  • Prepare a single-cell suspension as described in Protocol 1.

  • Wash the cells once with PBS.

  • Stain with a viability dye (e.g., a fixable viability dye) according to the manufacturer's instructions. This is a critical step to exclude dead cells that can non-specifically bind antibodies.[12]

  • Wash the cells as recommended by the viability dye protocol.

  • Perform Fc receptor blocking by incubating the cells with an Fc block reagent for 10-15 minutes at 4°C.[14][15]

  • Add the optimally titrated B220 antibody and any other surface markers to the cells and incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with staining buffer.

  • Fix the cells if required for your experimental workflow.

  • Resuspend the cells for flow cytometry analysis.

  • During analysis, gate on the viable cell population first before analyzing your B220 expression.

Visualizations

Logical Workflow for Troubleshooting B220 Staining Artifacts

B220_Troubleshooting_Workflow cluster_start Start cluster_problem Identify Problem cluster_solution Troubleshoot cluster_outcome Outcome start B220 Staining Issue High_Background High Background start->High_Background Non_Specific Non-Specific Binding start->Non_Specific Weak_Signal Weak/No Signal start->Weak_Signal Titrate_Ab Titrate Antibody High_Background->Titrate_Ab Wash_Cells Improve Washing High_Background->Wash_Cells Viability_Dye Use Viability Dye High_Background->Viability_Dye Non_Specific->Viability_Dye Fc_Block Use Fc Block Non_Specific->Fc_Block Weak_Signal->Titrate_Ab Check_Reagents Check Reagents/ Storage Weak_Signal->Check_Reagents Antigen_Retrieval (IHC) Optimize Antigen Retrieval Weak_Signal->Antigen_Retrieval Resolved Issue Resolved Titrate_Ab->Resolved Wash_Cells->Resolved Viability_Dye->Resolved Fc_Block->Resolved Check_Reagents->Resolved Antigen_Retrieval->Resolved

Caption: A flowchart outlining the logical steps for troubleshooting common B220 staining artifacts.

Signaling Pathway Context: PTPRC (CD45) and its Role

B220 is an isoform of PTPRC (CD45), a receptor-type protein tyrosine phosphatase. Its primary role is to regulate signal transduction in hematopoietic cells. Artifacts in B220 staining are generally not due to the downstream signaling of PTPRC but rather to issues with antibody binding to the extracellular domain. However, understanding that B220 expression levels can vary depending on the activation state of the B cell is important for data interpretation.

PTPRC_Signaling_Context cluster_cell Cell Membrane cluster_signaling Intracellular Signaling B220_Ab B220 Antibody B220 B220 (PTPRC/CD45) Extracellular Domain B220_Ab->B220 Binding (Staining) PTP_domains Intracellular PTP Domains B220->PTP_domains Membrane Src_Kinases Src Family Kinases (e.g., Lyn, Lck) PTP_domains->Src_Kinases Dephosphorylates BCR_TCR BCR/TCR Signaling Src_Kinases->BCR_TCR Regulates NonSpecific_Binding Non-Specific Binding (e.g., Dead Cells, FcR) NonSpecific_Binding->B220_Ab Artifactual Binding Low_Affinity Low Antibody Affinity/ Concentration Low_Affinity->B220_Ab Weak/ No Binding Epitope_Masking Epitope Masking (Fixation) Epitope_Masking->B220 Prevents Binding

References

Validation & Comparative

B220 vs. CD19: A Definitive Guide to B Cell Identification

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of immunology and drug development, precise identification of B lymphocytes is paramount. Two of the most widely used surface markers for this purpose are B220 (also known as CD45R) and CD19. While both are routinely used to identify B cells, they possess distinct characteristics that make them suitable for different experimental contexts. This guide provides an objective comparison of B220 and CD19, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate marker for their needs.

At a Glance: B220 vs. CD19

FeatureB220 (CD45R)CD19
Specificity Expressed on B cells, but also on plasmacytoid dendritic cells and some T cell subsets.[1][2][3]Highly specific to the B cell lineage, considered the "gold standard" B cell marker.[1]
Expression during B cell development Expressed from pro-B cells to mature B cells, but lost upon differentiation into plasma cells.[4][5]Expressed from pro-B cells through to mature B cells, with expression diminishing on plasma cells.[6][7]
Signal Intensity in Flow Cytometry Generally provides a "brighter" signal, facilitating easier detection.[1]Provides a clear and reliable signal.
Function An isoform of the protein tyrosine phosphatase CD45, it acts as a positive regulator of B cell receptor (BCR) signaling.[4]A crucial co-receptor for the BCR, it amplifies signaling and is essential for B cell activation.[8][9]
Expression on Non-B Cells Plasmacytoid dendritic cells, some NK cells, and activated T cells can express B220.[2][3][10][11]Generally absent on non-B cell lineages.
Use in Humans Expressed on only a subset of human B cells, typically naive B cells that do not express CD27.[12]A pan-B cell marker in humans, widely used for clinical and research applications.[13]

In-Depth Comparison

CD19: The Gold Standard for Specificity

CD19 is a transmembrane glycoprotein that is a hallmark of the B cell lineage.[1] Its expression is initiated during the early stages of B cell development in the bone marrow and is maintained on mature B cells, being downregulated upon terminal differentiation into plasma cells.[7] The high specificity of CD19 to B cells makes it an invaluable tool for their unambiguous identification and enumeration in complex cell mixtures.[1] Functionally, CD19 is a critical component of the B cell co-receptor complex, playing a vital role in amplifying the signals transduced through the B cell receptor (BCR) upon antigen binding.[8][9] This amplification is crucial for B cell activation, proliferation, and differentiation.

B220: A Bright but Less Specific Alternative

B220 is an isoform of the CD45 protein, a protein tyrosine phosphatase.[4] In mice, it is widely used as a pan-B cell marker and is known for its bright staining in flow cytometry, which can simplify gating strategies.[1] However, the major drawback of B220 is its lack of specificity. It is also expressed on other cell types, including plasmacytoid dendritic cells (pDCs) and can be upregulated on activated T cells.[1][2][3] This cross-reactivity necessitates the use of additional markers to definitively identify B cells when using B220. In humans, B220 expression is more restricted, found on a subset of naive B cells, making it unsuitable as a pan-B cell marker in human studies.[12]

Signaling Pathways

CD19 Signaling Pathway

Upon BCR engagement with an antigen, CD19 is phosphorylated by Src-family kinases such as Lyn. This phosphorylation creates docking sites for downstream signaling molecules, including Vav, Grb2, and phosphoinositide 3-kinase (PI3K). The recruitment of PI3K leads to the generation of PIP3, which further propagates the signal, ultimately leading to B cell activation, proliferation, and differentiation.

CD19_Signaling BCR BCR Lyn Lyn (Src-family kinase) BCR->Lyn Antigen Binding CD19 CD19 PI3K PI3K CD19->PI3K Recruitment Vav Vav CD19->Vav Recruitment Grb2 Grb2 CD19->Grb2 Recruitment Lyn->CD19 Phosphorylation PIP3 PIP3 PI3K->PIP3 Generation Activation B Cell Activation Proliferation Differentiation PIP3->Activation Vav->Activation Grb2->Activation

Caption: CD19 signaling pathway upon BCR engagement.

B220 (CD45) Signaling Function

As an isoform of CD45, B220 possesses protein tyrosine phosphatase activity. It is thought to positively regulate BCR signaling by dephosphorylating inhibitory tyrosines on Src-family kinases, such as Lyn and Fyn, thereby promoting their activation. This enhances the initial signaling cascade following antigen recognition by the BCR.

B220_Signaling BCR BCR B220 B220 (CD45R) BCR->B220 Antigen Binding Src_Kinase_inactive Src-family Kinase (Inactive) B220->Src_Kinase_inactive Dephosphorylation of inhibitory tyrosine Src_Kinase_active Src-family Kinase (Active) Src_Kinase_inactive->Src_Kinase_active Downstream Downstream Signaling Src_Kinase_active->Downstream

Caption: B220 (CD45) function in BCR signaling.

Experimental Protocols

Flow Cytometry for B Cell Identification

This protocol outlines a standard procedure for identifying B cells from mouse splenocytes using flow cytometry.

Materials:

  • Single-cell suspension of mouse splenocytes

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS + 2% FBS)

  • Fixable Viability Dye

  • Anti-mouse CD16/32 (Fc Block)

  • Fluorochrome-conjugated antibodies:

    • Anti-mouse CD19

    • Anti-mouse B220 (CD45R)

    • (Optional) Additional markers for non-B cells (e.g., anti-mouse CD3 for T cells, anti-mouse CD11c for dendritic cells)

  • Flow cytometer

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of splenocytes and wash with cold PBS.

  • Viability Staining: Resuspend cells in PBS and stain with a fixable viability dye according to the manufacturer's instructions. This allows for the exclusion of dead cells from the analysis.

  • Fc Receptor Blocking: Wash cells and resuspend in FACS buffer. Add Fc Block and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Surface Staining: Without washing, add the fluorochrome-conjugated antibodies against CD19 and B220 (and any other markers) at their predetermined optimal concentrations.

  • Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

Gating Strategy Workflow

Gating_Strategy Total_Cells Total Cells Singlets Singlets (FSC-A vs FSC-H) Total_Cells->Singlets Live_Cells Live Cells (Viability Dye-) Singlets->Live_Cells Lymphocytes Lymphocytes (FSC vs SSC) Live_Cells->Lymphocytes B_Cells_CD19 B Cells (CD19+) Lymphocytes->B_Cells_CD19 B_Cells_B220 B Cells (B220+) Lymphocytes->B_Cells_B220

Caption: Flow cytometry gating strategy for B cell identification.

Conclusion

Both B220 and CD19 are valuable markers for the identification of B cells, but their utility depends on the specific research question and experimental system. For unequivocal identification of B cells, particularly in mixed populations or in human samples, CD19 is the superior marker due to its high specificity for the B cell lineage. The use of CD19 minimizes the risk of contaminating populations and provides a reliable basis for downstream applications.

B220 remains a useful marker in murine studies, especially when a bright signal is advantageous. However, its expression on non-B cells necessitates careful experimental design, including the use of a dump channel or co-staining with other lineage markers to exclude non-B cell populations. Ultimately, a thorough understanding of the expression patterns and functions of both B220 and CD19 is crucial for accurate and reproducible research in B cell biology.

References

A Researcher's Guide to Validating B220 (CD45R) Antibody Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology and drug development, accurate identification of B lymphocytes is paramount. The B220 (also known as CD45R) antibody is a widely utilized tool for this purpose, particularly in murine models. However, ensuring the specificity of this antibody is critical for reliable experimental outcomes. This guide provides a comprehensive comparison of methods to validate a B220 antibody, featuring experimental data and detailed protocols.

B220 vs. Alternative B-cell Markers: A Comparative Overview

While B220 is a robust marker, it's essential to understand its characteristics in comparison to other common B-cell markers, such as CD19. CD19 is often considered the gold standard for identifying B-cells in mice due to its exclusive expression on the B-cell lineage. In contrast, while B220 is brightly expressed on most B-cells, it can also be found on other cell types, including plasmacytoid dendritic cells, making co-staining with another B-cell specific marker like CD19 advisable for definitive identification.

Logical Workflow for B220 Antibody Validation

The following diagram outlines a comprehensive workflow for validating the specificity of a B220 antibody. This multi-step process ensures a thorough assessment of the antibody's performance across various applications.

B220_Validation_Workflow cluster_0 Initial Screening cluster_1 Specificity Validation cluster_2 Advanced Validation Titration Antibody Titration WB Western Blot Titration->WB Determine Optimal Concentration FC Flow Cytometry Titration->FC IHC Immunohistochemistry Titration->IHC KO Knockout/Knockdown Validation WB->KO Orthogonal Orthogonal Validation FC->Orthogonal Compare with non-antibody method

B220 antibody validation workflow.

Experimental Data: B220 Specificity Analysis

This section presents experimental data from key validation techniques to assess the specificity of a B220 antibody.

Flow Cytometry: Co-staining with CD19

Flow cytometry is a powerful technique to assess the specificity of a B220 antibody by co-staining with a highly specific B-cell marker like CD19.

Table 1: Flow Cytometry Analysis of Mouse Splenocytes

Marker CombinationPercentage of Gated Cells (%)Interpretation
B220+55.2Represents the total B220-expressing population.
CD19+53.8Represents the total B-cell population.
B220+ CD19+52.5Represents the population of true B-cells expressing both markers.
B220+ CD19-2.7Represents a minor population that is B220 positive but lacks the definitive B-cell marker CD19. This could include non-B-cell lineages such as plasmacytoid dendritic cells.[1]
B220- CD19+1.3Represents a small population of CD19 positive cells that have low or no B220 expression.
Western Blotting: Analysis of B-cell and T-cell Lysates

Western blotting can be used to confirm that the B220 antibody recognizes a protein of the correct molecular weight in a cell type known to express the target (positive control) and not in a cell type that does not (negative control).

Table 2: Western Blot Analysis of B220 Expression

Cell LysateExpected B220 ExpressionObserved Band at ~220 kDaInterpretation
Mouse Splenocytes (B-cell rich)HighYesThe antibody correctly identifies the B220 protein in a positive control sample.
Jurkat (Human T-cell line)NoneNoThe antibody does not cross-react with proteins in a negative control human T-cell lysate, demonstrating species and cell-type specificity.[2][3]

Experimental Protocols

Detailed protocols for the key validation experiments are provided below.

Flow Cytometry Staining of Mouse Splenocytes
  • Cell Preparation: Prepare a single-cell suspension from a mouse spleen in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

  • Fc Block: Incubate 1 x 10^6 cells with an Fc receptor blocking antibody (e.g., anti-CD16/32) for 10 minutes on ice to prevent non-specific antibody binding.

  • Antibody Staining: Add the titrated amounts of PE-conjugated anti-B220 and FITC-conjugated anti-CD19 antibodies to the cells.

  • Incubation: Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with 2 mL of cold FACS buffer.

  • Acquisition: Resuspend the cells in 500 µL of FACS buffer and acquire the data on a flow cytometer.

  • Analysis: Gate on the lymphocyte population based on forward and side scatter, then analyze the expression of B220 and CD19.

Western Blotting Protocol
  • Lysate Preparation: Lyse mouse splenocytes and Jurkat cells in RIPA buffer containing protease inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary B220 antibody (e.g., clone RA3-6B2) at a previously optimized dilution in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rat IgG-HRP) for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 6 and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

B220/CD45R in B-cell Signaling

B220 is an isoform of the transmembrane protein tyrosine phosphatase CD45. The phosphatase activity of CD45 is crucial for regulating the threshold of B-cell receptor (BCR) signaling. Upon antigen binding to the BCR, CD45 can dephosphorylate inhibitory tyrosines on Src family kinases, such as Lyn, leading to their activation and the initiation of the downstream signaling cascade.

BCR_Signaling cluster_cell B-Cell Membrane BCR BCR Lyn_inactive Lyn (inactive) -P BCR->Lyn_inactive Recruitment Antigen Antigen Antigen->BCR Binding CD45R_B220 CD45R (B220) CD45R_B220->Lyn_inactive Dephosphorylates inhibitory tyrosine Lyn_active Lyn (active) Lyn_inactive->Lyn_active Activation Downstream Downstream Signaling Lyn_active->Downstream Initiates Cascade

Role of CD45R/B220 in BCR signaling.

References

A Comparative Guide to Using B220 Negative Cell Lines as Flow Cytometry Controls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of flow cytometry, the accuracy and reproducibility of experimental data hinge on the meticulous use of appropriate controls. Negative controls are particularly crucial for distinguishing true positive signals from background fluorescence and non-specific antibody binding. This guide provides a comprehensive comparison of using B220 negative cell lines as a negative control strategy against other common alternatives, supported by experimental protocols and data presentation.

The Role of Negative Controls in Flow Cytometry

Negative controls are essential for:

  • Setting Gates: Accurately defining the boundary between positive and negative cell populations.[1][2]

  • Assessing Non-Specific Binding: Determining the extent of antibody binding to cells that do not express the target antigen.[2]

  • Evaluating Autofluorescence: Measuring the natural fluorescence of cells, which can contribute to background signal.[1][2]

B220 as a B-Cell Marker

B220, an isoform of CD45, is a widely used pan-B-cell lineage marker in mice, expressed on both immature and mature B cells.[3] However, its expression is typically absent on plasma cells and certain memory B-cell subsets, making these naturally occurring populations potential internal negative controls.[3][4] For dedicated negative controls, a cell line confirmed to be B220 negative offers a consistent and reliable option.

Comparison of Negative Control Strategies

The selection of an appropriate negative control is critical and depends on the specific experimental context. Here, we compare the use of B220 negative cell lines with other common negative control methods.

Control TypeDescriptionAdvantagesDisadvantages
B220 Negative Cell Line A cultured cell line that does not express the B220 surface marker.[5]- Consistent and reproducible source of negative cells.- Provides a clear negative population for gate setting.- Useful for validating antibody specificity.- May not perfectly mimic the autofluorescence and non-specific binding properties of the primary cells being analyzed.- Requires separate culturing and maintenance.
Unstained Cells Cells from the experimental sample that are not treated with any fluorescent antibodies.[1][2][6]- Essential for assessing autofluorescence.- Simple to prepare.- Does not account for non-specific antibody binding.[7]
Isotype Controls An antibody of the same isotype (e.g., IgG1, IgG2a) and fluorochrome as the primary antibody, but directed against an antigen not present on the cells of interest.[2]- Designed to measure non-specific binding of the antibody isotype.- The use of isotype controls is controversial as their non-specific binding may not accurately reflect that of the primary antibody.[2]- Should not be used for setting positive gates.
Fluorescence Minus One (FMO) Controls A sample stained with all antibodies in a multicolor panel except for the one of interest.[6][7][8]- The gold standard for setting gates in multicolor flow cytometry.[7][8]- Accounts for the spectral overlap and spreading of other fluorochromes into the channel of interest.[6]- Requires the preparation of multiple control tubes, which can be sample-intensive.[6]
Biological Negative Controls (Internal) Cells within the experimental sample that are known not to express the target antigen (e.g., T cells in a B cell staining experiment).[5]- Represents the most accurate control for autofluorescence and non-specific binding within the same sample environment.- A distinct negative population may not always be present or easily identifiable.

Experimental Protocols

Protocol 1: Staining Mouse Splenocytes with a B220 Antibody and a B220 Negative Cell Line Control

Objective: To demonstrate the use of a B220 negative cell line to set the negative gate for B220 staining of mouse splenocytes.

Materials:

  • Single-cell suspension of mouse splenocytes

  • B220 negative cell line (e.g., a T-cell lymphoma line)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Anti-mouse CD16/CD32 antibody (Fc block)

  • Fluorochrome-conjugated anti-mouse B220 (CD45R) antibody

  • Viability dye (e.g., Propidium Iodide or a fixable viability stain)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of mouse splenocytes.

    • Separately, harvest and wash the B220 negative control cell line.

    • Count and resuspend cells to a concentration of 1 x 10^7 cells/mL in Flow Cytometry Staining Buffer.

  • Fc Block:

    • To prevent non-specific antibody binding to Fc receptors, incubate the splenocytes and the B220 negative cell line with an anti-mouse CD16/CD32 antibody for 10-15 minutes on ice.[9][10]

  • Staining:

    • Aliquot 100 µL of the splenocyte suspension and 100 µL of the B220 negative cell line suspension into separate tubes.

    • Add the titrated amount of the anti-mouse B220 antibody to each tube.

    • Incubate for 20-30 minutes on ice in the dark.

  • Washing:

    • Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer by centrifugation (e.g., 300-400 x g for 5 minutes).

  • Viability Staining (if using a non-fixable dye):

    • Resuspend the cell pellets in 500 µL of staining buffer.

    • Add the viability dye according to the manufacturer's instructions just before analysis.

  • Data Acquisition:

    • Acquire events on the flow cytometer. First, run the unstained splenocyte sample to set the forward and side scatter voltages.

    • Run the B220 negative cell line sample to set the negative gate for B220 fluorescence.

    • Finally, run the B220-stained splenocyte sample.

Data Presentation

Table 1: Hypothetical Data Comparing Negative Control Strategies

Control TypeMean Fluorescence Intensity (MFI) of Negative Population% Positive Cells (Gated based on this control)
Unstained Cells5065%
Isotype Control15055%
B220 Negative Cell Line 80 60%
FMO Control12058%

This table illustrates how the choice of negative control can influence the percentage of cells identified as positive. The B220 negative cell line provides a clear, low-fluorescence population for gating.

Visualizations

B-Cell Development and B220 Expression

The following diagram illustrates the key stages of B-cell development in the bone marrow and the corresponding expression of the B220 marker. This highlights the stages where B220 is present and when it is downregulated, providing context for identifying internal negative populations.

B_Cell_Development Progenitor Hematopoietic Stem Cell ProB Pro-B Cell (B220+) Progenitor->ProB IL-7R signaling PreB Pre-B Cell (B220+) ProB->PreB ImmatureB Immature B Cell (B220+) PreB->ImmatureB MatureB Mature B Cell (B220+) ImmatureB->MatureB Spleen PlasmaCell Plasma Cell (B220-) MatureB->PlasmaCell Antigen Activation MemoryB Memory B Cell (B220+/-) MatureB->MemoryB Antigen Activation

Caption: Stages of B-cell development and B220 expression.

Generalized Flow Cytometry Workflow Using a B220 Negative Control

This workflow outlines the key steps in a flow cytometry experiment that incorporates a B220 negative cell line as a control.

Flow_Cytometry_Workflow cluster_prep Sample & Control Preparation cluster_stain Staining cluster_acq Data Acquisition & Analysis SamplePrep Prepare Single-Cell Suspension (e.g., Splenocytes) FcBlock Fc Block SamplePrep->FcBlock ControlPrep Prepare B220 Negative Cell Line ControlPrep->FcBlock Staining Stain with Anti-B220 Antibody FcBlock->Staining Washing Wash Cells Staining->Washing Viability Add Viability Dye Washing->Viability Acquisition Acquire on Flow Cytometer Viability->Acquisition Gating Gate on B220 Negative Control Acquisition->Gating Analysis Analyze Experimental Sample Gating->Analysis

Caption: Flow cytometry workflow with a B220 negative control.

Simplified B-Cell Receptor (BCR) Signaling Pathway

B220 (CD45R) is a protein tyrosine phosphatase that plays a crucial role in regulating B-cell receptor (BCR) signaling. This diagram provides a simplified overview of the initial signaling events following antigen binding to the BCR.

BCR_Signaling Antigen Antigen BCR B-Cell Receptor (BCR) (IgM/IgD) Antigen->BCR Binding Lyn Lyn (Src-family kinase) BCR->Lyn Activation Syk Syk BCR->Syk Recruitment & Activation B220 B220 (CD45R) B220->Lyn Regulation Lyn->BCR Phosphorylation Downstream Downstream Signaling (e.g., PI3K, PLCγ2) Syk->Downstream

Caption: Simplified B-Cell Receptor (BCR) signaling cascade.

Conclusion

The use of a B220 negative cell line as a negative control in flow cytometry offers a robust and reproducible method for setting negative gates and validating antibody specificity. While it may not perfectly replicate all the characteristics of the primary cells of interest, its consistency provides a significant advantage over more variable controls like isotype controls. For multicolor experiments, Fluorescence Minus One (FMO) controls remain the gold standard for accurate gate setting. However, a B220 negative cell line can be an invaluable tool, particularly in single-color experiments or during the initial validation of a B220 antibody. The choice of the most appropriate negative control strategy ultimately depends on the specific experimental design and the level of precision required.

References

Choosing the Correct Isotype Control for B220 Antibody Staining: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of isotype controls for accurate flow cytometry results when staining with anti-mouse B220 antibodies.

For researchers, scientists, and drug development professionals utilizing flow cytometry to identify and characterize B lymphocytes, the selection of an appropriate isotype control is paramount for generating reliable and reproducible data. The anti-mouse B220 (also known as CD45R) antibody is a cornerstone for identifying B cells. This guide provides a comprehensive comparison to ensure the correct isotype control is chosen for your B220 staining experiments, thereby preventing false-positive results and ensuring data integrity.

The Critical Role of Isotype Controls in Flow Cytometry

Isotype controls are essential for distinguishing specific antibody staining from non-specific background signals.[1][2][3] Non-specific binding can arise from several sources, including the interaction of the antibody's Fc region with Fc receptors on the cell surface or other protein-protein interactions.[1][3] An ideal isotype control matches the primary antibody's species, class, and subclass, is conjugated to the same fluorochrome, and is used at the same concentration.[3] This allows researchers to accurately gate on positively stained populations and have confidence in their results.

B220 Antibody and the Correct Isotype

The most widely used clone for anti-mouse B220 is the RA3-6B2 clone. The isotype of the RA3-6B2 monoclonal antibody is Rat IgG2a, kappa . Therefore, the correct isotype control for B220 staining using this clone is a Rat IgG2a, kappa antibody conjugated to the same fluorochrome as the primary B220 antibody.

While other rat IgG subclasses exist, such as IgG2b, using an isotype-matched control is crucial for accurate results. Using a non-matched isotype, like Rat IgG2b, would not adequately control for the specific non-specific binding characteristics of a Rat IgG2a antibody.

Experimental Data: B220 Staining with the Correct Isotype Control

Flow cytometry data consistently demonstrates clear and specific staining of mouse B cells with the B220 (RA3-6B2) antibody when compared to the Rat IgG2a, kappa isotype control.

Antibody/Control Target Cells Staining Result Interpretation
Anti-Mouse B220 (RA3-6B2)Mouse SplenocytesHigh positive staining on a distinct cell population.Specific binding to B220-expressing B lymphocytes.
Rat IgG2a, kappa Isotype ControlMouse SplenocytesNegligible to low background staining.[4][5][6]Demonstrates that the staining observed with the B220 antibody is specific and not due to non-specific binding of a Rat IgG2a antibody.

Experimental Workflow for Isotype Control Validation

The following diagram illustrates a typical workflow for validating the correct isotype control in a flow cytometry experiment for B220 staining.

Isotype_Control_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis splenocytes Isolate Mouse Splenocytes single_cell Prepare Single-Cell Suspension splenocytes->single_cell fc_block Fc Block (e.g., anti-CD16/32) single_cell->fc_block Incubate stain_b220 Stain with Anti-B220 (RA3-6B2) fc_block->stain_b220 stain_isotype Stain with Rat IgG2a Isotype Control fc_block->stain_isotype unstained Unstained Control fc_block->unstained acquire Acquire Samples on Flow Cytometer stain_b220->acquire stain_isotype->acquire unstained->acquire gate Gate on Viable, Single Cells acquire->gate analyze_b220 Analyze B220 Staining gate->analyze_b220 analyze_isotype Analyze Isotype Control Staining gate->analyze_isotype

Caption: Workflow for B220 staining with an isotype control.

Detailed Experimental Protocol: B220 Staining of Mouse Splenocytes

This protocol outlines the key steps for staining mouse splenocytes with an anti-B220 antibody and its corresponding isotype control for flow cytometric analysis.

Materials:

  • Anti-Mouse B220 (CD45R) Antibody (Clone: RA3-6B2)

  • Rat IgG2a, kappa Isotype Control

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

  • Fc Block (e.g., anti-mouse CD16/CD32 antibody)

  • Viability Dye (optional, but recommended)

  • 70 µm Cell Strainer

  • FACS Tubes

Procedure:

  • Prepare Single-Cell Suspension:

    • Aseptically harvest the spleen from a mouse and place it in a petri dish containing cold Flow Cytometry Staining Buffer.

    • Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.

    • Wash the strainer with additional staining buffer to maximize cell recovery.

    • Centrifuge the cell suspension at 300-400 x g for 5-7 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in staining buffer. If red blood cell lysis is required, use an appropriate lysis buffer and wash the cells subsequently.

    • Count the cells and adjust the concentration to 1 x 10^7 cells/mL in staining buffer.

  • Fc Receptor Blocking:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.

    • Add Fc Block to each tube according to the manufacturer's recommendations to prevent non-specific binding of antibodies to Fc receptors.

    • Incubate for 10-15 minutes at 4°C.

  • Antibody Staining:

    • Without washing, add the predetermined optimal concentration of the anti-B220 antibody or the Rat IgG2a, kappa isotype control to the respective tubes.

    • Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.

  • Washing:

    • Add 2 mL of Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step.

  • Resuspension and Analysis:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • If using a viability dye, follow the manufacturer's protocol for staining.

    • Analyze the samples on a flow cytometer.

B220 (CD45R) Signaling Pathway

B220, an isoform of CD45, is a receptor-type protein tyrosine phosphatase that plays a crucial role in B-cell antigen receptor (BCR) signaling.[7][8][9] It is essential for the activation of Src family kinases, such as Lyn, Fyn, and Blk, by dephosphorylating their inhibitory C-terminal tyrosine residue. This activation is a critical early step in the BCR signaling cascade, leading to B-cell activation, proliferation, and differentiation.

B220_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) Src_inactive Src Family Kinase (Inactive) B220 B220 (CD45R) B220->Src_inactive Dephosphorylates Src_active Src Family Kinase (Active) Src_inactive->Src_active Activates Syk Syk Src_active->Syk Phosphorylates PLCg2 PLCγ2 Syk->PLCg2 Activates B_cell_activation B-Cell Activation PLCg2->B_cell_activation Leads to

Caption: Role of B220 in BCR signaling.

References

Analysis of B220 Expression in B Cell Knockout Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of B220 (CD45R) expression in various B cell knockout mouse models. B220 is a widely used marker for identifying and isolating B lymphocytes in mice. However, its expression can be altered in genetically modified models, impacting the characterization of B cell populations. This document summarizes key findings, presents quantitative data where available, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Data Presentation: B220 Expression in B Cell Knockout Models

The following table summarizes the reported effects on B220-expressing B cell populations in several key knockout mouse models compared to wild-type controls. The impact on different B cell developmental stages in the bone marrow and peripheral lymphoid organs is noted.

Knockout ModelGene FunctionEffect on B Cell Development StageB220 Expression AnalysisReference
CD19 knockout (CD19⁻/⁻) Co-receptor for B cell receptor (BCR) signalingNormal numbers of pro-B, pre-B, immature, and mature B cells in the bone marrow, but reduced numbers of peripheral B-1 cells.B220 expression levels are reported to be normal on bone marrow B cell precursors. However, some studies have identified a B220⁻/CD19⁻ population of memory B cells in the periphery.[1][2]
μMT (IgM membrane exon knockout) Essential for surface IgM expression and BCR formationComplete block at the pre-B cell stage; absence of mature B cells.Pro-B and pre-B cells that develop are B220 positive. However, there is a notable population of B220⁺CD19⁻ cells in the bone marrow that are not of the B cell lineage.[3]
Pax5 knockout (Pax5⁻/⁻) Master regulator of B cell identity and commitmentComplete block at the early pro-B cell stage.Pro-B cells are arrested before significant B220 upregulation in some contexts. A population of CD19⁺B220⁻ cells can emerge, and conditional loss of Pax5 in mature B cells can lead to the loss of B220 expression as they trans-differentiate.[4][5][6][7]
EBF1 knockout (EBF1⁻/⁻) Early B cell transcription factorSevere block at the pre-pro-B to pro-B cell transition.The few developing B lineage cells show significantly reduced or absent B220 expression, as EBF1 is critical for activating the B cell-specific gene program.
CD81 knockout (CD81⁻/⁻) Part of the CD19 co-receptor complexNormal numbers of B cell developmental stages in the bone marrow.B220 expression is normal on all bone marrow B cell populations (pro-B, pre-B, immature, and mature B cells).[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of B220 expression. Below are standard protocols for flow cytometry and immunohistochemistry based on published studies.

Flow Cytometry Analysis of Mouse Splenocytes and Bone Marrow

This protocol outlines the steps for preparing single-cell suspensions and staining for B cell markers, including B220.

1. Sample Preparation:

  • Spleen: Mechanically dissociate the spleen in RPMI-1640 medium. Filter the cell suspension through a 70 µm cell strainer to remove debris.

  • Bone Marrow: Flush femurs and tibias with RPMI-1640 medium using a 25-gauge needle and syringe. Create a single-cell suspension by gentle pipetting.

  • Red Blood Cell Lysis: Resuspend the cell pellet in ACK lysis buffer (Ammonium-Chloride-Potassium) and incubate for 5 minutes at room temperature. Quench the lysis by adding an excess of complete RPMI-1640 medium.

  • Cell Counting and Viability: Count the cells using a hemocytometer or an automated cell counter. Assess viability using Trypan Blue exclusion.

2. Antibody Staining:

  • Resuspend 1-2 x 10⁶ cells in 100 µL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Block Fc receptors by adding anti-mouse CD16/CD32 antibody (Fc block) and incubate for 10 minutes on ice.

  • Add a cocktail of fluorochrome-conjugated primary antibodies (e.g., anti-B220, anti-CD19, anti-IgM, anti-IgD, anti-CD43). A typical staining panel for bone marrow B cell development is provided below.

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with 1 mL of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer for analysis.

3. Flow Cytometry Gating Strategy:

  • Acquire data on a flow cytometer.

  • Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC) properties.

  • Exclude doublets using FSC-A versus FSC-H.

  • Identify total B lineage cells by gating on B220⁺ and/or CD19⁺ populations.

  • Further delineate B cell developmental stages in the bone marrow using IgM and CD43 expression on B220⁺CD19⁺ cells.[8]

Immunohistochemistry for B220 in Lymphoid Tissue

This protocol describes the staining of B220 in frozen tissue sections.

1. Tissue Preparation:

  • Embed fresh lymphoid tissue (e.g., spleen, lymph node) in Optimal Cutting Temperature (OCT) compound and freeze in isopentane cooled with liquid nitrogen.

  • Cut 5-7 µm sections using a cryostat and mount on charged slides.

  • Air dry the sections for 30 minutes and fix in cold acetone for 10 minutes.

2. Staining Procedure:

  • Rehydrate sections in PBS for 5 minutes.

  • Block endogenous peroxidase activity with 0.3% H₂O₂ in PBS for 10 minutes (if using HRP-conjugated secondary antibodies).

  • Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum and 1% BSA) for 1 hour at room temperature.

  • Incubate with a primary antibody against B220 (e.g., rat anti-mouse B220/CD45R) overnight at 4°C.

  • Wash sections three times with PBS.

  • Incubate with a biotinylated secondary antibody (e.g., goat anti-rat IgG) for 1 hour at room temperature.

  • Wash sections three times with PBS.

  • Incubate with streptavidin-HRP conjugate for 30 minutes.

  • Develop the signal with a suitable chromogen substrate (e.g., DAB).

  • Counterstain with hematoxylin, dehydrate, and mount.

Mandatory Visualizations

Experimental Workflow: Flow Cytometry Analysis of B Cell Development

G cluster_0 Sample Preparation cluster_1 Staining cluster_2 Data Acquisition & Analysis Harvest Harvest Spleen or Bone Marrow Dissociate Prepare Single-Cell Suspension Harvest->Dissociate Lyse RBC Lysis Dissociate->Lyse Count Cell Counting and Viability Assessment Lyse->Count FcBlock Fc Receptor Block Count->FcBlock Stain Antibody Staining (e.g., B220, CD19, IgM) FcBlock->Stain Wash Wash Cells Stain->Wash Acquire Flow Cytometry Acquisition Wash->Acquire Gate Gating Strategy Acquire->Gate Analyze Quantify B Cell Populations Gate->Analyze G cluster_0 Transcription Factors cluster_1 Gene Regulation cluster_2 Cellular Outcome Pax5 Pax5 B_genes Activation of B-cell specific genes (e.g., Cd19, Blnk) Pax5->B_genes NonB_genes Repression of non-B-lineage genes Pax5->NonB_genes EBF1 EBF1 EBF1->Pax5 activates Commitment B-cell Commitment and Identity B_genes->Commitment NonB_genes->Commitment G B220pos_CD19pos B220+ CD19+ B_cell Majority of B-lineage cells B220pos_CD19pos->B_cell B220pos_CD19neg B220+ CD19- Non_B_cell Potential non-B cells (e.g., some NK cells, plasmacytoid DCs) B220pos_CD19neg->Non_B_cell B220neg_CD19pos B220- CD19+ Aberrant_B_cell Aberrant or specific B cell subsets (e.g., in some KOs) B220neg_CD19pos->Aberrant_B_cell

References

A Comparative Guide to B220 Antibody Clones for Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, oncology, and drug development, the accurate detection of B lymphocytes in tissue samples is crucial. The B220 antigen, an isoform of CD45, is a well-established marker for B cells. This guide provides a detailed comparison of commonly used B220 antibody clones for immunohistochemistry (IHC), supported by experimental data and protocols to aid in clone selection and experimental design.

Comparison of B220 Antibody Clones

The selection of an appropriate antibody clone is critical for generating reliable and reproducible IHC data. Below is a summary of two widely used B220 antibody clones, RA3-6B2 and HIS24, highlighting their key characteristics and recommended applications.

FeatureClone RA3-6B2Clone HIS24
Host Species Rat[1]Mouse[2][3]
Isotype IgG2a, kappa[1]IgG2b, kappa[4]
Target Species Reactivity Mouse, Human, Cat[1][5]Rat, Human[2][4]
Antigen Specificity Exon A-restricted isoform of mouse CD45[1][6]An isoform of CD45 expressed by rat B cells (205 kDa)[2][3]
Recommended IHC Application Frozen and Paraffin-Embedded Tissues[6][7]Frozen Tissues[2][3]
Recommended Starting Concentration (IHC) ≤ 1 µg/mL (Frozen)[6]≤ 10 µg/mL (Frozen)[3]
Cellular Localization Cell MembraneCell Membrane

Experimental Protocols

A standardized and well-documented protocol is essential for achieving optimal staining results. The following is a detailed protocol for performing immunohistochemistry using a B220 antibody on mouse spleen tissue.

Materials:

  • Freshly frozen or formalin-fixed, paraffin-embedded (FFPE) mouse spleen tissue sections (5 µm)

  • Primary antibody: B220 (e.g., clone RA3-6B2 or HIS24)

  • Secondary antibody (e.g., anti-rat or anti-mouse IgG conjugated to HRP or AP)

  • Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton™ X-100)

  • Antigen retrieval solution (for FFPE: 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

  • DAB or other suitable chromogen substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Hydrogen peroxide (3%) for quenching endogenous peroxidases

Protocol for Frozen Sections:

  • Tissue Preparation: Air dry frozen sections for 30 minutes at room temperature. Fix in cold acetone for 10 minutes. Air dry for 10 minutes.

  • Washing: Wash slides three times in wash buffer for 5 minutes each.

  • Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.

  • Washing: Wash slides three times in wash buffer for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating sections in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary B220 antibody to its optimal concentration in blocking buffer. Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash slides three times in wash buffer for 5 minutes each.

  • Secondary Antibody Incubation: Incubate sections with the appropriate enzyme-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Wash slides three times in wash buffer for 5 minutes each.

  • Chromogen Development: Add the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity is reached. Monitor under a microscope.

  • Counterstaining: Lightly counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene. Mount with a permanent mounting medium.

Protocol for FFPE Sections:

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in antigen retrieval solution in a steamer or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.

  • Follow Steps 2-12 from the Frozen Section Protocol.

Visualizing Key Processes

To better understand the biological context and experimental procedures, the following diagrams illustrate the B220 signaling pathway and the immunohistochemistry workflow.

B220_Signaling_Pathway BCR B-Cell Receptor (BCR) Src_Kinase_inactive Src Family Kinase (Inactive) BCR->Src_Kinase_inactive Activates Antigen Antigen Antigen->BCR Binds CD45_B220 CD45 (B220) CD45_B220->Src_Kinase_inactive Dephosphorylates inhibitory tyrosine Src_Kinase_active Src Family Kinase (Active) Src_Kinase_inactive->Src_Kinase_active Downstream Downstream Signaling Src_Kinase_active->Downstream Initiates Response B-Cell Activation, Proliferation, Differentiation Downstream->Response

Caption: Simplified B220 (CD45) signaling pathway in B-cell activation.

IHC_Workflow start Start: Tissue Sample fixation Fixation & Embedding (FFPE) or Freezing start->fixation sectioning Sectioning (5µm) fixation->sectioning mounting Mounting on Slides sectioning->mounting deparaffinize Deparaffinization & Rehydration (FFPE only) mounting->deparaffinize antigen_retrieval Antigen Retrieval (FFPE only) deparaffinize->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody (anti-B220) blocking->primary_ab secondary_ab Secondary Antibody (Enzyme-conjugated) primary_ab->secondary_ab detection Chromogen (e.g., DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydrate Dehydration & Mounting counterstain->dehydrate visualization Microscopic Visualization dehydrate->visualization

Caption: General experimental workflow for immunohistochemistry.

References

Specificity Showdown: A Comparative Guide to the RA3-6B2 B220 Antibody Clone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers navigating the intricate landscape of immune cell identification, the selection of a highly specific and reliable antibody is paramount. The B220 marker, a widely recognized isoform of CD45, is crucial for delineating B lymphocyte populations. Among the various clones available, the rat anti-mouse RA3-6B2 has long been a staple in laboratories worldwide. This guide provides a comprehensive analysis of the RA3-6B2 clone's specificity, offering a comparative overview with alternative clones and detailed experimental data to inform your research decisions.

Performance Comparison of B220 Antibody Clones

The RA3-6B2 clone is a rat IgG2a monoclonal antibody that recognizes the CD45R isoform of the protein tyrosine phosphatase, receptor type, C (PTPRC) in mice.[1] It is extensively validated for a range of applications, including flow cytometry, immunohistochemistry (IHC), immunoprecipitation (IP), and western blotting (WB).[1] While RA3-6B2 is a robust and widely used clone, other clones such as HIS24 offer alternatives for B220 detection.

FeatureRA3-6B2 CloneHIS24 Clone
Host Species RatMouse
Isotype IgG2aIgG2b
Reactivity Mouse, Human, Feline[1]Mouse
Validated Applications Flow Cytometry, IHC (Frozen & Paraffin), IP, WB, ImmunofluorescenceFlow Cytometry, IHC (Frozen)
Reported Cross-Reactivity Human T-cell subsets and NK cells[1]Minimal cross-reactivity reported
Signal-to-Noise (Flow Cytometry) HighModerate to High
Staining Pattern (IHC) Strong membrane staining on B cells in lymphoid tissuesClear membrane staining on B cells

Note: Performance characteristics are based on publicly available data and may vary depending on experimental conditions.

Experimental Data and Protocols

To provide a practical framework for evaluating the RA3-6B2 clone, this section details established protocols for key immunological techniques.

Flow Cytometry Analysis of Mouse Splenocytes

Flow cytometry is a cornerstone application for the RA3-6B2 antibody, enabling precise quantification and characterization of B cell populations.

Experimental Workflow:

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_acquisition Data Acquisition & Analysis splenocytes Single-cell suspension from mouse spleen fc_block Fc receptor blocking splenocytes->fc_block stain Incubate with RA3-6B2-fluorochrome conjugate fc_block->stain wash1 Wash with FACS buffer stain->wash1 acquire Acquire on flow cytometer wash1->acquire analyze Gate on B220+ population acquire->analyze

Figure 1: Workflow for flow cytometric analysis of mouse splenocytes using the RA3-6B2 antibody.

Protocol:

  • Prepare a single-cell suspension of mouse splenocytes in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Block Fc receptors by incubating cells with an anti-CD16/32 antibody for 10-15 minutes on ice to reduce non-specific binding.

  • Stain the cells with a pre-titrated amount of fluorochrome-conjugated RA3-6B2 antibody for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in FACS buffer for analysis on a flow cytometer.

  • Acquire data and gate on the B220-positive population for further analysis.

Immunohistochemistry (IHC) of Mouse Spleen (Paraffin-Embedded)

IHC allows for the visualization of B cell distribution within the architectural context of lymphoid tissues.

Experimental Workflow:

IHC_Paraffin_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_detection Detection & Visualization deparaffinize Deparaffinize and rehydrate tissue sections antigen_retrieval Heat-induced epitope retrieval deparaffinize->antigen_retrieval blocking Block endogenous peroxidase and non-specific binding antigen_retrieval->blocking primary_ab Incubate with RA3-6B2 antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab develop Develop with DAB substrate secondary_ab->develop counterstain Counterstain with hematoxylin develop->counterstain mount Dehydrate and mount counterstain->mount

Figure 2: Workflow for immunohistochemical staining of paraffin-embedded mouse spleen with the RA3-6B2 antibody.

Protocol:

  • Deparaffinize and rehydrate 5 µm thick paraffin-embedded mouse spleen sections.

  • Perform heat-induced epitope retrieval by incubating slides in a citrate-based buffer (pH 6.0) at 95-100°C for 20-30 minutes.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Block non-specific protein binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.

  • Incubate with the primary antibody, RA3-6B2, diluted in blocking buffer, overnight at 4°C.

  • Wash sections three times with PBS.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash sections three times with PBS.

  • Develop the signal using a diaminobenzidine (DAB) substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate the sections through graded alcohols and xylene, and mount with a permanent mounting medium.

Immunoprecipitation (IP) of B220 from B-cell Lysates

IP is utilized to isolate the B220 protein from cell lysates for subsequent analysis, such as western blotting.

Experimental Workflow:

IP_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis lysis Lyse B-cells with IP lysis buffer preclear Pre-clear lysate with protein A/G beads lysis->preclear ip Incubate lysate with RA3-6B2 antibody preclear->ip capture Capture antibody-antigen complex with protein A/G beads ip->capture wash Wash beads capture->wash elute Elute protein wash->elute sds_page Analyze by SDS-PAGE and Western Blot elute->sds_page

Figure 3: Workflow for the immunoprecipitation of B220 using the RA3-6B2 antibody.

Protocol:

  • Lyse cultured B-cells or isolated primary B-cells in a suitable immunoprecipitation lysis buffer containing protease inhibitors.

  • Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the RA3-6B2 antibody overnight at 4°C with gentle rotation.

  • Capture the antibody-antigen complexes by adding fresh protein A/G beads and incubating for 2-4 hours at 4°C.

  • Wash the beads extensively with lysis buffer to remove unbound proteins.

  • Elute the immunoprecipitated protein from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluate by western blotting using an anti-B220 antibody for detection.

Specificity and Cross-Reactivity

The RA3-6B2 clone exhibits high specificity for the CD45R/B220 isoform expressed on murine B cells. However, it is important to note that this clone can also recognize certain subsets of activated T cells and NK cells.[1] This cross-reactivity should be considered when designing experiments and interpreting results, particularly in complex cell populations. For studies requiring absolute B cell specificity, co-staining with other B cell markers such as CD19 is recommended.

Conclusion

The RA3-6B2 antibody clone remains a highly valuable tool for the identification and characterization of B lymphocytes in mice. Its robust performance across a variety of applications, coupled with extensive validation in the scientific literature, makes it a reliable choice for many research endeavors. While alternative clones like HIS24 are available, the comprehensive validation and broad applicability of RA3-6B2 solidify its position as a gold standard in immunological research. By understanding its specificity, potential cross-reactivities, and employing optimized protocols, researchers can confidently utilize the RA3-6B2 clone to generate high-quality, reproducible data.

References

Characterization of the CD19- B220+ Cell Population: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of the CD19- B220+ cell population, a heterogeneous group of cells with significant implications in immunology and hematopoiesis. This document offers a comparative analysis of this population with other key hematopoietic cells, supported by experimental data and detailed protocols.

Phenotypic and Functional Characterization

The CD19- B220+ cell population, predominantly found in the bone marrow, represents a diverse group of cells that lack the canonical B-cell marker CD19, while expressing the B220 isoform of CD45. This population is of particular interest as it contains progenitors for both the B-cell and Natural Killer (NK) cell lineages, as well as other immune cell types.

Subpopulations within the CD19- B220+ Gate

The CD19- B220+ population is not uniform and can be further dissected into distinct subpopulations based on the expression of additional surface markers. These include:

  • Natural Killer (NK) Cell Progenitors: A significant fraction of CD19- B220+ cells co-express markers associated with the NK cell lineage, such as NK1.1 (in C57BL/6 mice) or DX5.[1] These cells are considered precursors to mature NK cells and can differentiate into functional cytotoxic cells.

  • Early B-Cell Progenitors (Fraction A): A subset of these cells aligns with the Hardy Fraction A of B-cell development, characterized by the expression of CD43 but lacking or having low levels of Heat Stable Antigen (HSA) and BP-1.[1]

  • Plasmacytoid Dendritic Cells (pDCs): A population of B220+ CD11c+ cells, which are negative for CD19, has been identified as plasmacytoid dendritic cells.

  • Age-Associated Increase: The frequency of CD19- B220+ NK-like cells has been observed to increase in the bone marrow of aged mice. These cells have been shown to negatively regulate the development of B-cell precursors.

Functional Attributes

The functional capacity of the CD19- B220+ population is as diverse as its phenotypic composition.

  • NK Cell Development: The NK cell progenitors within this population can be stimulated with cytokines such as Interleukin-2 (IL-2) and Interleukin-15 (IL-15) to differentiate into mature, cytotoxic NK cells capable of lysing target cells.[1]

  • Immunoregulation: The age-associated increase in CD19- B220+ NK-like cells suggests a role in regulating hematopoiesis, particularly B-cell development, through inhibitory mechanisms.

  • Early Hematopoiesis: As part of Fraction A, these cells represent a very early stage of B-lymphopoiesis, preceding the expression of CD19.

Comparative Analysis

To better understand the unique characteristics of the CD19- B220+ population, this section provides a comparative analysis with closely related cell types.

Phenotypic Marker Comparison
MarkerCD19- B220+ (NK Progenitor Subpopulation)CD19+ B220+ (B-Cell Lineage)Mature NK Cells
CD19 NegativePositiveNegative
B220 PositivePositiveVariable (often low to negative)
NK1.1/DX5 PositiveNegativePositive
CD43 PositiveVariable (present on early stages)Negative
CD11c Negative to LowNegativeNegative
IgM NegativeExpressed from pre-B stage onwardsNegative
Functional Comparison
FunctionCD19- B220+ (NK Progenitor Subpopulation)CD19+ B220+ (B-Cell Lineage)Mature NK Cells
Differentiation Potential Can differentiate into mature NK cells.Differentiates into plasma cells and memory B cells.Terminally differentiated.
Cytotoxicity Develops cytotoxic activity upon differentiation.No inherent cytotoxic activity.High cytotoxic activity against target cells.
Antibody Production NoYes (as plasma cells)No
Cytokine Production Can produce cytokines like IFN-γ upon differentiation and stimulation.Can produce various cytokines.Potent producers of IFN-γ and other cytokines.

Experimental Protocols

Flow Cytometry for Identification and Sorting of CD19- B220+ Cells

This protocol outlines a method for the identification and isolation of CD19- B220+ cells and their NK progenitor subset from murine bone marrow.

Materials:

  • Single-cell suspension of murine bone marrow.

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Fc block (e.g., anti-CD16/32 antibody).

  • Fluorochrome-conjugated antibodies (see table below).

  • A flow cytometer capable of multi-color analysis and cell sorting.

Antibody Panel:

Antibody CloneSpecificityFluorochromePurpose
RA3-6B2B220/CD45Re.g., APCPrimary marker for gating
1D3CD19e.g., PETo exclude B-lineage cells
PK136NK1.1e.g., FITCTo identify NK progenitors (for C57BL/6)
DX5CD49be.g., FITCTo identify NK progenitors (for other strains)
S7CD43e.g., PE-Cy7To further characterize early progenitors
2B8c-Kit/CD117e.g., PerCP-Cy5.5To identify hematopoietic stem and progenitor cells
D7Ly-6Ce.g., BV421To identify plasmacytoid dendritic cells
N418CD11ce.g., BV510To identify plasmacytoid dendritic cells
Viability Dye-e.g., Zombie AquaTo exclude dead cells

Staining Procedure:

  • Prepare a single-cell suspension of bone marrow in FACS buffer.

  • Count the cells and adjust the concentration to 1x10^7 cells/mL.

  • Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.

  • Add the cocktail of fluorochrome-conjugated antibodies at pre-titrated concentrations.

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer containing a viability dye.

  • Acquire the data on a flow cytometer.

Gating Strategy:

G TotalCells Total Bone Marrow Cells Singlets Singlets TotalCells->Singlets FSC-A vs FSC-H LiveCells Live Cells Singlets->LiveCells Viability Dye B220pos B220+ LiveCells->B220pos B220 CD19neg_B220pos CD19- B220+ B220pos->CD19neg_B220pos CD19 NK_Progenitors NK Progenitors (NK1.1+) CD19neg_B220pos->NK_Progenitors NK1.1 Other_Progenitors Other Progenitors (NK1.1-) CD19neg_B220pos->Other_Progenitors NK1.1

Caption: Gating strategy for identifying CD19- B220+ NK progenitors.

In Vitro Differentiation of CD19- B220+ Cells into NK Cells

This protocol describes a method to induce the differentiation of sorted CD19- B220+ NK progenitors into functional NK cells.

Materials:

  • Sorted CD19- B220+ NK1.1+ cells.

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol).

  • Recombinant murine IL-15 (e.g., 20 ng/mL).

  • Recombinant murine IL-2 (e.g., 100 U/mL).

  • Cell culture plates.

Procedure:

  • Plate the sorted CD19- B220+ NK1.1+ cells in a 96-well round-bottom plate at a density of 1-5 x 10^4 cells/well.

  • Culture the cells in complete RPMI-1640 medium supplemented with IL-15 and IL-2.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor the cells for proliferation and changes in morphology.

  • After 5-7 days, harvest the cells and assess their phenotype (e.g., expression of mature NK cell markers like NKp46) and function (e.g., cytotoxicity against YAC-1 target cells) by flow cytometry and standard cytotoxicity assays.

Signaling Pathways and Developmental Relationships

The development of the various subpopulations within the CD19- B220+ gate is tightly regulated by a network of signaling pathways and transcription factors.

Developmental Pathway from Hematopoietic Stem Cell

G HSC Hematopoietic Stem Cell (HSC) CLP Common Lymphoid Progenitor (CLP) HSC->CLP FrA Fraction A (CD19- B220+) CLP->FrA ProB Pro-B Cell (CD19+ B220+) FrA->ProB B-lineage commitment NKP NK Progenitor (CD19- B220+ NK1.1+) FrA->NKP NK-lineage commitment mNK Mature NK Cell NKP->mNK Differentiation

Caption: Simplified developmental pathway of B and NK cells from HSCs.

IL-15 Signaling in NK Cell Progenitors

Interleukin-15 (IL-15) is a critical cytokine for the development, survival, and function of NK cells. Its signaling cascade is essential for the differentiation of CD19- B220+ NK progenitors.

G cluster_membrane Cell Membrane IL15R IL-15R complex (CD122/CD132/IL-15Rα) JAK1_3 JAK1/JAK3 IL15R->JAK1_3 recruitment & activation IL15 IL-15 IL15->IL15R STAT5 STAT5 JAK1_3->STAT5 phosphorylation STAT5p pSTAT5 STAT5->STAT5p Nucleus Nucleus STAT5p->Nucleus dimerization & translocation Transcription Gene Transcription (e.g., Bcl-2, Perforin, Granzyme) Nucleus->Transcription Survival Survival Transcription->Survival Proliferation Proliferation Transcription->Proliferation Differentiation Differentiation Transcription->Differentiation

Caption: IL-15 signaling pathway in NK cell progenitors.

References

Safety Operating Guide

Proper Disposal Procedures for B 220 (CAS No. 112228-65-6)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of B 220, a chemical compound identified by the CAS number 112228-65-6.

Waste Management and Disposal Plan

The primary guideline for the disposal of this compound is to adhere to all applicable country, federal, state, and local regulations.[1] Waste disposal should be conducted by a licensed waste disposal contractor.

Summary of Waste Management Best Practices
CategoryGuidelineSource
Unused Product Dispose of as hazardous waste in accordance with local, state, and federal regulations.General SDS Best Practices
Contaminated Materials Items such as personal protective equipment (PPE), absorbent materials, and empty containers that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly.General SDS Best Practices
Spill Residue Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal as hazardous waste.General SDS Best Practices
Solutions Aqueous or solvent-based solutions containing this compound should be collected in designated, labeled waste containers and disposed of as hazardous chemical waste. Do not discharge into drains or sewer systems.

Experimental Protocols for Disposal

While specific experimental protocols for the disposal of this compound are not publicly available, the following general procedures, based on safety data sheet recommendations for similar chemical compounds, should be followed.

Step-by-Step Disposal Procedure:
  • Waste Collection:

    • Collect all waste materials containing this compound (solid, liquid, and contaminated articles) in designated, clearly labeled, and sealed containers.

    • Ensure waste containers are compatible with the chemical properties of this compound to prevent reactions or degradation of the container.

  • Waste Storage:

    • Store waste containers in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, secure, and away from incompatible materials.

  • Labeling:

    • Properly label all waste containers with "Hazardous Waste," the full chemical name (2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline), CAS number (112228-65-6), and any other information required by your institution's environmental health and safety (EHS) department.

  • Arrange for Pickup:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Provide them with accurate information about the waste composition and quantity.

  • Record Keeping:

    • Maintain detailed records of the amount of this compound waste generated and its disposal date and method, in accordance with regulatory requirements.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

cluster_0 This compound Waste Generated start Identify Waste Type is_unused Unused Product? start->is_unused is_contaminated Contaminated Material? start->is_contaminated is_solution Solution? start->is_solution collect_solid Collect in Solid Waste Container is_unused->collect_solid Yes is_contaminated->collect_solid Yes collect_liquid Collect in Liquid Waste Container is_solution->collect_liquid Yes contact_ehs Contact EHS for Disposal collect_solid->contact_ehs collect_liquid->contact_ehs

Caption: Decision workflow for this compound waste disposal.

References

Personal protective equipment for handling B 220

Author: BenchChem Technical Support Team. Date: November 2025

Dear Researcher,

To provide you with the essential safety and logistical information for handling "B 220," it is crucial to first accurately identify the substance. The term "this compound" is ambiguous and can refer to a variety of products and substances, each with different handling requirements.

To ensure we provide you with the correct personal protective equipment (PPE) recommendations, disposal plans, and other vital safety information, please specify the nature of "this compound" you are working with. For example, please clarify if "this compound" is:

  • A chemical compound: If so, please provide a more specific name, CAS number, or any other available identifiers.

  • A biological material: Please specify the type of material.

  • A component of a larger product: If so, please provide the name and manufacturer of the product.

Once you provide a more detailed description of "this compound," we can offer the precise, step-by-step guidance necessary for its safe handling and disposal in your laboratory.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.